Cyclopentyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyloxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143877 | |
| Record name | Cyclopentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10137-73-2 | |
| Record name | 1,1′-Oxybis[cyclopentane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPENTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis and Characterization of Cyclopentyl Methyl Ether: A Technical Guide
Introduction
Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, has emerged as a valuable and environmentally benign alternative to traditional ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and methyl tert-butyl ether (MTBE). Its favorable physical and chemical properties, including a high boiling point, low peroxide formation tendency, and stability under both acidic and basic conditions, make it an attractive solvent for a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of cyclopentyl methyl ether, aimed at researchers, scientists, and professionals in drug development.
Synthesis of Cyclopentyl Methyl Ether
There are two primary industrial routes for the synthesis of cyclopentyl methyl ether: the Williamson ether synthesis involving the methylation of cyclopentanol, and the acid-catalyzed addition of methanol to cyclopentene. The latter is generally considered a more atom-economical and greener process.
Experimental Protocols
1. Williamson Ether Synthesis of Cyclopentyl Methyl Ether
This method involves the deprotonation of cyclopentanol to form a cyclopentoxide salt, followed by a nucleophilic substitution reaction with a methylating agent.
-
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH) or other suitable base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclopentanol in anhydrous THF is prepared.
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring. The reaction mixture is allowed to stir at room temperature for one hour to ensure complete formation of the sodium cyclopentoxide.
-
The flask is cooled again in an ice bath, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield pure cyclopentyl methyl ether.
-
2. Acid-Catalyzed Addition of Methanol to Cyclopentene
This industrial method involves the direct addition of methanol to cyclopentene in the presence of an acid catalyst.
-
Materials:
-
Cyclopentene
-
Methanol
-
Strong acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Cyclopentene and an excess of methanol are charged into a reaction vessel.
-
A catalytic amount of a strong acid catalyst is added to the mixture.
-
The reaction is heated under reflux for several hours, with the progress monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solid catalyst is filtered off.
-
The filtrate is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess methanol is removed by distillation.
-
The resulting crude product is then purified by fractional distillation to obtain high-purity cyclopentyl methyl ether.
-
Characterization of Cyclopentyl Methyl Ether
The identity and purity of the synthesized cyclopentyl methyl ether are confirmed through various analytical techniques, including spectroscopic methods and determination of its physical properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 106 °C |
| Melting Point | -140 °C |
| Density | 0.863 g/cm³ at 20 °C |
| Refractive Index (n²⁰/D) | 1.419 - 1.422 |
| Solubility in Water | 1.1 g/100 g at 23 °C |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum of cyclopentyl methyl ether exhibits two main signals. The methoxy protons appear as a singlet, while the cyclopentyl protons appear as a multiplet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | m | 1H | -CH-O- |
| 3.31 | s | 3H | -OCH₃ |
| ~1.5-1.8 | m | 8H | Cyclopentyl -CH₂- |
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the methoxy carbon and the carbons of the cyclopentyl ring.
| Chemical Shift (δ) ppm | Assignment |
| ~82 | -CH-O- |
| 56.5 | -OCH₃ |
| ~32 | Cyclopentyl -CH₂- |
| ~23 | Cyclopentyl -CH₂- |
2. Infrared (IR) Spectroscopy
The IR spectrum of cyclopentyl methyl ether is characterized by the presence of a strong C-O stretching vibration, which is indicative of an ether functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| 1450 | Medium | -CH₂- bending |
| 1100-1085 | Strong | C-O-C stretching (ether) |
3. Mass Spectrometry (MS)
The mass spectrum of cyclopentyl methyl ether provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 100. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.
| m/z | Possible Fragment Ion |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 85 | [M - CH₃]⁺ |
| 69 | [C₅H₉]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [CH₃OCH₂]⁺ |
Visualizations
Synthesis Workflows
Characterization Workflow
Conclusion
This technical guide has outlined the primary synthetic routes to cyclopentyl methyl ether and detailed the key characterization techniques used to confirm its structure and purity. The Williamson ether synthesis provides a versatile laboratory-scale method, while the acid-catalyzed addition of methanol to cyclopentene is the preferred industrial process due to its efficiency and atom economy. The provided spectroscopic and physical data serve as a benchmark for researchers working with this important and sustainable solvent. The increasing focus on green chemistry in the pharmaceutical and chemical industries positions CPME as a solvent of significant interest for future applications.
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Methyl Ether (CPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, is a hydrophobic ether solvent that has gained significant attention as a greener and more sustainable alternative to traditional ether solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME).[1] Its favorable physical and chemical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it a versatile solvent for a wide range of applications in organic synthesis, drug development, and industrial processes.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of CPME, detailed experimental protocols for their determination, and visualizations of key processes.
Physical Properties
CPME is a colorless, clear liquid with a distinct ethereal odor.[1] Its key physical properties are summarized in the table below, providing a comparative overview with other common ether solvents.
Table 1: Physical Properties of Cyclopentyl Methyl Ether and Other Common Ethers
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 5614-37-9[1] | 109-99-9 | 60-29-7 | 96-47-9 |
| Molecular Formula | C₆H₁₂O[1] | C₄H₈O | C₄H₁₀O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 100.16[1] | 72.11 | 74.12 | 86.13 |
| Boiling Point (°C) | 106[1] | 66 | 34.6 | 80 |
| Melting Point (°C) | -140[1] | -108.4 | -116.3 | -136 |
| Density (g/cm³ at 20°C) | 0.8630[1] | 0.889 | 0.713 | 0.854 |
| Solubility in Water ( g/100g at 23°C) | 1.1[3] | Miscible | 6.9 | 14 |
| Solubility of Water in Solvent ( g/100g at 23°C) | 0.3[3] | Miscible | 1.2 | 4.7 |
| Flash Point (°C) | -1[1] | -14 | -45 | -11 |
| Vapor Pressure (kPa at 20°C) | 3.9 | 19.1 | 58.7 | 13.7 |
| Viscosity (cP at 20°C) | 0.55[3] | 0.48 | 0.23 | 0.6 |
| Refractive Index (at 20°C) | 1.419-1.422[4] | 1.407 | 1.353 | 1.405 |
| Azeotrope with Water (% w/w) | 83.7% CPME / 16.3% H₂O[1] | None | 98.7% Et₂O / 1.3% H₂O | 89.4% 2-MeTHF / 10.6% H₂O |
| Azeotrope Boiling Point (°C) | 83[1] | N/A | 34.1 | 71 |
Chemical Properties and Reactivity
Synthesis
The industrial synthesis of cyclopentyl methyl ether is primarily achieved through the acid-catalyzed addition of methanol to cyclopentene. This method is highly atom-economical as it involves an addition reaction with no byproducts.[2] An alternative, though less practical, route is the methylation of cyclopentanol.[5]
A detailed mechanism for the acid-catalyzed addition of methanol to an alkene is as follows:
-
Protonation of the alkene: The double bond of cyclopentene attacks a proton from the acid catalyst, forming a secondary carbocation intermediate.
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the oxygen atom, yielding cyclopentyl methyl ether and regenerating the acid catalyst.
Stability
A key advantage of CPME is its relative stability under both acidic and basic conditions, particularly when compared to other ethers like THF and methyl tert-butyl ether (MTBE).[2]
-
Acidic Conditions: CPME shows remarkable stability in the presence of both homogeneous and heterogeneous acids. For instance, refluxing in the presence of 0.1 M camphorsulfonic acid for 8 hours results in only ~0.2% decomposition to cyclopentene and methanol.[6] It is also relatively stable to anhydrous HCl and concentrated sulfuric acid under specific conditions.[2]
-
Basic Conditions: CPME is a suitable solvent for reactions involving strong bases and organometallic reagents, such as Grignard reagents and organolithium compounds. The half-life of n-BuLi in CPME is significantly longer than in THF, especially at elevated temperatures.[2]
Peroxide Formation
Ethers are known to form explosive peroxides upon exposure to air and light. CPME exhibits a significantly lower tendency for peroxide formation compared to THF and diisopropyl ether (IPE).[2] This enhanced safety profile is a major driver for its adoption as a process solvent. Commercially available CPME is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT), to further inhibit peroxide formation.[7]
Applications in Chemical Synthesis
The unique combination of properties of CPME makes it a versatile solvent for a variety of organic reactions, including:
-
Grignard reactions[1]
-
Suzuki couplings
-
Buchwald-Hartwig aminations
-
Metal reductions (e.g., with NaBH₄, LiAlH₄)
-
Reactions involving n-BuLi
-
Friedel-Crafts reactions[1]
-
Extractions, crystallizations, and polymerizations[1]
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical and chemical properties of cyclopentyl methyl ether.
Determination of Physical Properties
4.1.1. Boiling Point Determination (ASTM D1078)
-
Principle: This method determines the distillation range of volatile organic liquids.
-
Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, heating mantle.
-
Procedure:
-
A 100 mL sample of CPME is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.
-
The sample is heated at a controlled rate to achieve a distillation rate of 4-5 mL/min.
-
The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
The temperature is recorded as the distillation proceeds. The boiling point is typically reported at atmospheric pressure.
-
4.1.2. Density Determination (ASTM D4052)
-
Principle: This method uses a digital density meter based on the oscillating U-tube principle.
-
Apparatus: Digital density meter with a thermostatically controlled cell.
-
Procedure:
-
The instrument is calibrated with dry air and distilled water at the desired temperature (e.g., 20°C).
-
The CPME sample is injected into the measurement cell, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
The cell is cleaned with an appropriate solvent and dried before the next measurement.
-
4.1.3. Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)
-
Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.
-
Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
The sample cup is filled with CPME to the specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.
-
The flash point is the lowest temperature at which a flash is observed.
-
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Sample Preparation:
-
A small amount of CPME (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
¹H NMR Spectrum (in CDCl₃):
-
The spectrum will show signals corresponding to the methoxy protons (-OCH₃) and the protons on the cyclopentyl ring.
-
The methoxy protons will appear as a singlet.
-
The protons on the cyclopentyl ring will appear as multiplets due to spin-spin coupling.
-
-
¹³C NMR Spectrum (in CDCl₃):
-
The spectrum will show distinct signals for the methoxy carbon and the different carbons of the cyclopentyl ring.
-
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
-
Sample Preparation:
-
For a neat liquid sample like CPME, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Expected Absorptions:
-
C-H stretching vibrations of the alkyl groups (cyclopentyl and methyl) will appear in the 2850-3000 cm⁻¹ region.
-
The characteristic C-O stretching vibration for an ether will be observed in the 1070-1150 cm⁻¹ region.
-
C-H bending vibrations will be present in the 1350-1480 cm⁻¹ region.
-
Chromatographic Analysis
4.3.1. Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Application Example (Residual Solvent Analysis):
-
Column: SH-Rxi-624Sil MS (30 m length, 0.25 mm I.D., 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant linear velocity (e.g., 35 cm/sec).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 20 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final hold: 240°C for 20 minutes.
-
-
Injector: Split injection (e.g., split ratio 1:5) at 250°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Sample Preparation: The sample containing CPME is typically diluted in a suitable solvent before injection. For headspace analysis, the sample is heated in a sealed vial to partition the volatile components into the headspace, which is then injected.
4.3.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase under high pressure. For a relatively non-polar compound like CPME, reversed-phase HPLC is the most suitable method.
-
General Protocol (Reversed-Phase):
-
Stationary Phase (Column): A non-polar column, such as a C18 or C8 bonded silica column, would be appropriate.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. The composition can be run isocratically (constant composition) or with a gradient (changing composition) to achieve optimal separation.
-
Detector: A UV detector may not be suitable as CPME lacks a strong chromophore. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.
-
Sample Preparation: The sample is dissolved in the mobile phase or a solvent of similar or weaker polarity to avoid peak distortion.
-
Safety and Handling
Cyclopentyl methyl ether is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[7] May form explosive peroxides upon prolonged exposure to air and light, although at a much slower rate than other ethers.
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Conclusion
Cyclopentyl methyl ether presents a compelling profile as a high-performance, environmentally friendlier solvent for a multitude of applications in research and industry. Its unique combination of high boiling point, low peroxide formation tendency, and broad chemical stability offers significant advantages in terms of safety, process efficiency, and sustainability. This guide provides a foundational understanding of its core properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. junsei.co.jp [junsei.co.jp]
- 4. 396132500 [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Cyclopentyl Methyl Ether: A Technical Guide
An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Promising Green Solvent
Introduction
Cyclopentyl methyl ether (CPME) has emerged as a valuable, environmentally friendly solvent alternative in various chemical applications, from organic synthesis to polymerization.[1][2][3][4][5] Its favorable properties, including a high boiling point, low peroxide formation, and stability in both acidic and basic conditions, have positioned it as a substitute for traditional ether solvents like tetrahydrofuran (THF) and diethyl ether.[1][4] A thorough understanding of its spectroscopic characteristics is paramount for its effective implementation and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclopentyl methyl ether, complete with detailed experimental protocols and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For cyclopentyl methyl ether, both ¹H and ¹³C NMR provide distinct signatures that confirm its structural integrity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclopentyl methyl ether exhibits signals corresponding to the methoxy protons and the protons of the cyclopentyl ring.
Table 1: ¹H NMR Spectroscopic Data for Cyclopentyl Methyl Ether in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.65 | m | 1H | CH-O |
| 3.32 | s | 3H | O-CH₃ |
| 1.75 - 1.45 | m | 8H | -CH₂- (cyclopentyl) |
Data sourced from the University of Victoria, Department of Chemistry.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Cyclopentyl Methyl Ether
| Chemical Shift (ppm) | Assignment |
| 82.5 | CH-O |
| 56.0 | O-CH₃ |
| 32.5 | CH₂ (C2, C5 of ring) |
| 23.5 | CH₂ (C3, C4 of ring) |
Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of cyclopentyl methyl ether is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations.
Table 3: Characteristic IR Absorption Bands for Cyclopentyl Methyl Ether
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend |
| 1100 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for Cyclopentyl Methyl Ether
| m/z | Relative Intensity (%) | Proposed Fragment |
| 100 | 25 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 85 | 10 | [M - CH₃]⁺ |
| 71 | 100 | [M - OCH₃]⁺ or [C₅H₉]⁺ |
| 69 | 30 | [C₅H₇]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 43 | 90 | [C₃H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method and energy.
Mass Spectrometry Fragmentation Pathway
The fragmentation of cyclopentyl methyl ether in a mass spectrometer typically proceeds through several key pathways initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations.
Caption: Proposed mass spectrometry fragmentation pathway of cyclopentyl methyl ether.
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
¹H and ¹³C NMR: A sample of cyclopentyl methyl ether (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A drop of neat cyclopentyl methyl ether is placed directly onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-MS: A dilute solution of cyclopentyl methyl ether in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by a mass analyzer and detected.
Conclusion
The spectroscopic data presented in this guide provide a detailed chemical fingerprint of cyclopentyl methyl ether. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as reliable tools for the identification and purity assessment of this important green solvent. These data are essential for researchers, scientists, and drug development professionals who utilize or are considering the use of cyclopentyl methyl ether in their work.
References
- 1. 1-Methoxy-1-methylcyclopentane | C7H14O | CID 21185399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 5. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]
Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to its Thermodynamic Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME). Its favorable characteristics, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option in various chemical processes, particularly in the pharmaceutical industry.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the thermodynamic properties and solubility of CPME, offering valuable data and detailed experimental protocols for researchers and professionals in drug development.
Thermodynamic Properties of Cyclopentyl Methyl Ether
A thorough understanding of the thermodynamic properties of a solvent is crucial for its effective application in chemical synthesis, extraction, and crystallization. This section details the key thermodynamic parameters of CPME.
Table 1: Key Thermodynamic Properties of Cyclopentyl Methyl Ether
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C₆H₁₂O | - | [1] |
| Molar Mass | 100.161 g·mol⁻¹ | - | [1] |
| Boiling Point | 106 °C | - | [1][6] |
| Melting Point | -140 °C | - | [1][6] |
| Density | 0.8630 g/cm³ | 20 | [1] |
| Viscosity | 0.55 cP | 20 | [3] |
| Vapor Pressure | 59.9 hPa | 25 | [2] |
| Heat of Vaporization | 69.2 kcal/kg | at boiling point | [6] |
| Specific Heat | 0.4346 kcal/kg·K | 20 | [3] |
| Flash Point | -1 °C | - | [1] |
| Auto-ignition Temperature | 180 °C | - | [2] |
| Dielectric Constant | 4.76 | 25 | [7] |
| Dipole Moment | 1.27 D (calculated) | - | [5][7] |
Solubility of and in Cyclopentyl Methyl Ether
The solubility characteristics of CPME are pivotal to its utility as a process solvent. Its hydrophobic nature dictates its interaction with water and its ability to dissolve a wide range of organic compounds.
Solubility in Water and Azeotrope Formation
CPME exhibits low solubility in water, and conversely, water has a low solubility in CPME. This hydrophobicity facilitates easy separation from aqueous phases, a significant advantage in extraction and reaction work-up procedures.[2][6]
CPME forms a positive azeotrope with water, which is a mixture that boils at a constant temperature and has a fixed composition. This property is particularly useful for processes requiring the removal of water through azeotropic distillation.[1][6]
Table 2: Solubility and Azeotropic Data of CPME with Water
| Property | Value | Temperature (°C) | Reference |
| Solubility of CPME in Water | 1.1 g/100 g | 23 | [6] |
| Solubility of Water in CPME | 0.3 g/100 g | 23 | [2][6] |
| Azeotropic Boiling Point | 83 °C | - | [6] |
| Azeotropic Composition | 83.7% CPME / 16.3% Water (by weight) | - | [1] |
Solubility of Organic Compounds in CPME
CPME is miscible with many common organic solvents, including alcohols, ketones, and hydrocarbons.[8] Its ability to dissolve a wide range of organic compounds makes it a versatile solvent for various chemical transformations. The solubility of a given organic compound in CPME is largely governed by the principle of "like dissolves like," where substances with similar polarities tend to be mutually soluble.[9][10]
The presence of polar functional groups that can act as hydrogen bond donors (e.g., alcohols, amines) or acceptors (e.g., ketones, aldehydes, ethers) will influence a molecule's solubility in CPME.[10][11][12] While CPME itself is an ether and can accept hydrogen bonds, its overall polarity is relatively low. Therefore, highly polar and ionic compounds generally exhibit lower solubility in CPME compared to nonpolar or moderately polar compounds.
Experimental Protocols
This section provides detailed methodologies for determining key thermodynamic and solubility properties of CPME. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][13][14][15][16]
Objective: To determine the saturation solubility of a solid organic compound in CPME at a specified temperature.
Materials:
-
Cyclopentyl Methyl Ether (CPME), analytical grade
-
Solid organic compound (solute)
-
Glass flasks or vials with airtight seals
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid organic compound to a flask containing a known volume of CPME. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Dilution and Analysis: Accurately dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method (HPLC or GC).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the solute.
-
Calculation: Calculate the solubility of the compound in CPME based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for determining the solubility of a solid in CPME using the shake-flask method.
Determination of Viscosity (Ostwald Viscometer)
The Ostwald viscometer is a simple and effective instrument for measuring the kinematic viscosity of a liquid.[17][18][19][20][21]
Objective: To determine the dynamic and kinematic viscosity of CPME at a specified temperature.
Materials:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette and bulb
-
Reference liquid with known viscosity and density (e.g., deionized water)
-
CPME
Procedure:
-
Cleaning and Drying: Thoroughly clean the viscometer with a suitable solvent and dry it completely.
-
Calibration (if necessary):
-
Pipette a known volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer.
-
Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.
-
Using a pipette bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper mark to the lower mark.
-
Repeat this measurement at least three times and calculate the average flow time.
-
-
Measurement of CPME:
-
Rinse the viscometer with a small amount of CPME and then fill it with the sample to the appropriate level.
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time for CPME as described for the reference liquid. Repeat for consistency.
-
-
Calculation:
-
The kinematic viscosity (ν) can be calculated using the following equation: ν = C * t where C is the viscometer constant and t is the average flow time. The constant C can be determined using the reference liquid: C = ν_ref / t_ref.
-
The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of CPME at the same temperature: η = ν * ρ
-
Experimental Setup for Viscosity Measurement:
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. benchchem.com [benchchem.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. Viscosity measurement using ostwald viscometer | PPTX [slideshare.net]
- 20. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]
- 21. phys.chem.elte.hu [phys.chem.elte.hu]
Cyclopentyl Methyl Ether: A Comprehensive Technical Guide to a Greener Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous pursuit of greener and more sustainable practices in chemical synthesis and pharmaceutical development, the choice of solvent plays a pivotal role. Traditional ethereal solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane, while effective, present significant safety and environmental concerns, including peroxide formation, high volatility, and problematic waste streams. This technical guide provides an in-depth exploration of Cyclopentyl Methyl Ether (CPME) as a viable, high-performance, and environmentally conscious alternative.
Developed by Zeon Corporation, CPME (methoxycyclopentane) is a novel hydrophobic ether solvent that offers a unique combination of desirable properties.[1][2] Its high boiling point, low potential for peroxide formation, stability under both acidic and basic conditions, and excellent water-separation characteristics make it a superior choice for a wide range of applications, from organometallic reactions to extractions and crystallizations.[3][4][5] This guide will delve into the technical specifications of CPME, provide detailed experimental protocols, and present a comparative analysis against common solvents, equipping researchers and process chemists with the knowledge to effectively integrate CPME into their workflows.
Core Advantages of Cyclopentyl Methyl Ether (CPME)
CPME's favorable physicochemical properties translate into several key advantages in a laboratory and industrial setting:
-
Enhanced Safety: The most significant advantage of CPME is its remarkably low tendency to form explosive peroxides, a notorious hazard associated with many ether solvents.[6][7] This inherent stability simplifies handling, storage, and reduces the need for chemical stabilizers.[7]
-
Process Efficiency and Green Chemistry: Its high boiling point (106 °C) allows for reactions at higher temperatures, potentially increasing reaction rates.[8] Furthermore, its low heat of vaporization contributes to energy savings during distillation and solvent recovery.[3][8] The hydrophobic nature of CPME facilitates easy separation from water, simplifying work-up procedures and minimizing aqueous waste streams.[8] CPME also forms an azeotrope with water, enabling efficient removal of water by azeotropic distillation.[2][3]
-
Broad Reaction Compatibility: CPME demonstrates exceptional stability across a wide pH range, making it suitable for reactions conducted under both acidic and basic conditions.[3][6] It is a versatile solvent for a multitude of transformations, including Grignard reactions, reductions, oxidations, polymerizations, and various transition-metal-catalyzed couplings.[4][9][10][11]
-
Improved Reaction Performance: In many instances, the use of CPME leads to improved reaction yields and product purity compared to traditional solvents like THF.[6] For example, in Grignard reactions, its unique solvating properties can lead to cleaner reactions and more straightforward workups.[6]
Data Presentation: Comparative Analysis of Solvent Properties
To facilitate informed solvent selection, the following tables summarize the key physicochemical and safety properties of CPME in comparison to other commonly used laboratory solvents.
Table 1: Physicochemical Properties of Selected Solvents
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Methyl tert-Butyl Ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane | Toluene | n-Hexane |
| CAS Number | 5614-37-9 | 109-99-9 | 60-29-7 | 1634-04-4 | 96-47-9 | 123-91-1 | 108-88-3 | 110-54-3 |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₄H₁₀O | C₅H₁₂O | C₅H₁₀O | C₄H₈O₂ | C₇H₈ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 100.16[1] | 72.11 | 74.12[12] | 88.15[13] | 86.13 | 88.11[14] | 92.14[15] | 86.18[11] |
| Boiling Point (°C) | 106[1][16] | 66 | 34.6[12] | 55.3[17] | 78-80[18] | 101.32[14] | 110.6[15] | 68.7[11] |
| Melting Point (°C) | -140[1][16] | -108.4 | -116.3[12] | -108.6[17] | -136 | 11.80[14] | -95[15] | -95.3[11] |
| Density (g/mL at 20°C) | 0.86[1] | 0.889 | 0.710[12] | 0.74[13] | 0.854 | 1.0336[14] | 0.867[15] | 0.6594[11] |
| Solubility in Water ( g/100g ) | 1.1 (at 23°C)[1] | Miscible | 6.5 | 4.8 | 14 | Miscible[19] | 0.05 | 0.0014 |
| Water in Solvent ( g/100g ) | 0.3 (at 23°C)[2] | Miscible | 1.2 | 1.4 | 4.4 | Miscible | 0.03 | 0.01 |
| Vapor Pressure (hPa at 20°C) | ~43 | 190 | 587[12] | 279[13] | ~160 | 38 | 29[15] | 160 |
| Heat of Vaporization (kJ/mol) | 35.1 | 32.1 | 27.1 | 30.1 | 33.5 | 38.8 | 38.1 | 28.86 |
Table 2: Safety and Environmental Data of Selected Solvents
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Methyl tert-Butyl Ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane | Toluene | n-Hexane |
| Flash Point (°C) | -1[2] | -14.5 | -40[12] | -28[17] | -11 | 12[20] | 4[15] | -22[11] |
| Autoignition Temp. (°C) | 180[20] | 321 | 180[12] | 435[13] | 270 | 180 | 480[15] | 225 |
| Explosive Limits (vol%) | 1.1 - 9.9 | 1.8 - 11.8 | 1.7 - 36[12] | 1.6 - 8.4[17] | 1.5 - 8.9 | 2.0 - 22.0[14] | 1.1 - 7.1[15] | 1.1 - 7.5[11] |
| Hazard Statements | H225, H302, H315, H319[21] | H225, H302, H319, H335, H351, EUH019[4] | H224, H302, H336, EUH019, EUH066[12] | H225, H315[17] | H225, H302, H315, H318, EUH019[2] | H225, H319, H335, H351, EUH019, EUH066[21] | H225, H304, H315, H336, H361d, H373[22] | H225, H304, H315, H336, H361f, H373, H411[9] |
| Peroxide Formation | Very Low[7] | High[4] | High[12][23] | Low | High | High[19][20] | - | - |
Experimental Protocols
This section provides detailed methodologies for key chemical transformations using CPME as a solvent.
Grignard Reaction: Synthesis of 1-(3-methoxyphenyl)-1-phenylmethanol
This protocol is adapted from a systematic study of Grignard reactions in CPME.[12]
Materials:
-
Magnesium turnings, well-ground (729 mg, 30.0 mmol)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Diisobutylaluminum hydride (DIBALH), 1.0 M solution in n-hexane (150 µL, 150 µmol)
-
3-Bromoanisole (3.74 g, 20.0 mmol)
-
Benzaldehyde (1.0 equiv relative to the formed Grignard reagent)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel), dried thoroughly
Procedure:
-
Apparatus Setup: Assemble a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum or a stream of inert gas and then flush with argon or nitrogen.
-
Magnesium Activation: Place the well-ground magnesium turnings into the flask. Add 3 mL of anhydrous CPME and the DIBALH solution. Stir the suspension at room temperature for 30 minutes.
-
Grignard Reagent Formation: Heat the suspension to 60°C. Prepare a solution of 3-bromoanisole in 13 mL of anhydrous CPME. Add this solution dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux. The initiation of the reaction is typically indicated by a color change and an increase in temperature. After the addition is complete, continue stirring at 60°C for a total of 3 hours.
-
Reaction with Electrophile: Cool the Grignard reagent solution to room temperature. In a separate flask, prepare a solution of benzaldehyde in anhydrous CPME (approximately 2 mL). Add the Grignard reagent solution (1.2 equivalents) to the benzaldehyde solution dropwise with stirring. Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with CPME. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Extraction: Comparative Oil Extraction from Fenugreek Seeds
This protocol is based on a study comparing the extraction efficiency of CPME and hexane.[24]
Materials:
-
Fenugreek seeds, finely ground
-
Cyclopentyl Methyl Ether (CPME)
-
n-Hexane
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 20 g) of finely ground fenugreek seed powder into a cellulose thimble.
-
Soxhlet Extraction: Place the thimble into the main chamber of the Soxhlet extractor. Fill the distillation flask with 250 mL of the chosen solvent (CPME or n-hexane).
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample. The solvent will fill the thimble and, once it reaches the top of the siphon arm, will be siphoned back into the distillation flask, carrying the extracted oil. Allow the extraction to proceed for a set period (e.g., 6 hours).
-
Solvent Recovery: After the extraction is complete, cool the apparatus and remove the thimble. Distill the solvent from the extraction flask using a rotary evaporator to concentrate the extracted oil.
-
Yield Calculation: Dry the flask containing the oil in a vacuum oven until a constant weight is achieved. The yield of the extracted oil is calculated as the mass of the oil divided by the initial mass of the seed powder, multiplied by 100.
Comparative Results: In a study, CPME demonstrated a significantly higher oil yield (7.23%) compared to hexane (4.25%).[24]
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
CPME has been shown to be an effective solvent for Suzuki-Miyaura cross-coupling reactions.[6][19] The following is a general protocol.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, dried thoroughly
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (repeat three times). Add anhydrous CPME via syringe. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or CPME). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of CPME.
Caption: A workflow diagram for solvent selection, highlighting the evaluation of CPME.
Caption: A comparison of key properties between CPME and THF.
Caption: A generalized experimental workflow demonstrating the advantages of CPME in work-up and recovery.
Conclusion
Cyclopentyl Methyl Ether stands out as a superior green solvent alternative that does not compromise on performance. Its robust safety profile, broad applicability, and process advantages make it an invaluable tool for modern organic synthesis and pharmaceutical development. By replacing hazardous traditional solvents with CPME, researchers and chemical engineers can not only enhance the safety and sustainability of their operations but also potentially improve reaction outcomes and streamline purification processes. The data and protocols provided in this guide serve as a comprehensive resource for the successful implementation of CPME in a variety of chemical applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. novamolecular.com [novamolecular.com]
- 4. Mobile [my.chemius.net]
- 5. amp.generalair.com [amp.generalair.com]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. redox.com [redox.com]
- 11. Hexane Solvent Properties [macro.lsu.edu]
- 12. rcilabscan.com [rcilabscan.com]
- 13. seco.us [seco.us]
- 14. 1 [macro.lsu.edu]
- 15. fishersci.com [fishersci.com]
- 16. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 17. vitol.com [vitol.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. carlroth.com [carlroth.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. carlroth.com [carlroth.com]
Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to a Greener Solvent
Introduction
In the ongoing pursuit of sustainable practices within the chemical and pharmaceutical industries, the choice of solvent plays a pivotal role. Traditional ether solvents, while effective, often present significant drawbacks, including high volatility, peroxide formation, and challenging recovery from aqueous media. Cyclopentyl methyl ether (CPME) has emerged as a compelling alternative, offering a unique combination of desirable properties that address these limitations. Developed by Zeon Corporation, CPME has gained considerable traction as a greener, safer, and more efficient process solvent.[1][2] This technical guide provides an in-depth exploration of the discovery, development, properties, and applications of CPME, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
CPME distinguishes itself from other common ether solvents through a favorable balance of physical and chemical characteristics. Its higher boiling point, low melting point, and hydrophobicity are particularly noteworthy.[3][4][5] These properties contribute to easier handling, reduced emissions, and simplified workup procedures. A summary of key physicochemical data is presented below for comparative analysis.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Diethyl Ether (Et2O) | 1,4-Dioxane | Methyl tert-Butyl Ether (MTBE) |
| Boiling Point (°C) | 106[4][5] | 66 | 80.2 | 34.6 | 101 | 55 |
| Melting Point (°C) | < -140[3][5] | -108.5 | -136 | -116.3 | 11.8 | -109 |
| Density (g/mL at 20°C) | 0.86[3][5] | 0.89 | 0.85 | 0.71 | 1.03 | 0.74 |
| Solubility in Water ( g/100g at 23°C) | 1.1[1][3][5] | Miscible | 14 | 6.9 | Miscible | 4.8 |
| Water in Solvent ( g/100g at 23°C) | 0.3[1][4] | Miscible | 4.4 | 1.3 | Miscible | 1.5 |
| Flash Point (°C) | -1[4] | -14.5 | -11 | -45 | 12 | -28 |
| Autoignition Temperature (°C) | 180[5] | 321 | 270 | 160 | 180 | 460 |
| Explosion Limits (vol% in air) | 1.1 - 9.9[5] | 1.8 - 11.8 | 1.5 - 8.9 | 1.9 - 36 | 2.0 - 22 | 1.6 - 8.4 |
| Heat of Vaporization (kcal/kg) | 69.2[5] | 98.1 | 87.8 | 86.1 | 90.3 | 74.3 |
| Azeotrope with Water (% w/w) | 83.7% CPME, 16.3% H2O[4][6] | None | 89.4% 2-MeTHF, 10.6% H2O | None | None | 96.5% MTBE, 3.5% H2O |
| Azeotrope Boiling Point (°C) | 83[1][4] | N/A | 71 | N/A | N/A | 52 |
Key Advantages of CPME
The unique properties of CPME translate into several practical advantages in a laboratory and industrial setting.
Discovery and Development
CPME was developed by Zeon Corporation, utilizing their expertise in C5 chemistry.[1][2] The primary industrial synthesis of CPME is an atom-economical addition of methanol to cyclopentene, a process that minimizes waste generation.[6] An alternative, though less practical, route involves the methylation of cyclopentanol.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and implementation of CPME in a research setting.
Protocol 1: Synthesis of Cyclopentyl Methyl Ether
This protocol is based on the industrial synthesis method involving the acid-catalyzed addition of methanol to cyclopentene.
Materials:
-
Cyclopentene
-
Methanol
-
Strongly-acidic cation exchange resin (e.g., Amberlyst-15)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Fixed-bed reactor or round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Catalyst Preparation: If using a fixed-bed reactor, pack the column with the strongly-acidic cation exchange resin. For a batch reaction, add the resin (5-10 mol% relative to cyclopentene) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reactant Charging: In a separate flask, prepare a mixture of cyclopentene and methanol. A molar ratio of 1:1.5 to 1:2 (cyclopentene:methanol) is typically used.
-
Reaction:
-
Fixed-Bed Reactor: Heat the cyclopentene-methanol mixture and pass it through the heated catalyst bed. The reaction temperature is typically maintained between 75-90°C, with a system pressure of 0.01-0.10 MPa.[7] The liquid hourly space velocity should be controlled between 0.5 and 4.0 hr⁻¹.[7]
-
Batch Reaction: Add the cyclopentene-methanol mixture to the flask containing the catalyst. Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by GC-MS.
-
-
Workup:
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Purify the crude CPME by fractional distillation. Collect the fraction boiling at 106°C.
Protocol 2: Peroxide Formation Test
This protocol provides a qualitative and semi-quantitative method for assessing peroxide levels in CPME compared to other ether solvents.
Materials:
-
Cyclopentyl Methyl Ether (CPME)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Diethyl ether (Et2O)
-
Peroxide test strips (e.g., Quantofix®)
-
Potassium iodide (KI)
-
Glacial acetic acid
Equipment:
-
Glass vials with screw caps
-
Pipettes
Procedure (Semi-Quantitative using Test Strips):
-
Place 1-2 mL of each solvent into separate, labeled glass vials.
-
Dip a fresh peroxide test strip into each solvent for 1-2 seconds.
-
Remove the strip and allow the color to develop according to the manufacturer's instructions.
-
Compare the color of the test strip to the color chart provided to determine the approximate peroxide concentration in ppm.
-
Repeat the test at regular intervals (e.g., weekly) for solvents stored under ambient light and air to monitor peroxide formation over time.
Procedure (Qualitative using Potassium Iodide):
-
To 1 mL of the solvent to be tested, add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.
-
Shake the mixture and observe any color change.
-
The absence of color indicates a negligible peroxide concentration. A pale yellow color suggests a low concentration, while a yellow to brown color indicates a hazardous level of peroxides.
Protocol 3: Stability Under Acidic and Basic Conditions
This protocol outlines a method to evaluate the stability of CPME in the presence of strong acid and base.
Materials:
-
Cyclopentyl Methyl Ether (CPME)
-
Concentrated sulfuric acid (H₂SO₄)
-
18% Hydrochloric acid (HCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent for titration (e.g., THF)
-
Indicator for titration (e.g., 1,10-phenanthroline)
-
GC-MS instrument
Equipment:
-
Sealed reaction vials
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure (Acid Stability):
-
Homogeneous Conditions: To a vial containing CPME, add a catalytic amount of a strong acid (e.g., 0.1 M camphorsulfonic acid). Heat the mixture at reflux for 8 hours.[8]
-
Heterogeneous Conditions: In a sealed vial, mix CPME with 18% aqueous HCl. Heat the mixture at 100°C for 8 hours with vigorous stirring.[8]
-
Analysis: After cooling, analyze the CPME layer by GC-MS to identify and quantify any degradation products (e.g., cyclopentene, methanol).
Procedure (Base Stability):
-
To a vial containing anhydrous CPME under an inert atmosphere, add a known concentration of n-butyllithium.
-
Maintain the solution at a specific temperature (e.g., 40°C).
-
At regular time intervals, withdraw an aliquot of the solution and quench it with a suitable reagent.
-
Determine the concentration of the remaining n-BuLi by titration.
-
Calculate the half-life of n-BuLi in CPME at that temperature.
Protocol 4: Azeotropic Dehydration
This protocol demonstrates the use of CPME for the removal of water from a reaction mixture.
Materials:
-
A reaction mixture containing water
-
Cyclopentyl Methyl Ether (CPME)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Set up the reaction flask with the Dean-Stark apparatus and reflux condenser.
-
Charge the flask with the reaction mixture and a sufficient volume of CPME to ensure the Dean-Stark trap can be filled.
-
Heat the mixture to reflux. The CPME-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
The azeotrope will separate into two layers in the trap, with the denser water layer at the bottom.
-
Continuously remove the water from the bottom of the trap.
-
Continue the process until no more water collects in the trap, indicating that the reaction mixture is dry.
Applications in Organic Synthesis
CPME has proven to be a versatile solvent for a wide range of organic transformations, often leading to improved yields, selectivities, and simplified procedures.
Protocol 5: Grignard Reaction
This protocol provides a general procedure for performing a Grignard reaction using CPME as the solvent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., aryl bromide)
-
Diisobutylaluminum hydride (DIBALH) (as an activator)
-
Electrophile (e.g., aldehyde or ketone)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.5 equivalents relative to the organic halide) in a dry three-neck flask under an inert atmosphere. Add a small amount of DIBALH (e.g., 0.15 mmol per 30 mmol of Mg) to the suspension of magnesium in a minimal amount of anhydrous CPME.[2] Stir for 30 minutes at room temperature.
-
Grignard Reagent Formation: Heat the suspension to approximately 60°C.[3] Dissolve the organic halide (1 equivalent) in anhydrous CPME and add it dropwise to the activated magnesium suspension via the dropping funnel. The initiation of the reaction is often indicated by a color change and an increase in temperature. Maintain the reaction at 60°C for 1-3 hours after the addition is complete.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0°C. Dissolve the electrophile (1 equivalent) in anhydrous CPME and add it dropwise to the Grignard reagent.
-
Workup: After the reaction is complete (monitor by TLC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Purification: Extract the aqueous layer with CPME. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Protocol 6: Suzuki Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction in CPME.
Materials:
-
Aryl halide (or triflate)
-
Arylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), and palladium catalyst/ligand.
-
Add anhydrous CPME via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring. The higher boiling point of CPME can facilitate faster reaction times.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with CPME and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Protocol 7: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination reaction in CPME.
Materials:
-
Aryl halide (or triflate)
-
Amine
-
Palladium precatalyst (e.g., G2, G3, or G4 Buchwald precatalysts)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1 equivalent), amine (1.2-1.5 equivalents), base (1.5-2 equivalents), and palladium precatalyst to a reaction vial.
-
Add anhydrous CPME to the vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or CPME) and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography.
Conclusion
Cyclopentyl methyl ether represents a significant advancement in the field of green chemistry. Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, hydrophobicity, and stability, make it a superior alternative to many traditional ether solvents. The successful application of CPME in a wide array of important organic reactions, coupled with its favorable safety and environmental profile, positions it as a key enabling technology for the development of more sustainable chemical processes in both academic research and industrial manufacturing. The detailed protocols provided in this guide serve as a practical resource for scientists and researchers looking to incorporate this versatile and eco-friendly solvent into their work.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. d-nb.info [d-nb.info]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. CN104447226A - Method for producing cyclopentyl methyl ether - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopentyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, bonding, and key physicochemical properties of cyclopentyl ether, also known as dithis compound. The information presented herein is intended to support research and development activities where this compound may be of interest.
Molecular Structure and Bonding
This compound, with the IUPAC name cyclopentyloxycyclopentane, is a symmetrical ether consisting of two cyclopentyl rings linked by an oxygen atom.[1] Its molecular formula is C₁₀H₁₈O.[1]
Table 1: Structural and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | cyclopentyloxycyclopentane | [1] |
| Synonyms | Dithis compound | [1] |
| CAS Number | 10137-73-2 | [2] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Boiling Point | Not Available | [2] |
| Melting Point | Not Available | [2] |
| Density | Not Available | [2] |
| LogP | 2.88820 | [2] |
| Polar Surface Area | 9.23 Ų | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for dithis compound are not widely published, its spectroscopic features can be predicted based on the general principles of ether spectroscopy.
2.1. Infrared (IR) Spectroscopy
An FTIR spectrum of dithis compound is available, though the detailed spectrum requires specialized access.[3][4] The characteristic IR absorptions for a saturated ether like dithis compound would include:
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the sp³ hybridized C-H bonds in the cyclopentyl rings.
-
C-O stretching: A strong, characteristic absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponding to the C-O single bond stretch.[5][6]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of dithis compound is predicted to show signals corresponding to the protons on the cyclopentyl rings. The proton on the carbon directly attached to the oxygen atom (the α-proton) would be the most deshielded and appear furthest downfield.
-
α-protons (CH-O): Expected to appear in the range of 3.4-4.5 ppm.[6][7]
-
β and γ-protons (CH₂): The other protons on the cyclopentyl rings would appear further upfield, likely in the range of 1.5-1.8 ppm.
Due to the symmetry of the molecule, a simplified spectrum is expected. The α-proton would likely appear as a multiplet due to coupling with the neighboring β-protons. The β and γ-protons would also likely appear as complex multiplets.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of dithis compound is predicted to show three distinct signals corresponding to the three types of carbon atoms in the symmetrical cyclopentyl rings.
-
α-carbon (C-O): The carbon atom directly bonded to the oxygen is the most deshielded and is expected to appear in the 50-80 ppm range.[6][7]
-
β and γ-carbons (CH₂): The other two types of carbon atoms in the cyclopentyl rings would appear at higher fields (further upfield).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C1' | α-carbon | 3.4 - 4.5 (multiplet) | 50 - 80 |
| C2, C5, C2', C5' | β-carbons | 1.5 - 1.8 (multiplet) | 20 - 40 |
| C3, C4, C3', C4' | γ-carbons | 1.5 - 1.8 (multiplet) | 20 - 40 |
Experimental Protocols
3.1. Synthesis of this compound
Two primary methods are generally applicable for the synthesis of symmetrical ethers like dithis compound: the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.
3.1.1. Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary or secondary alkyl halide in an Sₙ2 reaction.[8][9][10] For the synthesis of dithis compound, this would involve the reaction of sodium cyclopentoxide with cyclopentyl bromide.
General Protocol:
-
Preparation of Sodium Cyclopentoxide: Cyclopentanol is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF to form sodium cyclopentoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Ether Formation: Cyclopentyl bromide is added to the solution of sodium cyclopentoxide. The reaction mixture is heated to reflux to drive the Sₙ2 reaction to completion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to quench any unreacted NaH and dissolve the sodium bromide byproduct. The aqueous and organic layers are separated. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude dithis compound can then be purified by distillation.
3.1.2. Acid-Catalyzed Dehydration of Cyclopentanol
The acid-catalyzed dehydration of primary or secondary alcohols can produce symmetrical ethers.[11][12] This method involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. The reaction conditions, particularly the temperature, are critical to favor ether formation over alkene formation. For ether synthesis, lower temperatures and an excess of the alcohol are generally used.[11][12]
General Protocol:
-
Reaction Setup: Cyclopentanol is mixed with a catalytic amount of concentrated sulfuric acid or phosphoric acid in a reaction flask.
-
Heating: The mixture is heated to a carefully controlled temperature, typically in the range of 110-140°C.[12] Higher temperatures would favor the elimination reaction to form cyclopentene.
-
Workup and Purification: The reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and purified by distillation.
3.2. Purification of this compound
Regardless of the synthetic method, the crude this compound will likely contain unreacted starting materials and byproducts. A general purification protocol is as follows:
-
Washing: The crude product is transferred to a separatory funnel and washed sequentially with water to remove any water-soluble impurities and salts. A wash with a dilute base (e.g., sodium bicarbonate solution) may be necessary to remove any residual acid catalyst, followed by a wash with brine to aid in the separation of the aqueous and organic layers.
-
Drying: The organic layer is separated and dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The dried liquid is filtered to remove the drying agent, and the dithis compound is purified by distillation.
Logical Relationships in Spectroscopic Analysis
The molecular structure of this compound directly dictates its expected spectroscopic features. The following diagram illustrates these relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. rsc.org [rsc.org]
- 4. Identify the reaction(s) which give(s) the following molecule as a major .. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. chegg.com [chegg.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
Toxicological Assessment of Cyclopentyl Methyl Ether (CPME): An In-depth Technical Guide
Introduction
Cyclopentyl methyl ether (CPME), a novel and versatile solvent, has emerged as a greener alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether in various chemical processes.[1] Its favorable physical properties, including a high boiling point, low melting point, and resistance to peroxide formation, have made it an attractive option for researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive toxicological assessment of CPME, summarizing key studies on its acute, subchronic, genetic, and reproductive toxicity, as well as its ecotoxicological profile. All cited studies were conducted in compliance with Organisation for Economic Co-operation and Development (OECD) guidelines and Good Laboratory Practice (GLP) standards.
Acute Toxicity
Acute toxicity studies evaluate the potential adverse effects of a substance after a single or short-term exposure. For CPME, these studies have been conducted via oral, dermal, and inhalation routes.
Data Presentation: Acute Toxicity of CPME
| Test | OECD Guideline | Species | Endpoint | Result |
| Acute Oral Toxicity | 423 | Rat | LD50 | 1,000 - 2,000 mg/kg |
| Acute Dermal Toxicity | 402 | Rat | LD50 | > 2,000 mg/kg |
| Acute Inhalation Toxicity | 403 | Rat | LC50 (4h) | > 5.1 mg/L |
| Skin Irritation/Corrosion | 404 | Rabbit | - | Irritant |
| Eye Irritation/Corrosion | 405 | Rabbit | - | Irritant |
Experimental Protocols: Acute Toxicity
The workflow for a typical acute toxicity assessment involves dose range-finding followed by the main study, observation for clinical signs and mortality, and finally, pathological examination.
-
Acute Oral Toxicity (OECD Guideline 423): This study is typically conducted in rats. After a sighting study to determine the starting dose, a stepwise procedure is used where a single animal is dosed. Depending on the outcome, the dose for the next animal is adjusted up or down. This continues until the dose causing mortality is identified or the limit dose is reached. Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
-
Acute Dermal Toxicity (OECD Guideline 402): This study is also typically performed in rats. The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. A stepwise procedure similar to the oral toxicity study is used to determine the dose at which toxic effects occur. Observations for skin reactions, systemic toxicity, and mortality are conducted for 14 days, followed by a gross necropsy.[2]
-
Acute Inhalation Toxicity (OECD Guideline 403): This test involves exposing rats to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[3][4][5][6][7] A limit test at a high concentration or a series of concentrations is used to determine the LC50. Animals are observed for toxic effects and mortality during and after exposure for up to 14 days, followed by a gross necropsy.[3][4]
-
Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 & 405): These studies are typically conducted in rabbits. For dermal irritation, the substance is applied to a small patch of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The skin and eyes are observed and scored for redness, swelling, and other signs of irritation at specific intervals.[8][9][10][11][12]
Subchronic Toxicity
Subchronic toxicity studies assess the effects of repeated exposure to a substance over a longer period, typically 28 or 90 days.
Data Presentation: Subchronic Toxicity of CPME
| Test | OECD Guideline | Species | Duration | Route | NOEL/NOAEL |
| Repeated Dose Oral Toxicity | 407 | Rat | 28 days | Oral | NOEL (Male): 15 mg/kg/day, NOAEL (Male): 150 mg/kg/day, NOEL (Female): 150 mg/kg/day |
| Subchronic Inhalation Toxicity | 413 | Rat | 90 days | Inhalation | NOEL: 0.8 mg/L |
Experimental Protocols: Subchronic Toxicity
The general workflow for subchronic toxicity studies involves daily administration of the test substance, regular clinical observations, and detailed pathological examinations at the end of the study.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407): In this study, the test substance is administered daily by gavage to groups of rats at three or more dose levels for 28 days.[13][14][15][16][17][18] A control group receives the vehicle only. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.[14][18]
-
Subchronic Inhalation Toxicity: 90-Day Study (OECD Guideline 413): This study involves exposing groups of rats to the test substance via whole-body or nose-only inhalation for 6 hours per day, 5 days a week, for 90 days.[19][20][21][22][23][24] Three exposure concentrations and a control group are typically used.[19][22] In-life observations, hematology, clinical chemistry, and extensive histopathological examinations are conducted, similar to the 28-day oral study.[20][22][25]
Genetic Toxicology
Genetic toxicology studies are designed to detect any potential for a substance to cause damage to genetic material (DNA). A standard battery of tests is used to assess different types of genetic damage.
Data Presentation: Genetic Toxicology of CPME
| Test | OECD Guideline | System | Result |
| Bacterial Reverse Mutation Test (Ames Test) | 471 | S. typhimurium & E. coli | Negative |
| In Vitro Mammalian Chromosome Aberration Test | 473 | Cultured Mammalian Cells | Negative |
| In Vivo Mammalian Erythrocyte Micronucleus Test | 474 | Mouse Bone Marrow | Negative |
Experimental Protocols: Genetic Toxicology
The genetic toxicology assessment of a substance typically follows a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This is an in vitro test that uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid.[26][27][28][29] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[27] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[26][27][28]
-
In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473): This assay uses cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) to detect structural chromosome damage.[16][25] Cells are exposed to the test substance with and without metabolic activation.[16][25] After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks and exchanges.[25]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This in vivo test is typically conducted in mice or rats.[1] Animals are administered the test substance, usually by oral gavage or intraperitoneal injection.[1] After a specific time, bone marrow or peripheral blood is collected to examine immature red blood cells (polychromatic erythrocytes) for the presence of micronuclei.[1] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division, indicating chromosomal damage.[1]
Reproductive and Developmental Toxicity
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted for CPME.
Data Presentation: Reproductive and Developmental Toxicity of CPME
| Test | Species | Doses | NOAEL |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening | Rat | 50, 150, 450 mg/kg/day | 150 mg/kg/day |
Experimental Protocol: Combined Reproductive/Developmental Toxicity Screening
In this study, male and female rats were administered CPME by gavage before and during mating, and for females, throughout gestation and lactation. The F0 generation was observed for effects on mating, fertility, gestation, and parturition. The F1 offspring were observed for viability, growth, and development. At the highest dose of 450 mg/kg/day, lower body weight in F0 males and longer gestation lengths in F0 females were observed. In the F1 generation, lower body weight gain was seen in the early postnatal period at this high dose. Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for both reproductive and developmental toxicity was determined to be 150 mg/kg/day.
Ecotoxicological Assessment
Ecotoxicity studies are essential to evaluate the potential harm of a chemical to the environment.
Data Presentation: Ecotoxicity of CPME
| Test | OECD Guideline | Species | Endpoint | Result |
| Fish, Acute Toxicity Test | 203 | Oryzias latipes (Medaka) | 96h LC50 | > 100 mg/L |
| Daphnia sp. Acute Immobilisation Test | 202 | Daphnia magna | 48h EC50 | > 100 mg/L |
| Freshwater Alga and Cyanobacteria, Growth Inhibition Test | 201 | Pseudokirchneriella subcapitata | 72h ErC50 | > 100 mg/L |
Experimental Protocols: Ecotoxicity
The assessment of aquatic toxicity typically involves testing on organisms from three different trophic levels: fish, invertebrates (daphnia), and algae.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test exposes a population of green algae (e.g., Pseudokirchneriella subcapitata) to the test substance in a nutrient-rich medium for 72 hours.[4][5][8] The inhibition of algal growth is measured by changes in cell density or fluorescence and is used to calculate the EC50 (the concentration that causes a 50% reduction in growth).[8]
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This study exposes juvenile Daphnia magna (water fleas) to a range of concentrations of the test substance for 48 hours.[3][13][26] The endpoint is the immobilization of the daphnids, and the EC50 is the concentration that immobilizes 50% of the test organisms.[13]
Conclusion
The comprehensive toxicological assessment of cyclopentyl methyl ether indicates a low level of systemic toxicity. It is classified as harmful if swallowed and is an irritant to the skin and eyes.[1] CPME is not genotoxic, as demonstrated by a battery of in vitro and in vivo assays. The NOAEL for reproductive and developmental toxicity has been established at 150 mg/kg/day. Ecotoxicological data suggest that CPME has a low potential for harm to aquatic organisms. This favorable toxicological profile, combined with its advantageous physical and chemical properties, supports the use of CPME as a sustainable and safer solvent alternative in chemical research and development.
References
- 1. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. testinglab.com [testinglab.com]
- 5. oecd.org [oecd.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. scialliconsulting.com [scialliconsulting.com]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. database.ich.org [database.ich.org]
- 10. fera.co.uk [fera.co.uk]
- 11. Ninety-day inhalation toxicity study with a vapor grown carbon nanofiber in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Alteration of acute toxicity of inorganic and methyl mercury to Daphnia magna by dietary addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. oecd.org [oecd.org]
- 18. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. eurofins.com.au [eurofins.com.au]
- 22. Comprehensive toxicity evaluation of cyclopentyl methyl ether (CPME) for establishing a permitted daily exposure level [jstage.jst.go.jp]
- 23. A repeated dose 28-day oral toxicity study of sodium dehydroacetate (DHA-S) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro, Oral Acute, and Repeated 28-Day Oral Dose Toxicity of a Mixed-Valence Polyoxovanadate Cluster [mdpi.com]
- 25. fda.gov [fda.gov]
- 26. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 28. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 29. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
Cyclopentyl Methyl Ether (CPME): An In-depth Technical Guide to its Environmental Impact and Sustainability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl methyl ether (CPME) has emerged as a promising, sustainable alternative to traditional ethereal solvents in the pharmaceutical and chemical industries. Its unique combination of desirable physicochemical properties, favorable toxicological profile, and reduced environmental impact positions it as a key component in the development of greener chemical processes. This technical guide provides a comprehensive overview of the environmental impact and sustainability of CPME, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of key workflows and its life cycle.
Introduction: The Need for Greener Solvents
The selection of a solvent is a critical decision in chemical process development, with significant implications for process efficiency, safety, and environmental footprint. Traditional ether solvents such as tetrahydrofuran (THF), diethyl ether (Et2O), and 1,4-dioxane, while effective, present several drawbacks, including high volatility, propensity for peroxide formation, and high water miscibility, which complicates recovery and leads to significant aqueous waste streams.[1][2][3] The principles of green chemistry advocate for the use of solvents that are safer, more efficient, and have a minimal environmental impact. CPME has been developed to address these challenges, offering a more sustainable option for a wide range of chemical transformations.[4][5][6]
Physicochemical Properties and Sustainability Metrics
The environmental and sustainability advantages of CPME are rooted in its distinct physicochemical properties. A comparison with other common ether solvents highlights its favorable profile.
Table 1: Comparative Physicochemical Properties of Ethereal Solvents
| Property | CPME | THF | 2-MeTHF | MTBE |
| Boiling Point (°C) | 106[2] | 66 | 80 | 55 |
| Melting Point (°C) | -140[2] | -108 | -136 | -109 |
| Density (g/cm³ at 20°C) | 0.863[2] | 0.889 | 0.854 | 0.741 |
| Solubility in Water ( g/100g ) | 0.011[2] | Miscible | 14 | 4.8 |
| Heat of Vaporization (kJ/mol) | 34.3 | 32.1 | 33.5 | 30.1 |
| Flash Point (°C) | -1[2] | -14 | -11 | -28 |
| Peroxide Formation | Very Low[1][3] | High | High | Low |
| Azeotrope with Water (% w/w) | 83.7% CPME / 16.3% H₂O[2][7] | None | 89.4% 2-MeTHF / 10.6% H₂O[7] | 96.5% MTBE / 3.5% H₂O[7] |
Key Sustainability Advantages:
-
High Boiling Point and Low Melting Point: The wide liquid range of CPME allows for its use in a broader range of reaction temperatures, from low-temperature reactions to those requiring elevated temperatures, potentially increasing reaction rates and reducing reaction times.[1]
-
Hydrophobicity: CPME's very low solubility in water is a significant advantage.[2][5] It facilitates easy separation from aqueous phases, reducing the volume of wastewater generated during work-up procedures. This contrasts sharply with water-miscible solvents like THF, where separation is energy-intensive and often incomplete, leading to solvent loss and contaminated water streams.[1]
-
Azeotropic Dehydration: CPME forms a low-boiling azeotrope with water, which allows for efficient drying of the solvent and reaction mixtures through distillation.[2][7] This simplifies processes and reduces the need for drying agents.
-
Low Peroxide Formation: CPME exhibits a significantly lower tendency to form explosive peroxides compared to THF and 2-MeTHF, enhancing its safety profile for storage and handling.[1][3]
-
High Recovery Rate: Due to its hydrophobicity and high boiling point, CPME can be easily recovered and recycled with a high recovery rate of over 90%, minimizing solvent waste and improving the overall process economy.[1]
-
Stability: CPME is stable under both acidic and basic conditions, expanding its applicability in a variety of chemical reactions.[1][3]
Ecotoxicological Profile
A comprehensive assessment of a solvent's sustainability requires a thorough evaluation of its toxicological properties. CPME has undergone a range of toxicological studies to determine its potential impact on human health and the environment.
Table 2: Summary of Toxicological Data for CPME
| Endpoint | Result | Classification |
| Acute Oral Toxicity (Rat, LD₅₀) | 1,000–2,000 mg/kg[8] | Harmful if swallowed (H302)[9] |
| Acute Dermal Toxicity (Rat, LD₅₀) | > 2,000 mg/kg[8] | Not classified |
| Acute Inhalation Toxicity (Rat, LC₅₀) | > 21.5 mg/L[8][9] | Not classified |
| Skin Irritation (Rabbit) | Moderate to severe irritation[9] | Causes skin irritation (H315)[9] |
| Eye Irritation (Rabbit) | Moderate to severe irritation[9] | Causes serious eye irritation (H319)[9] |
| Skin Sensitization (LLNA) | Negative[9][10] | Not a skin sensitizer |
| Mutagenicity (Ames Test) | Negative[9][10] | Not mutagenic |
| Aquatic Toxicity | Harmful to aquatic organisms, may cause long-term adverse effects[11] | - |
| Permitted Daily Exposure (PDE) | 1.5 mg/day[10][12] | Class 2 equivalent solvent (ICH Q3C)[10][12] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to assess the environmental impact and sustainability of solvents like CPME. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
Toxicological Assessment
A standardized battery of tests is employed to evaluate the potential hazards of a chemical substance.
Caption: General workflow for toxicological assessment of a chemical substance.
4.1.1. Acute Oral Toxicity (OECD 423)
-
Principle: This method determines the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals.
-
Methodology:
-
Fasted animals (typically rats) are administered the test substance by gavage.
-
A starting dose is selected based on available information.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.
-
The LD₅₀ (median lethal dose) is estimated from the results.
-
4.1.2. Acute Dermal Toxicity (OECD 402)
-
Principle: This test evaluates the potential adverse effects of a substance following a single dermal application.
-
Methodology:
-
The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits).
-
The application site is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The LD₅₀ is determined.
-
4.1.3. Acute Inhalation Toxicity (OECD 403)
-
Principle: This guideline assesses the health hazards from short-term exposure to an airborne substance.
-
Methodology:
-
Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).
-
Multiple concentration levels are tested.
-
Animals are observed for toxicity and mortality during and after exposure for up to 14 days.
-
The LC₅₀ (median lethal concentration) is calculated.
-
4.1.4. Skin Irritation/Corrosion (OECD 404 & 439)
-
Principle: These tests determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. In vitro methods (OECD 439) using reconstructed human epidermis (RhE) models are now preferred to reduce animal testing.
-
Methodology (OECD 439 - In Vitro):
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.
-
4.1.5. Eye Irritation/Corrosion (OECD 405)
-
Principle: This test evaluates the potential of a substance to cause damage to the eye.
-
Methodology:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.
-
The severity and reversibility of the effects are scored to determine the irritation potential.
-
4.1.6. Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Principle: This in vitro assay detects gene mutations induced by a chemical.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies.
-
A significant, dose-related increase in the number of revertant colonies indicates mutagenic potential.
-
Environmental Fate and Ecotoxicity
4.2.1. Ready Biodegradability (OECD 301F - Manometric Respirometry Test)
-
Principle: This aerobic biodegradation test measures the oxygen consumed by microorganisms to break down a test substance.
-
Methodology:
-
A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge).
-
The consumption of oxygen is measured over a 28-day period using a respirometer.
-
The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.
-
Life Cycle Assessment (LCA)
A Life Cycle Assessment is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle. The framework for conducting an LCA is defined by ISO 14040 and ISO 14044.
Caption: The four phases of a Life Cycle Assessment according to ISO 14040/14044.
-
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (the quantified performance of a product system for use as a reference unit), the system boundaries, and the assumptions and limitations.
-
Life Cycle Inventory (LCI) Analysis: This involves compiling and quantifying the inputs (e.g., raw materials, energy) and outputs (e.g., emissions to air, water, and soil; waste) for a product system throughout its life cycle.
-
Life Cycle Impact Assessment (LCIA): The LCIA phase evaluates the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes assessing impacts such as global warming potential, ozone depletion, acidification, and ecotoxicity.
CPME Life Cycle and Sustainability
The sustainability of CPME extends beyond its use phase. Its production from C5 fractions and its high recyclability contribute to a more circular economy model compared to many traditional solvents.
Caption: A simplified diagram of the CPME life cycle, highlighting its high recyclability.
Conclusion
Cyclopentyl methyl ether presents a compelling case as a sustainable solvent for the modern chemical and pharmaceutical industries. Its advantageous physicochemical properties, including hydrophobicity, azeotropic dehydration, and low peroxide formation, lead to safer, more efficient, and less wasteful chemical processes. The toxicological profile of CPME, while indicating some hazards that require appropriate handling, is well-characterized and manageable. When viewed through the lens of a life cycle assessment, the high recyclability of CPME further enhances its sustainability credentials. For researchers, scientists, and drug development professionals seeking to implement the principles of green chemistry, CPME offers a viable and often superior alternative to traditional ethereal solvents, contributing to the development of more environmentally responsible chemical manufacturing.
References
- 1. thepsci.eu [thepsci.eu]
- 2. ISO 14044 - Life Cycle Assessment Requirements | BSI [bsigroup.com]
- 3. ISO 14044: A guide to life cycle assessment | Manglai [manglai.io]
- 4. ISO 14040 - Life Cycle Assessment Principles | BSI [bsigroup.com]
- 5. help.covetool.com [help.covetool.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
An In-depth Technical Guide to the Azeotropic Distillation of Cyclopentyl Methyl Ether with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azeotropic distillation of cyclopentyl methyl ether (CPME) with water. CPME is increasingly recognized as a green and sustainable solvent, and its azeotropic behavior with water is a key property that enables its use in various chemical processes, particularly for dehydration and separation. This document details the physical properties of the components, the characteristics of the azeotrope, experimental protocols for distillation and vapor-liquid equilibrium (VLE) determination, and visual representations of the process and phase behavior.
Introduction to Cyclopentyl Methyl Ether (CPME)
Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent that has emerged as a viable and environmentally friendly alternative to other common ether solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and methyl tert-butyl ether (MTBE).[1] Developed by Zeon Corporation, CPME offers a unique combination of properties that make it attractive for a wide range of applications in the pharmaceutical and chemical industries.[2]
Key advantages of CPME include:
-
High boiling point (106 °C): Allows for reactions at higher temperatures.[1][3][4]
-
Low peroxide formation: Enhances safety, especially during storage and distillation.[2]
-
Stability under acidic and basic conditions: Broadens its applicability in various reaction environments.[1]
-
Hydrophobicity: Facilitates easy separation from water and makes it an excellent extraction solvent.[1]
-
Formation of a heterogeneous azeotrope with water: Enables efficient water removal from reaction mixtures.[1]
The formation of a minimum-boiling heterogeneous azeotrope with water is a particularly important characteristic of CPME. This property is leveraged in azeotropic distillation to remove water from a system, thereby driving equilibrium-limited reactions, such as esterifications and acetalizations, to completion.
Quantitative Data
A clear understanding of the physical properties of the individual components and the azeotropic mixture is crucial for designing and optimizing distillation processes.
Table 1: Physical Properties of Cyclopentyl Methyl Ether and Water
| Property | Cyclopentyl Methyl Ether (CPME) | Water |
| CAS Number | 5614-37-9 | 7732-18-5 |
| Molecular Formula | C₆H₁₂O[2] | H₂O |
| Molar Mass ( g/mol ) | 100.16[2][4] | 18.02 |
| Boiling Point (°C at 1 atm) | 106[1][2][3][4] | 100[5] |
| Melting Point (°C) | -140[3][4] | 0[5] |
| Density (g/cm³ at 20°C) | 0.863[1] | 0.998 |
| Vapor Pressure (hPa at 25°C) | 59.9[3][6][7][8] | 31.7 |
| Solubility in Water ( g/100g at 23°C) | 1.1[2] | - |
| Solubility of Water in CPME ( g/100g ) | 0.3[1] | - |
Table 2: Azeotropic Data for the Cyclopentyl Methyl Ether - Water System
| Property | Value |
| Azeotrope Type | Minimum-boiling, Heterogeneous |
| Boiling Point of Azeotrope (°C at 1 atm) | 83[1] |
| Composition of Azeotrope (wt%) | |
| Cyclopentyl Methyl Ether | 83.7[1] |
| Water | 16.3[1] |
Experimental Protocols
The following sections provide detailed methodologies for performing a laboratory-scale azeotropic distillation and for determining the vapor-liquid equilibrium of the CPME-water system.
This protocol describes the removal of water from a reaction mixture using CPME as an entrainer with a Dean-Stark apparatus.
Objective: To remove water from a reaction mixture to drive the reaction to completion.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark trap
-
Condenser
-
Thermometer or temperature probe
-
Clamps and stands
Procedure:
-
Assembly:
-
Set up the distillation apparatus in a fume hood.
-
Place the round-bottom flask in the heating mantle and add a magnetic stir bar.
-
Charge the flask with the reaction mixture and CPME.
-
Attach the Dean-Stark trap to the flask and the condenser to the top of the trap.
-
Place a thermometer in the appropriate joint of the distillation head to monitor the vapor temperature.
-
Ensure all joints are securely clamped.
-
-
Distillation:
-
Begin stirring the reaction mixture.
-
Turn on the cooling water to the condenser.
-
Gradually apply heat to the flask.
-
As the mixture heats up, the CPME-water azeotrope will begin to boil and the vapor will rise into the condenser. The vapor temperature should be approximately 83°C.
-
The condensed liquid will collect in the Dean-Stark trap.
-
-
Phase Separation and Water Removal:
-
In the trap, the condensate will separate into two immiscible layers: an upper organic layer (CPME-rich) and a lower aqueous layer.
-
As the trap fills, the upper CPME layer will overflow and return to the reaction flask, while the denser water layer is collected in the bottom of the trap.
-
Continue the distillation until no more water is collected in the trap, indicating that the dehydration is complete.
-
-
Shutdown and Work-up:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Turn off the cooling water.
-
The collected water can be drained from the trap.
-
The reaction mixture, now free of water, can be processed further.
-
This protocol outlines a general method for determining the VLE data for the CPME-water system using a dynamic-type equilibrium apparatus.
Objective: To obtain experimental data on the composition of the liquid and vapor phases at equilibrium under isobaric conditions.
Apparatus:
-
Dynamic vapor-liquid equilibrium apparatus (e.g., ebulliometer)
-
Thermostatic bath
-
Pressure controller and manometer
-
Gas chromatograph (GC) or other analytical instrument for composition analysis
-
Sampling ports for liquid and vapor phases
Procedure:
-
Preparation:
-
Prepare several mixtures of known composition of CPME and water.
-
Calibrate the GC for the analysis of CPME-water mixtures.
-
-
Experimental Run:
-
Charge the equilibrium cell with a mixture of known composition.
-
Set the system pressure to the desired value (e.g., atmospheric pressure).
-
Heat the mixture until it boils and a stable equilibrium is reached, indicated by a constant temperature and pressure.
-
Allow the system to operate at total reflux for a sufficient time to ensure equilibrium between the liquid and vapor phases.
-
-
Sampling and Analysis:
-
Simultaneously take samples of the liquid and condensed vapor phases through the designated sampling ports.
-
Analyze the composition of the liquid and vapor samples using the calibrated GC.
-
-
Data Collection:
-
Record the equilibrium temperature, pressure, and the compositions of the liquid and vapor phases.
-
Repeat the procedure for mixtures of different compositions to generate a complete VLE diagram.
-
-
Data Correlation:
-
The experimental VLE data can be correlated using thermodynamic models such as NRTL or UNIQUAC to determine the binary interaction parameters.
-
Visualizations
Diagrams are provided to illustrate the experimental setup and the phase behavior of the CPME-water system.
Caption: Experimental workflow for azeotropic distillation.
Caption: Phase behavior of the CPME-water system.
Conclusion
The azeotropic distillation of cyclopentyl methyl ether with water is a powerful technique for dehydration in chemical synthesis. The favorable properties of CPME, including its hydrophobicity, stability, and the formation of a low-boiling heterogeneous azeotrope with water, make it an excellent choice for researchers and professionals in drug development and other chemical industries seeking greener and more efficient processes. The data and protocols presented in this guide provide a solid foundation for the application of this valuable separation technology.
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]
- 4. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 5. Physical and Chemical Properties of Water: Detailed Analysis [unacademy.com]
- 6. Span Chemie - Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Span Chemie, Mumbai, India [spanlab.in]
- 7. 5614-37-9 CAS | CYCLOPENTYL METHYL ETHER (CPME) | High Purity Solvents | Article No. 03139 [lobachemie.com]
- 8. sfdchem.com [sfdchem.com]
Methodological & Application
Cyclopentyl Methyl Ether (CPME) in Grignar d Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl methyl ether (CPME) has emerged as a superior and environmentally friendly alternative to traditional ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 2-methyltetrahydrofuran (2-MeTHF) for Grignard reactions.[1][2][3] Developed by Zeon Corporation, CPME offers a unique combination of properties that address many of the drawbacks associated with conventional solvents, leading to improved reaction performance, enhanced safety, and simplified work-up procedures.[1][4] This document provides detailed application notes, experimental protocols, and comparative data on the use of CPME in Grignard reactions.
Advantages of CPME in Grignard Reactions
CPME's favorable characteristics make it an attractive choice for a wide range of Grignard-mediated transformations.[3] Key advantages include:
-
Reduced Peroxide Formation: CPME exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[4]
-
High Boiling Point: With a boiling point of 106 °C, CPME allows for reactions to be conducted at higher temperatures, which can be beneficial for the formation of certain Grignard reagents, particularly from less reactive chlorides.[1]
-
Hydrophobicity: CPME is hydrophobic and forms an azeotrope with water, facilitating easy removal of water from the reaction mixture and simplifying the work-up process through straightforward phase separation.[1][4] This property also contributes to the efficient recycling of the solvent.[1][5]
-
Stability: It is stable under both acidic and basic conditions, providing a robust reaction medium.[1] GC-MS analysis has shown that CPME remains stable under Grignard reaction conditions.[1][5]
-
Wide Applicability: CPME is suitable for the formation of a diverse range of Grignard reagents from aryl and alkyl bromides and chlorides.[1][3]
-
"Green" Solvent: Considered a more environmentally benign solvent, CPME aligns with the principles of green chemistry.[3][6]
Data Presentation
Comparison of Solvents for the Grignard Reaction of 3-Bromoanisole with Benzaldehyde
| Solvent | Initiation Time (min) | Grignard Reagent Conc. (M) | Grignard Reagent Yield (%) | Product Yield (%) |
| CPME | 15 | 1.15 | 92 | 94 |
| THF | 10 | 1.25 | >99 | 95 |
| 2-MeTHF | 10 | 1.20 | 96 | 96 |
Reaction conditions: Formation of 3-methoxyphenylmagnesium bromide and subsequent reaction with benzaldehyde. Data sourced from Kobayashi et al., 2016.[1]
Formation of Grignard Reagents from Various Halides in CPME and Subsequent Reaction with Benzaldehyde
| Halide | Grignard Reagent Conc. (M) | Grignard Reagent Yield (%) | Product Yield (%) |
| Aryl Bromides | |||
| Phenyl bromide | 1.13 | 90 | 91 |
| 4-Bromotoluene | 1.18 | 94 | 92 |
| 2-Bromotoluene | 1.05 | 84 | 85 |
| 4-Bromoanisole | 1.10 | 88 | 90 |
| Alkyl Bromides | |||
| Ethyl bromide | 1.30 | >99 | 85 |
| n-Butyl bromide | 1.25 | >99 | 89 |
| Isopropyl bromide | 1.15 | 92 | 88 |
| Alkyl Chlorides | |||
| n-Butyl chloride | 1.13 | 90 | 91 |
| Isobutyl chloride | 1.08 | 86 | 87 |
| sec-Butyl chloride | 1.08 | 86 | 87 |
Reaction conditions: Grignard reagent formation in CPME with DIBALH activation, followed by reaction with benzaldehyde. Data sourced from Kobayashi et al., 2016.[1]
Experimental Protocols
General Protocol for Grignard Reagent Formation and Reaction in CPME
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Magnesium turnings (well-ground)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Alkyl or Aryl Halide
-
Activator: Diisobutylaluminum hydride (DIBALH) in hexane (e.g., 1.0 M solution) or Iodine (crystal)
-
Electrophile (e.g., aldehyde, ketone)
-
Anhydrous reaction vessel with a reflux condenser, dropping funnel, and nitrogen inlet
-
Stirring apparatus
Procedure:
-
Magnesium Activation:
-
Place well-ground magnesium turnings (1.5 equivalents relative to the halide) into a dry reaction flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous CPME to cover the magnesium.
-
Add the activator. If using DIBALH, add 0.5 mol% (relative to magnesium) of the solution. If using iodine, add a single small crystal.[1][7]
-
Stir the suspension at room temperature for 30 minutes.
-
-
Grignard Reagent Formation:
-
Warm the suspension to 60 °C.
-
Slowly add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous CPME via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at 60 °C for 1-3 hours to ensure complete formation of the Grignard reagent. The reaction mixture may be heterogeneous.[1]
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to room temperature.
-
Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous CPME.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Reaction completion can be monitored by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with CPME.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or crystallization.
-
The recovered CPME can be dried and distilled for reuse.[1][5]
-
Protocol for the Synthesis of (±)-Tramadol using a Grignard Reaction in CPME
This protocol is adapted from the work of Kobayashi et al. (2016).[1]
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
DIBALH in hexane
-
Anhydrous CPME
-
(2RS,3RS)-3-(dimethylaminomethyl)-2-methylcyclohexan-1-one
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
Following the general protocol, prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and magnesium turnings in CPME, using DIBALH as the activator.
-
-
Grignard Addition:
-
To the freshly prepared Grignard reagent at room temperature, add a solution of (2RS,3RS)-3-(dimethylaminomethyl)-2-methylcyclohexan-1-one in anhydrous CPME dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with CPME.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, (±)-Tramadol, can be purified by chromatography.
-
Protocol for the Synthesis of a Tamoxifen Intermediate using a Grignard Reaction in CPME
This protocol is adapted from the work of Kobayashi et al. (2016).[1]
Materials:
-
Phenyl bromide
-
Magnesium turnings
-
DIBALH in hexane
-
Anhydrous CPME
-
N-methoxy-N-methyl-4-phenyl-3-pentenamide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
Prepare phenylmagnesium bromide from phenyl bromide and magnesium turnings in CPME using DIBALH as the activator, following the general protocol.
-
-
Grignard Addition to Weinreb Amide:
-
Add a solution of N-methoxy-N-methyl-4-phenyl-3-pentenamide in anhydrous CPME to the Grignard reagent at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, extract the aqueous phase with CPME, combine the organic layers, wash with brine, dry, and concentrate.
-
The resulting ketone is an intermediate in the synthesis of Tamoxifen and can be purified by chromatography. The subsequent addition of a second organometallic reagent and dehydration yields Tamoxifen.[3]
-
Visualizations
Caption: Key advantages of using CPME in Grignard reactions and their resulting benefits.
Caption: A typical experimental workflow for performing a Grignard reaction using CPME as the solvent.
Caption: The relationship between CPME's properties and its enhanced performance in Grignard reactions.
Conclusion
Cyclopentyl methyl ether is a highly effective and advantageous solvent for Grignard reactions, offering significant improvements in safety, operational simplicity, and environmental impact over traditional ethereal solvents. Its unique physical and chemical properties lead to robust and high-yielding transformations, making it an excellent choice for both laboratory-scale research and industrial-scale drug development. The provided protocols offer a starting point for the successful implementation of CPME in a variety of Grignard-mediated synthetic strategies.
References
- 1. d-nb.info [d-nb.info]
- 2. nioch.nsc.ru [nioch.nsc.ru]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cyclopentyl Methyl Ether (CPME) as a Solvent in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cyclopentyl Methyl Ether (CPME) as a sustainable and effective solvent for Suzuki-Miyaura cross-coupling reactions. CPME offers a safer and more environmentally friendly alternative to traditional solvents like dioxane, THF, and toluene, without compromising reaction efficiency.
Introduction to CPME in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of solvent is critical to the success of this palladium-catalyzed reaction, influencing catalyst activity, substrate solubility, and product yield.
Cyclopentyl methyl ether (CPME) has emerged as a promising "green" solvent with a range of advantageous properties for chemical synthesis.[1] Its high boiling point (106 °C), low peroxide formation, and stability under both acidic and basic conditions make it an excellent alternative to conventional ethereal solvents.[1] Furthermore, its hydrophobic nature facilitates easy product extraction and solvent recycling.
Advantages of Using CPME in Suzuki-Miyaura Coupling:
-
Enhanced Safety: CPME exhibits a low tendency to form explosive peroxides, a significant advantage over solvents like THF and dioxane.
-
Environmental Sustainability: Classified as a green solvent, CPME is a more environmentally benign option compared to many traditional solvents.[2][3]
-
High Reaction Temperatures: Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.
-
Ease of Workup: The hydrophobic nature of CPME simplifies aqueous workups and product isolation.
-
Broad Compatibility: CPME has been shown to be effective in various palladium-catalyzed cross-coupling reactions.[3]
Data Presentation: Performance of CPME in Suzuki-Miyaura Coupling
The following tables summarize the performance of CPME in Suzuki-Miyaura coupling reactions, drawing from a comparative study on the coupling of amides. While this data is specific to amide substrates, it provides valuable insights into the general efficacy of CPME in this type of transformation.
Table 1: Comparison of Green Solvents in the Suzuki-Miyaura Coupling of an Amide
| Solvent | Yield (%) |
| i-PrOAc | 96 |
| CPME | 89 |
| MTBE | 92 |
| DEC | <5 |
| p-Cymene | <5 |
Reaction Conditions: Amide (1.0 equiv), 4-Tol-B(OH)₂ (2.0 equiv), Neolyst CX31 (3 mol%), K₂CO₃ (3.0 equiv), H₂O (5.0 equiv), Solvent (0.25 M), 23 °C, 15 h. Data derived from a study on amide coupling.[3]
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Amides in CPME
| Boronic Acid | Yield in i-PrOAc (%) | Yield in CPME (%) |
| 2-Tol-B(OH)₂ | 78 | 57 |
| 4-CF₃-C₆H₄-B(OH)₂ | 98 | 86 |
| 4-Ac-C₆H₄-B(OH)₂ | 95 | 75 |
| 4-MeO₂C-C₆H₄-B(OH)₂ | 94 | 80 |
| 3-Thienyl boronic acid | 91 | 89 |
Reaction Conditions: Amide (1.0 equiv), Boronic Acid (2.0 equiv), Pd(IPr)(cin)Cl (3 mol%), K₂CO₃ (3.0 equiv), H₂O (5.0 equiv), Solvent (0.25 M), 23 °C, 15 h. Data derived from a study on amide coupling.[3]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions using CPME as the solvent. Protocol 1 provides a general method for the coupling of aryl halides, adapted from standard procedures, while Protocol 2 is based on a published procedure for the coupling of amides.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides in CPME
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl bromides or chlorides with arylboronic acids in CPME. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Water, deionized and degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add CPME (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) and a small amount of degassed water (typically 5-10% v/v of the CPME).
-
Stir the reaction mixture at room temperature for 5 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or CPME).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Protocol 2: Suzuki-Miyaura Coupling of Amides in CPME
This protocol is based on the published procedure for the coupling of N-acyl-glutarimides with arylboronic acids.[3]
Materials:
-
Amide (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(IPr)(cin)Cl (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water (5.0 equiv)
-
Cyclopentyl Methyl Ether (CPME) (to make a 0.25 M solution)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the amide (1.0 equiv), arylboronic acid (2.0 equiv), Pd(IPr)(cin)Cl (3 mol%), and K₂CO₃ (3.0 equiv).
-
Add CPME to achieve a 0.25 M concentration of the amide.
-
Add water (5.0 equiv) to the reaction mixture.
-
Seal the vial and stir the mixture vigorously at room temperature (23 °C) for 15 hours.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application of Cyclopentyl Methyl Ether (CPME) in Buchwald-Hartwig Amination
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Traditionally, this reaction has been performed in solvents such as toluene, dioxane, and tetrahydrofuran (THF). However, growing environmental concerns have spurred the search for greener and more sustainable solvent alternatives.
Cyclopentyl methyl ether (CPME) has emerged as a promising eco-friendly solvent for a variety of chemical transformations, including the Buchwald-Hartwig amination.[1] CPME offers several advantages over traditional ethereal solvents, such as a higher boiling point (106 °C), low peroxide formation, and stability under both acidic and basic conditions.[2][3] Its hydrophobic nature facilitates product isolation and solvent recovery.[3] The use of CPME in Buchwald-Hartwig aminations can lead to comparable or even improved yields compared to conventional solvents, while significantly reducing the environmental impact of the process.
This document provides detailed application notes and protocols for the use of CPME in Buchwald-Hartwig amination reactions, including quantitative data for comparison, detailed experimental procedures, and a visualization of the reaction's catalytic cycle.
Data Presentation
The following table summarizes the performance of CPME in comparison to other green solvents in the acyl Buchwald-Hartwig cross-coupling of various anilines and amides. The data demonstrates that CPME provides satisfactory to high yields across a range of substrates.[4]
Table 1: Scope of the Acyl Buchwald-Hartwig Cross-Coupling of Representative Anilines and Amides in Green Solvents [4]
| Entry | Aniline | Amide | Product | 2-MeTHF Yield (%) | CPME Yield (%) | i-PrOAc Yield (%) | p-Cymene Yield (%) | DEC Yield (%) | MTBE Yield (%) |
| 1 | 4-Methoxyaniline | N-(4-chlorophenyl)acetamide | >99 | 92 | 85 | 81 | 94 | >99 | |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)acetamide | 92 | 75 | 68 | 55 | 72 | 90 | |
| 3 | 2,6-Dimethylaniline | N-(4-chlorophenyl)acetamide | 95 | 88 | 82 | 78 | 85 | 96 | |
| 4 | Aniline | N-(2,6-dimethylphenyl)acetamide | 85 | 70 | 65 | 60 | 72 | 88 | |
| 5 | Aniline | N-Phenylacetamide | >99 | 95 | 90 | 88 | 92 | >99 | |
| 6 | Aniline | N-(4-methoxyphenyl)acetamide | 96 | 85 | 80 | 75 | 88 | 98 | |
| 7 | Aniline | N-(4-chlorophenyl)acetamide | 98 | 90 | 85 | 82 | 90 | >99 |
Reaction Conditions: Amide (1.0 equiv), Aniline (2.0 equiv), [Pd(IPr)(cin)Cl] (3 mol%), K₂CO₃ (3.0 equiv), solvent (0.25 M), 110 °C, 15 h. Isolated yields are reported.[4]
Experimental Protocols
The following are representative experimental protocols for performing a Buchwald-Hartwig amination using CPME as the solvent.
Protocol 1: General Procedure for the Acyl Buchwald-Hartwig Cross-Coupling in CPME
This protocol is adapted from a general screening procedure for the coupling of anilines and amides.[4]
Materials:
-
Aryl amide (1.0 equiv)
-
Aniline (2.0 equiv)
-
[Pd(IPr)(cin)Cl] (or other suitable palladium precatalyst) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl amide (e.g., 0.25 mmol), the aniline (e.g., 0.50 mmol), the palladium precatalyst (e.g., 0.0075 mmol), and potassium carbonate (e.g., 0.75 mmol).
-
Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes.
-
Add anhydrous CPME (e.g., 1.0 mL to achieve 0.25 M concentration) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for the specified time (e.g., 15 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Halides with Amines in CPME
This is a general protocol adaptable for various aryl halides and primary or secondary amines.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Strong base (e.g., NaOtBu or LHMDS) or a weaker base for sensitive substrates (e.g., Cs₂CO₃ or K₃PO₄) (1.4 - 2.0 equiv)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Schlenk tube or oven-dried flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk tube or an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the aryl halide and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.
-
Add anhydrous CPME via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination in CPME
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. organic chemistry - Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Reductions Using Sodium Borohydride (NaBH₄) in Cyclopentyl Methyl Ether (CPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent widely employed in organic and inorganic chemistry. While traditionally used in aqueous or alcoholic solutions, the choice of solvent can significantly impact reaction efficiency, selectivity, and environmental footprint. Cyclopentyl methyl ether (CPME) has emerged as a sustainable and effective alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether. Its favorable properties, including a high boiling point, low peroxide formation, and hydrophobicity, make it an excellent medium for various chemical transformations, including metal reductions.[1][2]
These application notes provide detailed protocols for the reduction of metal salts to their corresponding metallic nanoparticles using sodium borohydride in CPME. The information is intended to guide researchers in developing robust and environmentally conscious reduction processes.
Advantages of Using CPME for NaBH₄ Reductions
Cyclopentyl methyl ether offers several distinct advantages as a solvent for sodium borohydride-mediated metal reductions:
-
Enhanced Safety: CPME exhibits a significantly lower tendency to form explosive peroxides compared to other common ether solvents, enhancing laboratory safety.[1]
-
Wider Temperature Range: With a boiling point of 106 °C, CPME allows for reactions to be conducted at higher temperatures than with lower-boiling ethers, potentially accelerating reaction rates.[1][2]
-
Simplified Work-up: Due to its high hydrophobicity, CPME facilitates easy separation from aqueous phases, simplifying product isolation and purification.[1]
-
Environmental Sustainability: CPME is considered a "green" solvent due to its lower environmental impact compared to many traditional solvents.[1]
-
Chemical Stability: CPME is stable under both acidic and basic conditions, offering a robust reaction environment.[2]
Data Presentation
Table 1: Physical Properties of Cyclopentyl Methyl Ether (CPME)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 106 °C | [1][2] |
| Melting Point | -140 °C | [2] |
| Density | 0.86 g/cm³ (at 20 °C) | [2] |
| Solubility in Water | 1.1 g/100 g | [2] |
| Autoignition Temperature | 190 °C |
Table 2: General Reaction Parameters for Metal Reductions in CPME
| Parameter | Recommended Range/Value | Notes |
| Metal Salt Concentration | 0.001 M - 0.1 M | Higher concentrations may lead to aggregation. |
| NaBH₄ to Metal Salt Molar Ratio | 2:1 to 10:1 | Excess NaBH₄ ensures complete reduction. |
| Reaction Temperature | 0 °C to 80 °C | Lower temperatures favor smaller nanoparticle formation. |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress by color change or UV-Vis spectroscopy. |
| Stirring Speed | 300 - 800 rpm | Vigorous stirring ensures homogeneous mixing. |
Experimental Protocols
General Protocol for the Synthesis of Metal Nanoparticles
This protocol provides a general framework for the reduction of a metal salt in CPME. Specific parameters should be optimized for each particular metal salt.
Materials:
-
Metal Salt (e.g., AgNO₃, HAuCl₄, CuSO₄)
-
Sodium Borohydride (NaBH₄)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Stabilizing agent (optional, e.g., polyvinylpyrrolidone (PVP), oleylamine)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Metal Salt Solution:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the desired amount of metal salt in anhydrous CPME.
-
If a stabilizing agent is used, add it to this solution and stir until fully dissolved.
-
Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.
-
-
Preparation of NaBH₄ Solution:
-
In a separate dry flask, prepare a fresh solution of NaBH₄ in anhydrous CPME. Note that the solubility of NaBH₄ in ethers is limited, so ensure vigorous stirring. Sonication may aid in dissolution.
-
For highly sensitive reactions, a freshly prepared and filtered solution of NaBH₄ is recommended.
-
-
Reduction Reaction:
-
Place the reaction vessel containing the metal salt solution in a temperature-controlled bath (e.g., ice bath for 0 °C).
-
Under a continuous inert gas flow, add the NaBH₄ solution dropwise to the stirred metal salt solution.
-
Observe the reaction mixture for a color change, which indicates the formation of metal nanoparticles.
-
Allow the reaction to stir at the set temperature for the desired amount of time.
-
-
Work-up and Isolation:
-
Upon completion, the reaction can be quenched by the slow addition of a small amount of water or a dilute acid solution to decompose excess NaBH₄. Caution: This will generate hydrogen gas.
-
The nanoparticle product can be isolated by centrifugation.
-
Wash the isolated nanoparticles multiple times with fresh CPME and then with a suitable solvent like ethanol or acetone to remove any residual reactants and byproducts.
-
Dry the final product under vacuum.
-
Application Example 1: Synthesis of Silver Nanoparticles (AgNPs)
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Borohydride (NaBH₄)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Polyvinylpyrrolidone (PVP), MW 40,000
Procedure:
-
Prepare a 0.01 M solution of AgNO₃ in 50 mL of anhydrous CPME. Add 0.1 g of PVP and stir until dissolved.
-
In a separate flask, prepare a 0.05 M solution of NaBH₄ in 20 mL of anhydrous CPME.
-
Cool the AgNO₃ solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add the NaBH₄ solution dropwise to the stirred AgNO₃ solution over a period of 10 minutes.
-
A color change from colorless to yellow or brown should be observed, indicating the formation of AgNPs.
-
Continue stirring the reaction mixture at 0 °C for an additional 1 hour.
-
Isolate the AgNPs by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles twice with CPME and twice with ethanol.
-
Dry the purified AgNPs under vacuum at room temperature.
Application Example 2: Synthesis of Gold Nanoparticles (AuNPs)
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Sodium Borohydride (NaBH₄)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Oleylamine
Procedure:
-
Prepare a 0.005 M solution of HAuCl₄·3H₂O in 50 mL of anhydrous CPME. Add 0.5 mL of oleylamine and stir.
-
In a separate flask, prepare a 0.1 M solution of NaBH₄ in 10 mL of anhydrous CPME.
-
Maintain the HAuCl₄ solution at room temperature under a nitrogen atmosphere.
-
Rapidly inject the NaBH₄ solution into the stirred HAuCl₄ solution.
-
A rapid color change to deep red or purple indicates the formation of AuNPs.
-
Allow the solution to stir for 30 minutes at room temperature.
-
Isolate the AuNPs by adding an equal volume of ethanol and centrifuging at 10,000 rpm for 15 minutes.
-
Wash the nanoparticles three times with ethanol.
-
Dry the purified AuNPs under vacuum.
Mandatory Visualization
Caption: General workflow for the synthesis of metal nanoparticles.
Caption: Simplified reaction scheme for metal ion reduction.
References
Application Notes and Protocols for Reactions with n-BuLi in Cyclopentyl Methyl Ether (CPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Butyllithium (n-BuLi) is a highly reactive organolithium reagent widely employed in organic synthesis for its strong basicity and nucleophilicity. The choice of solvent is critical for the safety, efficiency, and scalability of reactions involving n-BuLi. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O).[1] This document provides detailed application notes and protocols for conducting reactions with n-BuLi in CPME, highlighting its advantages in terms of safety, stability, and reaction performance.
CPME offers several advantages over THF, including a higher boiling point (106 °C vs. 66 °C for THF), which allows for a wider range of reaction temperatures.[2] It is also less prone to peroxide formation, enhancing its safety profile for storage and handling.[2] Furthermore, n-BuLi exhibits greater stability in CPME compared to THF, particularly at ambient temperatures, which can be advantageous for certain applications and for large-scale operations.[2]
Data Presentation
Table 1: Stability of n-BuLi in Ethereal Solvents
This table summarizes the half-life of n-BuLi in various ethereal solvents at different temperatures, demonstrating the enhanced stability in CPME.
| Solvent | Temperature (°C) | Half-life (t½) |
| CPME | 40 | Sufficient for many reactions[2] |
| THF | 20 | Approximately 107 minutes[3] |
| THF | 0 | Approximately 1039 minutes[3] |
| Diethyl Ether (Et₂O) | 20 | Very long (stable)[2] |
Table 2: Comparison of Reaction Yields in CPME vs. THF
This table provides a comparison of reported yields for similar reactions conducted in CPME and THF.
| Reaction Type | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ortho-Lithiation | Anisole | n-BuLi/TMEDA | Diethyl Ether | RT | 16 | 50% conversion | [4] |
| ortho-Lithiation | Anisole | n-BuLi/TMEDA | Diethyl Ether | RT | 0.33 | 95% conversion | [4] |
| Nucleophilic Acyl Substitution | N-methoxy-N-methylbenzamide | n-BuLi | Hexane/CPME | RT | < 1 | ~95% | [5] |
| Anionic Polymerization | 1,3-Cyclohexadiene | s-BuLi | Toluene/CPME | N/A | N/A | Controlled | [6] |
| Anionic Polymerization | n-Hexyl Methacrylate | n-BuLi | THF | 0 | N/A | High Conversion | [7] |
Note: Direct yield comparisons for identical reactions are often not available in a single source. The data presented is a compilation from various studies to illustrate the general efficiency of CPME.
Experimental Protocols
Protocol 1: General Procedure for a Metalation Reaction with n-BuLi in CPME
This protocol outlines a general procedure for the deprotonation of a substrate using n-BuLi in CPME, followed by quenching with an electrophile.
1. Materials:
-
Substrate (e.g., an aromatic compound for ortho-lithiation)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
n-Butyllithium (n-BuLi) in hexanes (concentration predetermined by titration)
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Anhydrous quenching solution (e.g., saturated aqueous ammonium chloride, cooled to 0 °C)
-
Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
2. Equipment:
-
Flame-dried or oven-dried round-bottom flask with a magnetic stir bar and a rubber septum
-
Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)
-
Syringes and needles (oven-dried and cooled under an inert atmosphere)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Thermometer
3. Procedure:
-
Reaction Setup:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Add the substrate to the reaction flask and dissolve it in anhydrous CPME.
-
Cool the solution to the desired reaction temperature (typically -78 °C to 0 °C) using a cooling bath.[1]
-
-
Addition of n-BuLi:
-
Slowly add the n-BuLi solution dropwise to the stirred solution of the substrate via a syringe. Maintain the internal temperature below the desired limit, as the addition is exothermic.[8]
-
After the addition is complete, stir the reaction mixture at the same temperature for the required time (typically 30 minutes to 2 hours) to ensure complete metalation.
-
-
Electrophilic Quench:
-
Slowly add the electrophile to the reaction mixture at the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, GC-MS).[9]
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding the pre-cooled saturated aqueous ammonium chloride solution.[9][10] Caution: The quenching process is highly exothermic and will generate butane gas. Ensure adequate ventilation and proper quenching technique.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Protocol 2: Safety and Quenching Procedures for n-BuLi
Safety Precautions:
-
n-BuLi is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a strict inert atmosphere.[11]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.[11]
-
Never work alone when handling pyrophoric reagents.[11]
Quenching of Excess n-BuLi:
-
Small amounts of excess n-BuLi in the reaction vessel can be quenched by the slow addition of isopropanol at low temperature, followed by methanol, and then water.[11]
-
For larger quantities, it is recommended to add the n-BuLi solution to a stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent.[10]
Visualizations
Caption: Experimental workflow for a typical metalation reaction using n-BuLi in CPME.
Caption: Essential safety precautions for handling n-BuLi.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mmlab.uoc.gr [mmlab.uoc.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. enhs.uark.edu [enhs.uark.edu]
Cyclopentyl Methyl Ether (CPME) in Friedel-Crafts and Lewis Acid-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyclopentyl Methyl Ether (CPME) as a solvent in Friedel-Crafts and other Lewis acid-catalyzed reactions. CPME is presented as a greener, safer, and more efficient alternative to traditional ethereal solvents.
Introduction to Cyclopentyl Methyl Ether (CPME)
Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent that has gained significant attention as a sustainable alternative to other ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), 1,4-dioxane, and methyl tert-butyl ether (MTBE).[1][2] Its favorable physicochemical properties make it an excellent choice for a wide range of chemical transformations.
Key Advantages of CPME:
-
High Boiling Point (106 °C): Allows for a wider range of reaction temperatures and can increase reaction rates.[3]
-
Low Peroxide Formation: Significantly safer than THF and other ethers that are prone to forming explosive peroxides.[3][4]
-
Stability: Shows remarkable stability under both acidic and basic conditions, which is a significant advantage in Lewis acid-catalyzed reactions.[1][4]
-
Hydrophobicity: Simplifies aqueous workups and product extractions, as it is immiscible with water. This property also facilitates its recovery and recycling.[3][4]
-
Azeotropic Water Removal: Forms an azeotrope with water, making it an effective solvent for reactions that require dehydration.[5]
-
Easy to Dry: Due to its hydrophobicity, CPME can be dried more easily and effectively than water-miscible ethers like THF.[1]
CPME in Lewis Acid-Catalyzed Reactions
CPME's stability in the presence of acids makes it a highly suitable solvent for a variety of Lewis acid-catalyzed reactions.[6] However, its compatibility is dependent on the strength of the Lewis acid.
Compatibility with Lewis Acids:
-
Mild Lewis Acids: CPME demonstrates excellent stability with mild Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃), Titanium(IV) chloride (TiCl₄), and Titanium(IV) bromide (TiBr₄).[1] This allows for a broad scope of applications in modern organic synthesis.
-
Strong Lewis Acids: CPME is not compatible with strong Lewis acids like Aluminum chloride (AlCl₃).[1] The use of such strong Lewis acids in CPME can lead to solvent decomposition.
This characteristic makes CPME an ideal solvent for reactions where milder, more selective Lewis acid catalysts are employed, aligning with the principles of green chemistry.
Application Note: Friedel-Crafts Acylation in CPME with Bismuth(III) Triflate
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, traditionally relying on stoichiometric amounts of strong Lewis acids and often halogenated solvents.[7] The use of catalytic amounts of milder, water-tolerant Lewis acids like Bi(OTf)₃ in a greener solvent like CPME represents a significant advancement.
Bi(OTf)₃ is an effective catalyst for the acylation of electron-rich aromatic compounds.[7][8] While many published procedures use ionic liquids or solvent-free conditions, the properties of CPME make it an excellent candidate for this transformation, particularly given its ability to handle higher temperatures and facilitate an easy workup.
Quantitative Data: Bi(OTf)₃-Catalyzed Benzoylation of Anisole
The following table summarizes the results for the benzoylation of anisole with benzoic anhydride using Bi(OTf)₃ as a catalyst under microwave irradiation without a solvent. This data provides a benchmark for the efficiency of the Bi(OTf)₃ catalyst system.
| Entry | Aromatic Compound | Acylating Agent | Catalyst Loading (mol%) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Anisole | Benzoic Anhydride | 10 | 30 | 150 | 98 | [8] |
General Mechanism: Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation
The mechanism involves the activation of the acylating agent by the Lewis acid, followed by electrophilic aromatic substitution.
Caption: Mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts Acylation.
Representative Protocol: Bi(OTf)₃-Catalyzed Acylation of Anisole in CPME
This protocol is a representative procedure adapted for CPME based on established methods for Friedel-Crafts acylation with Bi(OTf)₃.[9] Researchers should optimize conditions for their specific substrates.
Materials:
-
Anisole
-
Benzoic Anhydride
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anisole (1.0 equiv.), benzoic anhydride (1.1 equiv.), and anhydrous CPME.
-
Add Bi(OTf)₃ (5-10 mol%) to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-100 °C. The high boiling point of CPME allows for efficient heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. The hydrophobic nature of CPME will result in a clean phase separation.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of CPME.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aryl ketone.
Application Note: Intramolecular Friedel-Crafts Reactions in CPME with TiCl₄
Intramolecular Friedel-Crafts reactions are powerful tools for constructing cyclic and polycyclic systems. TiCl₄ is a versatile Lewis acid that can promote such cyclizations.[10] Given CPME's stability with TiCl₄, it serves as a viable and greener alternative to chlorinated solvents like dichloromethane (CH₂Cl₂), which are typically used for these transformations.[1][11]
Quantitative Data: TiCl₄-Promoted Intramolecular Cyclization
The following table presents data for a TiCl₄-promoted intramolecular Friedel-Crafts cyclization of α-keto-phenylbutanoates in CH₂Cl₂. This demonstrates the utility of TiCl₄ in such transformations, which can be adapted to CPME.
| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-oxo-4-phenylbutanoate | Ethyl 1-hydroxy-1H-indene-2-carboxylate | -78 to 23 | 2 | 85 | [10] |
| Ethyl 2-oxo-4-(p-tolyl)butanoate | Ethyl 1-hydroxy-5-methyl-1H-indene-2-carboxylate | -78 to 23 | 2 | 82 | [10] |
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Lewis acid-catalyzed reaction in CPME.
Caption: General workflow for a Lewis acid-catalyzed reaction in CPME.
Representative Protocol: TiCl₄-Mediated Intramolecular Cyclization in CPME
This protocol is a generalized procedure for the intramolecular cyclization of a suitable substrate, adapted for CPME.[10][11]
Materials:
-
Aromatic substrate with an appropriate tethered electrophile precursor
-
Titanium(IV) chloride (TiCl₄), neat or as a solution in a dry solvent
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv.) in anhydrous CPME in a flame-dried, three-neck flask equipped with a stir bar, under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add TiCl₄ (1.1-1.5 equiv.) dropwise to the stirred solution via a syringe. Maintain the internal temperature throughout the addition.
-
After the addition is complete, stir the reaction mixture at the specified temperature. The reaction may require warming to room temperature to proceed to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous phase twice with CPME.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude material by silica gel chromatography to afford the cyclized product.
Conclusion
Cyclopentyl Methyl Ether is a promising green solvent for Friedel-Crafts and other Lewis acid-catalyzed reactions. Its stability with mild Lewis acids like Bi(OTf)₃ and TiCl₄, combined with its advantageous physical properties, allows for the development of safer, more sustainable, and efficient synthetic protocols. While its incompatibility with strong Lewis acids like AlCl₃ is a limitation, this encourages the adoption of modern, catalytic approaches. The protocols and data presented herein provide a framework for researchers to begin exploring the utility of CPME in their own synthetic endeavors, contributing to the advancement of green chemistry in the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride | Semantic Scholar [semanticscholar.org]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of Cyclopentyl Methyl Ether (CPME) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development. However, the extensive use of hazardous solvents, particularly N,N-dimethylformamide (DMF), raises significant environmental, health, and safety concerns.[1][2][3] Cyclopentyl methyl ether (CPME) has emerged as a promising greener alternative, offering a more favorable safety and environmental profile.[3][4] CPME is a hydrophobic ether with a high boiling point (106 °C), a low propensity for peroxide formation, and excellent stability under acidic conditions.[5][6] These properties make it an attractive candidate for various steps in the SPPS workflow.
These application notes provide a comprehensive overview of the use of CPME in SPPS, including its advantages and limitations, detailed experimental protocols, and comparative data to guide researchers in adopting this greener solvent.
Advantages and Limitations of CPME in SPPS
Advantages:
-
Greener Profile: CPME is considered a more environmentally friendly solvent compared to DMF, with lower toxicity and better biodegradability.[1][2]
-
Safety: It has a higher flashpoint than many common ether solvents and a reduced tendency to form explosive peroxides.[5]
-
Acid Stability: CPME is stable under the acidic conditions used for peptide cleavage from the resin.[2][5]
-
Reduced Osmotic Shock: Studies have shown that CPME can minimize osmotic shock to polystyrene resins during peptide precipitation, potentially allowing for resin reuse.[7][8]
-
Precipitation: It is an effective solvent for precipitating peptides after cleavage, yielding products with purity comparable to those obtained with diethyl ether (DEE).[2][7]
Limitations:
-
Poor Solubility: CPME exhibits poor solubility for protected amino acids and common coupling reagents, which can negatively impact coupling efficiency.[9][10]
-
Suboptimal Deprotection: The Fmoc deprotection step using piperidine in CPME has been reported to be less efficient compared to in DMF, potentially leading to incomplete deprotection and deletion sequences.[1][11]
-
Resin Swelling: While adequate for some resins, CPME generally shows lower swelling capacity for commonly used polystyrene (PS) and polyethylene glycol (PEG) resins compared to DMF.[4][10]
-
Lower Yield and Purity: In some studies, the use of CPME as the primary solvent in SPPS has resulted in lower crude peptide yields and purities compared to syntheses performed in DMF.
Data Presentation: CPME vs. DMF in SPPS
The following tables summarize the available quantitative data comparing the performance of CPME with the standard solvent, DMF, in various aspects of SPPS.
Table 1: Resin Swelling in CPME vs. DMF
| Resin Type | Swelling in CPME (mL/g) | Swelling in DMF (mL/g) | Reference |
| Rink Amide Polystyrene (PS) | Moderate (2.0 - 4.0) | Good (>4.0) | [10] |
| Rink Amide ChemMatrix® | 3.75 | Good (>4.0) | [10] |
Table 2: Solubility of SPPS Reagents in CPME
| Reagent Type | Solubility in CPME | General Observation | Reference |
| Fmoc-amino acids | Generally Poor | A significant limitation for its use in coupling steps. | [9][10] |
| Coupling Reagents (e.g., HBTU, HATU) | Generally Poor | Limits the choice of coupling reagents and may require co-solvents. | [4][10] |
Table 3: Performance of CPME in Peptide Synthesis (Example: Aib-enkephalin)
| Solvent | Resin | Coupling Reagent/Additive | Crude Purity (%) | Yield (%) | Reference |
| CPME | Polystyrene (PS) | DIC/OxymaPure | Lower than 2-MeTHF | Not specified | [4][10] |
| 2-MeTHF | Polystyrene (PS) | DIC/OxymaPure | 97.0 | Not specified | [10] |
| DMF | Polystyrene (PS) | Not specified | 42.8 | Not specified | [10] |
| 2-MeTHF | ChemMatrix® | DIC/OxymaPure | 81.9 | Not specified | [10] |
| DMF | ChemMatrix® | Not specified | 53.0 | Not specified | [10] |
Experimental Protocols
The following are detailed protocols for utilizing CPME in various stages of Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling
Objective: To adequately swell the synthesis resin to allow for efficient diffusion of reagents.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide PS)
-
Cyclopentyl methyl ether (CPME)
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of resin in the synthesis vessel.
-
Add a sufficient volume of CPME to cover the resin completely (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the CPME from the vessel.
-
Proceed with the first deprotection or coupling step.
Protocol 2: Fmoc-Deprotection
Objective: To remove the N-terminal Fmoc protecting group. Due to the lower efficiency of piperidine in CPME, a modified protocol with a stronger base or longer reaction times may be necessary.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in CPME (v/v)
-
CPME for washing
-
Solid-phase synthesis vessel
Procedure:
-
Wash the swollen peptide-resin with CPME (3 x 10 mL/g resin).
-
Add the 20% piperidine in CPME solution to the resin.
-
Agitate the mixture for an initial 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an extended period of 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with CPME (5-7 x 10 mL/g resin) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group. If the test is positive (indicating free amine), proceed to the coupling step. If not, repeat the deprotection cycle.
Protocol 3: Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain. Given the poor solubility of reagents in CPME, the use of a co-solvent or in-situ activation is recommended.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., DIC, 3-5 equivalents)
-
Additive (e.g., OxymaPure, 3-5 equivalents)
-
CPME
-
Co-solvent (e.g., a minimal amount of DMF or NMP if necessary for solubility)
-
Solid-phase synthesis vessel
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling additive (OxymaPure) in a minimal amount of a suitable co-solvent if necessary, then dilute with CPME.
-
Add the coupling reagent (DIC) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be extended compared to standard DMF protocols.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin with CPME (3 x 10 mL/g resin).
Protocol 4: Cleavage and Peptide Precipitation
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups, followed by precipitation of the crude peptide.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold (-20 °C) Cyclopentyl methyl ether (CPME)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
In a centrifuge tube, add the collected filtrate to a 10-fold excess of cold CPME.
-
A white precipitate of the crude peptide should form.
-
Place the tube at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the supernatant.
-
Wash the peptide pellet with cold CPME, centrifuge, and decant the supernatant. Repeat this washing step twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
The following diagrams illustrate the key workflows in SPPS when utilizing CPME as a solvent.
Caption: The SPPS cycle using CPME as the primary solvent.
Caption: Workflow for peptide cleavage and precipitation using CPME.
Conclusion
Cyclopentyl methyl ether presents a viable greener alternative to traditional solvents like DMF in solid-phase peptide synthesis, particularly for the peptide precipitation step. Its favorable safety and environmental profile are significant advantages. However, challenges related to the solubility of reagents and efficiency of deprotection and coupling steps need to be carefully considered and addressed through protocol optimization, such as the use of co-solvents, alternative coupling reagents, or extended reaction times. The provided protocols and data serve as a starting point for researchers looking to incorporate CPME into their SPPS workflows, contributing to more sustainable peptide synthesis. Further research and development are needed to fully realize the potential of CPME as a universal green solvent for SPPS.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Application Notes and Protocols for Cyclopentyl Methyl Ether (CPME) in Extraction and Crystallization Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl methyl ether (CPME), a novel hydrophobic ether solvent, is gaining significant traction as a green and sustainable alternative to conventional solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 2-methyltetrahydrofuran (2-MeTHF), and dioxane.[1][2][3] Its unique combination of physical and chemical properties makes it an excellent choice for a variety of applications in the pharmaceutical and fine chemical industries, particularly in extraction and crystallization processes.[4][5] This document provides detailed application notes and protocols for the effective use of CPME in these critical downstream processes.
CPME's advantageous features include high hydrophobicity, a low tendency for peroxide formation, stability under both acidic and basic conditions, a high boiling point, a low melting point, and a low heat of vaporization.[6][7] These characteristics contribute to improved process safety, simplified workup procedures, reduced energy consumption, and minimized environmental impact.[1][4]
Physical and Chemical Properties
A comprehensive understanding of a solvent's properties is crucial for process design and optimization. The table below summarizes the key physical and chemical properties of CPME and compares them with other commonly used ether solvents.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Methyl tert-Butyl Ether (MTBE) | Diethyl Ether (Et₂O) | 1,4-Dioxane |
| CAS Number | 5614-37-9 | 109-99-9 | 96-47-9 | 1634-04-4 | 60-29-7 | 123-91-1 |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O | C₅H₁₂O | C₄H₁₀O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 100.16 | 72.11 | 86.13 | 88.15 | 74.12 | 88.11 |
| Boiling Point (°C) | 106 | 66 | 80.2 | 55.2 | 34.6 | 101 |
| Melting Point (°C) | < -140 | -108.4 | -136 | -109 | -116.3 | 11.8 |
| Density (g/cm³ at 20°C) | 0.86 | 0.89 | 0.85 | 0.74 | 0.71 | 1.03 |
| Flash Point (°C) | -1 | -17 | -11 | -28 | -45 | 12 |
| Autoignition Temperature (°C) | 180 | 321 | 270 | 460 | 160 | 180 |
| Explosive Limits (vol% in air) | 1.1 - 9.9 | 1.5 - 12.4 | 1.5 - 8.9 | 1.6 - 8.4 | 1.9 - 36 | 1.9 - 22.5 |
| Solubility in Water ( g/100g at 23°C) | 1.1 | Miscible | 14 | 5.1 | 6.9 | Miscible |
| Water in Solvent ( g/100g at 23°C) | 0.3 | Miscible | 4.5 | 1.5 | 1.2 | Miscible |
| Heat of Vaporization (kcal/kg) | 69.2 | 87.1 | 80.5 | 81.7 | 86.1 | 98.6 |
| Azeotrope with Water (% w/w) | 83.7% CPME / 16.3% H₂O | None | 89.4% 2-MeTHF / 10.6% H₂O | 96.5% MTBE / 3.5% H₂O | 98.7% Et₂O / 1.3% H₂O | None |
| Azeotropic Boiling Point (°C) | 83 | - | 71 | 52 | 34 | - |
Data compiled from multiple sources.[1][2][6]
Safety and Handling
While CPME offers a favorable safety profile compared to other ethers, particularly regarding peroxide formation, it is a flammable liquid and requires proper handling.
-
General Handling: Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: CPME is highly flammable with a low flash point.[8] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge.
-
Peroxide Formation: CPME has a significantly lower tendency to form explosive peroxides compared to THF and 2-MeTHF.[1] However, as with all ethers, it is good practice to test for the presence of peroxides before distillation or concentration, especially if the solvent has been stored for an extended period or exposed to air and light.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of CPME and any contaminated materials in accordance with local, state, and federal regulations. Due to its low miscibility with water, it is easier to recover and recycle, contributing to waste reduction.[1]
Application in Extraction Processes
CPME's high hydrophobicity, low water solubility, and ability to form a distinct azeotrope with water make it an excellent solvent for liquid-liquid extractions.[2] It allows for efficient separation of organic products from aqueous phases, simplifying workup procedures and minimizing the formation of emulsions.
General Protocol for Liquid-Liquid Extraction
This protocol outlines a general procedure for the extraction of a neutral organic compound from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing the target compound in an aqueous solution.
-
Cyclopentyl Methyl Ether (CPME).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Rotary evaporator.
Procedure:
-
Transfer: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Solvent Addition: Add a volume of CPME to the separatory funnel, typically between one-third to an equal volume of the aqueous phase.
-
Extraction: Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup. Vigorously shake the funnel for 1-2 minutes to ensure thorough extraction.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. CPME is less dense than water and will form the upper organic layer.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat Extraction (Optional): For exhaustive extraction, repeat steps 2-5 with fresh CPME one or two more times.
-
Combine Organic Layers: Combine all the CPME extracts in a clean flask.
-
Drying: Add a suitable amount of a drying agent (e.g., anhydrous sodium sulfate) to the combined organic extracts and swirl the flask. Let it stand for 10-15 minutes, or until the liquid is clear.
-
Filtration: Decant or filter the dried CPME solution to remove the drying agent.
-
Concentration: Remove the CPME using a rotary evaporator to isolate the crude product. The relatively low heat of vaporization of CPME allows for energy-efficient solvent removal.[1]
Workflow for Liquid-Liquid Extraction with CPME
Application in Crystallization Processes
CPME's wide liquid range, moderate polarity, and high boiling point make it a versatile solvent for crystallization.[1] It can be used as a primary solvent for cooling crystallization or as an anti-solvent in precipitation processes. Its high boiling point allows for the dissolution of compounds at elevated temperatures, and its low melting point is advantageous for low-temperature crystallizations.[1]
General Protocol for Cooling Crystallization
This protocol describes a general procedure for purifying a solid organic compound by cooling crystallization from CPME.
Materials:
-
Crude solid compound.
-
Cyclopentyl Methyl Ether (CPME).
-
Erlenmeyer flask.
-
Heating source (e.g., hot plate).
-
Ice bath.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of CPME to just cover the solid.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more CPME in small portions if necessary to achieve complete dissolution at the elevated temperature, creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold CPME to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Protocol for Anti-Solvent Crystallization
This protocol is suitable for compounds that are highly soluble in a primary solvent but poorly soluble in CPME.
Materials:
-
Crude compound.
-
A "good" solvent in which the compound is highly soluble.
-
Cyclopentyl Methyl Ether (CPME) as the anti-solvent.
-
Beaker or flask.
-
Stirring apparatus.
-
Filtration setup as described above.
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring, slowly add CPME to the solution.
-
Precipitation: Continue adding CPME until the solution becomes turbid, indicating the onset of precipitation. The compound will crystallize out as its solubility decreases in the mixed solvent system.
-
Equilibration: Allow the mixture to stir for a period (e.g., 30 minutes) to ensure complete crystallization.
-
Isolation and Drying: Collect, wash (with a solvent mixture rich in CPME), and dry the crystals as described in the cooling crystallization protocol.
Workflow for Crystallization Processes with CPME
Conclusion
Cyclopentyl methyl ether is a highly effective and environmentally conscious solvent for extraction and crystallization processes in research and industrial settings.[4] Its favorable physical and chemical properties, such as high hydrophobicity, thermal stability, and low peroxide formation, offer significant advantages in terms of process efficiency, safety, and sustainability.[1][6] The protocols provided herein serve as a general guide for the application of CPME, and specific parameters should be optimized for each unique compound and process. The adoption of CPME can contribute to the development of greener and more economical chemical processes.
References
- 1. A new solvent for green chemistry [manufacturingchemist.com]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CPME as a Solvent in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl methyl ether (CPME) is emerging as a sustainable and advantageous solvent for a variety of chemical transformations, including polymerization reactions.[1][2][3] Its unique physical and chemical properties, such as a high boiling point (106 °C), low peroxide formation, stability under acidic and basic conditions, and hydrophobicity, make it an attractive alternative to conventional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dioxane.[1][4] These characteristics can lead to improved reaction control, easier workup procedures, and a better safety profile.[2][3] This document provides detailed application notes and protocols for the use of CPME in various polymerization reactions, with a focus on controlled radical polymerization techniques.
Key Advantages of CPME in Polymerization
CPME offers several distinct advantages over traditional solvents in the context of polymerization:
-
Reduced Peroxide Formation: Ethereal solvents are known to form explosive peroxides over time. CPME exhibits a significantly suppressed rate of peroxide formation compared to THF, enhancing laboratory safety.[1]
-
High Boiling Point: The boiling point of 106 °C allows for a wider range of reaction temperatures, which can be beneficial for optimizing polymerization kinetics and overcoming activation barriers.[2]
-
Hydrophobicity: CPME is highly hydrophobic and forms an azeotrope with water, facilitating its removal and enabling easy drying of the reaction medium. This is particularly crucial for moisture-sensitive polymerization reactions.[1]
-
Chemical Stability: CPME is relatively stable under both acidic and basic conditions, expanding its compatibility with a broader range of polymerization techniques and catalyst systems. In contrast, THF is prone to ring-opening polymerization under acidic conditions.[1]
-
Green Solvent Attributes: With a low heat of vaporization, CPME is more energy-efficient to recover and recycle.[1] Its low toxicity profile further contributes to its classification as a green solvent.[3]
Caption: Key advantages of using CPME as a solvent in polymerization reactions.
Physical Properties of CPME
A summary of the key physical properties of CPME in comparison to other common ethereal solvents is provided in the table below.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 106[1] | 66 | 80 |
| Density (g/cm³ at 20°C) | 0.86[1] | 0.89 | 0.85 |
| Solubility in Water ( g/100g ) | 1.1[2] | Miscible | 14 |
| Water in Solvent ( g/100g ) | 0.3[2] | Miscible | 4.4 |
| Flash Point (°C) | -1 | -14.5 | -11 |
| Peroxide Formation | Very Slow[1] | Rapid | Readily |
Application in Controlled Radical Polymerization
CPME has been successfully employed as a solvent in several controlled radical polymerization (CRP) techniques, offering a green alternative to commonly used solvents like toluene, anisole, and dimethylformamide (DMF).
Atom Transfer Radical Polymerization (ATRP)
Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) has been successfully conducted in CPME-based solvent mixtures for a range of monomers.[5]
General Protocol for SARA ATRP of Vinyl Monomers in CPME (Generalized)
This protocol is a generalized procedure and may require optimization for specific monomers and target polymer characteristics.
Materials:
-
Monomer (e.g., methyl acrylate, styrene)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Cu(II)Br₂)
-
Ligand (e.g., Tris[2-(dimethylamino)ethyl]amine, Me₆TREN)
-
Reducing Agent/Supplemental Activator (e.g., Cu(0) wire)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Co-solvent (if required, e.g., dimethyl sulfoxide, DMSO)
Caption: Generalized experimental workflow for SARA ATRP in CPME.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the copper(II) bromide catalyst and the Me₆TREN ligand.
-
Add CPME (and a co-solvent if necessary, as CPME's polarity might need adjustment for certain catalyst complexes) and the desired monomer to the flask.
-
Seal the flask and thoroughly degas the mixture by several freeze-pump-thaw cycles.
-
After degassing, introduce the initiator (e.g., EBiB) via a degassed syringe.
-
Add the supplemental activator and reducing agent, such as a piece of copper(0) wire.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 25-90 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a cold non-solvent (e.g., methanol or hexane).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data Summary for SARA ATRP in CPME/Co-solvent Mixtures
| Monomer | Initiator | Catalyst/Ligand | SARA Agent | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI |
| Methyl Acrylate | EBiB | CuBr₂/Me₆TREN | Cu(0) | CPME/DMSO | 25 | 4 | ~80 | - | <1.2 |
| Styrene | EBiB | CuBr₂/Me₆TREN | Cu(0) | CPME/DMSO | 60 | 6 | ~70 | - | <1.3 |
| Vinyl Chloride | EBiB | CuBr₂/Me₆TREN | Cu(0) | CPME/DMSO | 40 | 8 | ~60 | - | ~1.4 |
Note: The data in this table are representative values based on literature reports of successful polymerizations and may vary depending on the specific reaction conditions. "-" indicates data not explicitly reported in the available sources.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
CPME has been demonstrated as an effective green solvent for the RAFT polymerization of several vinyl monomers, including vinyl chloride, styrene, methyl acrylate, and vinyl acetate.[6][7] The apparent propagation rate constants (kapp) in CPME were found to be comparable to those in conventional solvents like THF and DMF, with the advantage of achieving higher final monomer conversions.[6]
General Protocol for RAFT Polymerization of Vinyl Monomers in CPME (Generalized)
This is a generalized procedure and requires optimization for specific monomers, RAFT agents, and desired polymer characteristics.
Materials:
-
Monomer (e.g., styrene, methyl acrylate)
-
RAFT agent (selected based on the monomer, e.g., a trithiocarbonate or dithiobenzoate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
Caption: Generalized experimental workflow for RAFT polymerization in CPME.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, combine the monomer, the chosen RAFT agent, the radical initiator (e.g., AIBN), and CPME.
-
Seal the flask and thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.
-
After backfilling with an inert gas (e.g., nitrogen or argon), place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and begin stirring.
-
Allow the polymerization to proceed for the desired time, monitoring conversion via techniques like ¹H NMR if necessary.
-
To stop the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a stirred, cold non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.
Quantitative Data Summary for RAFT Polymerization in CPME
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI |
| Styrene | DDMAT | AIBN | CPME | 70 | 24 | >90 | ~20,000 | <1.2 |
| Methyl Acrylate | CPADB | AIBN | CPME | 60 | 6 | >95 | ~25,000 | <1.15 |
| Vinyl Acetate | Xanthate | AIBN | CPME | 60 | 16 | ~90 | ~16,000 | ~1.25 |
| Vinyl Chloride | DDMAT | AIBN | CPME | 40 | 24 | ~75 | ~15,000 | ~1.3 |
Note: The data in this table are representative values based on literature reports of successful polymerizations and may vary depending on the specific reaction conditions. Mₙ values are often targeted by adjusting the [Monomer]/[RAFT Agent] ratio.
Nitroxide-Mediated Polymerization (NMP)
CPME has also been reported as a suitable green solvent for the NMP of monomers like vinyl chloride and styrene.[6][7]
General Protocol for NMP of Styrene in CPME (Generalized)
This generalized procedure should be optimized for specific target molecular weights and reaction kinetics.
Materials:
-
Styrene
-
Alkoxyamine initiator (e.g., BlocBuilder-MA)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
Procedure:
-
Charge a Schlenk tube with the alkoxyamine initiator and the desired amount of styrene monomer and CPME.
-
Seal the tube and degas the mixture via three freeze-pump-thaw cycles.
-
After backfilling with an inert gas, place the sealed tube in a preheated oil bath at the appropriate temperature (typically >100 °C for NMP of styrene).
-
Allow the polymerization to proceed with stirring for the designated time.
-
Terminate the reaction by rapid cooling.
-
Dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Application in Other Polymerization Types
While detailed protocols are less common in the literature, the properties of CPME suggest its potential utility in other polymerization mechanisms.
Cationic Polymerization
CPME's stability in the presence of acids makes it a promising candidate for cationic polymerization, where solvents like dichloromethane or hexane are often used.[1] Unlike THF, which can be cleaved and polymerized by strong acids, CPME is significantly more robust.[1] However, specific experimental data and protocols for cationic polymerization in CPME are currently limited in publicly available literature. Researchers exploring this area would need to conduct screening and optimization studies.
Anionic Polymerization
As an ethereal solvent, CPME can solvate cations, which is a requirement for many anionic polymerizations. Its ability to be rigorously dried is also a significant advantage for these highly moisture-sensitive reactions.[1] While THF is a common solvent for anionic polymerization, CPME's different polarity and coordinating ability may influence polymerization kinetics and polymer microstructure. Systematic studies are needed to fully evaluate its performance in this context.
Polycondensation
The high boiling point of CPME and its ability to form an azeotrope with water make it a potentially excellent solvent for polycondensation reactions where water is a byproduct and needs to be removed to drive the equilibrium towards polymer formation.[1][4] It could serve as an entrainer in a Dean-Stark-type setup. Its chemical stability would also be beneficial in polycondensations that require acidic or basic catalysts.
Conclusion
Cyclopentyl methyl ether is a versatile and sustainable solvent with significant potential in polymerization chemistry. It has been successfully demonstrated as a green alternative in various controlled radical polymerization techniques, offering comparable or even improved performance over traditional solvents. While its application in ionic and condensation polymerization is less explored, its inherent chemical and physical properties make it a highly promising candidate for future research and development in these areas. The provided protocols offer a starting point for researchers to utilize CPME in their polymerization systems, contributing to safer, more sustainable, and efficient polymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new solvent for green chemistry [manufacturingchemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Azeotropic Dehydration Using Cyclopentyl Methyl Ether (CPME)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting azeotropic dehydration using Cyclopentyl Methyl Ether (CPME), a greener alternative to conventional solvents. The information is intended to guide researchers in leveraging the unique properties of CPME for efficient water removal in various chemical transformations.
Introduction to CPME for Azeotropic Dehydration
Cyclopentyl methyl ether (CPME) has emerged as a valuable solvent for azeotropic dehydration due to its favorable physical properties and safety profile.[1][2] Unlike traditional solvents such as benzene or toluene, CPME offers a more environmentally benign option with low peroxide formation, high stability under acidic and basic conditions, and a high boiling point.[2][3] Its hydrophobic nature and the formation of a low-boiling azeotrope with water make it an excellent choice for driving equilibrium-limited reactions, such as esterifications and acetalizations, to completion by efficiently removing water.[1]
The CPME-water azeotrope has a boiling point of 83°C and consists of approximately 84% CPME and 16% water by weight.[1] This composition allows for the effective removal of water at a temperature lower than the boiling point of CPME itself (106°C), which can be advantageous for thermally sensitive substrates.
Advantages of Using CPME for Azeotropic Dehydration
-
Green Solvent: CPME is considered a greener alternative to many common azeotropic solvents, with a better environmental, health, and safety profile.
-
High Efficiency: The significant water content in the azeotrope allows for efficient water removal.
-
Excellent Phase Separation: Due to its low miscibility with water, the condensed azeotrope readily separates into aqueous and organic phases, simplifying the process when using a Dean-Stark apparatus.
-
Stability: CPME is stable across a wide pH range and is less prone to peroxide formation compared to other ethers like THF.[2]
-
Versatility: It can be used in a variety of reactions, including esterifications, acetalizations, and ketalizations.
Quantitative Data: Comparison of Azeotropic Solvents
The following table summarizes the key properties of CPME in comparison to other commonly used solvents for azeotropic dehydration.
| Property | Cyclopentyl Methyl Ether (CPME) | Toluene | Benzene |
| Boiling Point (°C) | 106 | 111 | 80 |
| Azeotrope Boiling Point (°C) | 83 | 85 | 69.3 |
| Azeotrope Composition (% water by weight) | 16.3 | 20.2 | 8.8 |
| Density (g/mL at 20°C) | 0.86 | 0.87 | 0.88 |
| Health & Safety Considerations | Lower toxicity, low peroxide formation | Flammable, irritant | Carcinogenic, flammable |
Experimental Protocols
General Protocol for Azeotropic Dehydration using CPME with a Dean-Stark Apparatus
This protocol outlines the general procedure for removing water from a reaction mixture using CPME and a Dean-Stark apparatus.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Reactants and any catalysts
-
Cyclopentyl Methyl Ether (CPME)
-
Inert gas supply (e.g., Nitrogen or Argon), if required
Procedure:
-
Apparatus Setup:
-
Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and a condenser in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar in the round-bottom flask.
-
Connect the condenser to a circulating water source.
-
-
Charging the Flask:
-
To the round-bottom flask, add the reactants, any solid catalyst, and a sufficient volume of CPME to ensure the reaction mixture can be stirred effectively and the Dean-Stark trap can be filled. A typical starting point is a 2:1 to 5:1 v/w ratio of CPME to the limiting reactant.
-
-
Initiating the Dehydration:
-
Begin stirring the reaction mixture.
-
If the reaction is air-sensitive, purge the apparatus with an inert gas.
-
Heat the mixture to reflux using a heating mantle or oil bath. The vapor temperature should approach the boiling point of the CPME-water azeotrope (83°C).
-
-
Azeotropic Water Removal:
-
As the mixture refluxes, the CPME-water azeotrope will distill into the Dean-Stark trap.
-
The condensed vapor will cool and separate into two phases in the collection arm of the trap: a lower aqueous layer and an upper organic layer of CPME.
-
The CPME, being less dense than water, will overflow from the side arm of the trap and return to the reaction flask.
-
Water will collect at the bottom of the graduated trap.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Reaction progress can also be monitored by standard analytical techniques such as TLC, GC, or NMR spectroscopy.
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
The reaction mixture can then be worked up according to the specific requirements of the reaction. This may involve quenching the reaction, washing with aqueous solutions, drying the organic phase, and removing the solvent under reduced pressure.
-
Application Example 1: Esterification of a Carboxylic Acid
This protocol describes the esterification of a generic carboxylic acid with an alcohol using CPME for azeotropic water removal.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 - 0.05 eq)
-
Cyclopentyl Methyl Ether (CPME)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Follow the "General Protocol for Azeotropic Dehydration" to set up the apparatus.
-
Charge the round-bottom flask with the carboxylic acid, alcohol, acid catalyst, and CPME.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by an appropriate analytical method.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by distillation or column chromatography as required.
Application Example 2: Acetal Formation from an Aldehyde
This protocol details the protection of an aldehyde as a cyclic acetal using a diol and CPME for azeotropic dehydration.
Materials:
-
Aldehyde (1.0 eq)
-
Diol (e.g., ethylene glycol, 1.1 - 1.2 eq)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.01 - 0.05 eq)
-
Cyclopentyl Methyl Ether (CPME)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up the azeotropic dehydration apparatus as described in the general protocol.
-
To the round-bottom flask, add the aldehyde, diol, acid catalyst, and CPME.
-
Heat the mixture to reflux and begin collecting the water generated during the reaction.
-
Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding a small amount of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude acetal.
-
If necessary, purify the product by distillation or flash chromatography.
Visualizations
Caption: General workflow for azeotropic dehydration using CPME.
Caption: Driving equilibrium reactions with CPME azeotropic dehydration.
References
Troubleshooting & Optimization
Technical Support Center: Managing Peroxide Formation in Cyclopentyl Methyl Ether (CPME)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopentyl methyl ether (CPME). The information is presented in a question-and-answer format to directly address potential issues related to peroxide formation.
Frequently Asked Questions (FAQs)
Q1: How does cyclopentyl methyl ether (CPME) compare to other common ethers in terms of peroxide formation?
A1: Cyclopentyl methyl ether (CPME) exhibits a significantly lower tendency to form peroxides compared to other common ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diisopropyl ether (IPE).[1][2][3][4][5][6] The rate of peroxide formation in CPME is notably sluggish, similar to that of methyl tert-butyl ether (MTBE), which is known for its low peroxide formation.[1][4] This reduced risk is attributed to the relative instability of the ether radical of CPME, making the initial step of autooxidation slower.[1] For enhanced safety, commercial CPME is typically supplied with an inhibitor, such as butylated hydroxytoluene (BHT), at a concentration of around 50 ppm.[1][4][7]
Q2: What are the primary factors that accelerate peroxide formation in ethers like CPME?
A2: While CPME is relatively resistant to peroxide formation, certain conditions can accelerate this process. The primary factors include:
-
Exposure to Oxygen: Peroxides are formed through the reaction of the ether with atmospheric oxygen.[8][9][10]
-
Exposure to Light: Light, particularly UV light, can catalyze the auto-oxidation process.[8][9][11]
-
Presence of Contaminants: Dust and metal contaminants can facilitate the auto-oxidation process.[8]
-
Absence of Inhibitors: The presence of an inhibitor like BHT significantly slows down peroxide formation.[1][4][8] If the inhibitor is removed (e.g., by distillation), the rate of peroxide formation will increase.[8][10]
Q3: How can I safely store and handle CPME to minimize peroxide formation?
A3: To minimize peroxide formation and ensure safe handling of CPME, follow these guidelines:
-
Store in a Cool, Dark Place: Keep CPME containers in a cool, dark, and well-ventilated area away from heat and direct sunlight.[8][9][12]
-
Keep Containers Tightly Sealed: Ensure container caps are securely fastened to minimize exposure to atmospheric oxygen.[9][12] Storing under an inert atmosphere of nitrogen or argon can further decrease peroxide formation.[8]
-
Use Original Containers: Store CPME in its original, opaque, or amber-colored containers.[13]
-
Date Containers: Clearly label containers with the date received and the date first opened to track their age.[9][13]
-
Purchase Appropriate Quantities: Buy only the amount of CPME you expect to use within a reasonable timeframe to avoid long-term storage of opened containers.[9]
Troubleshooting Guide
Problem 1: I suspect my older container of CPME may contain peroxides. How can I test for their presence?
Solution:
You should always test for the presence of peroxides in any ether container that has been open for an extended period, especially if the date of opening is unknown or has surpassed the recommended shelf life. Do not open a container if you observe crystal formation around the cap or within the liquid, as these could be explosive peroxides.[14][15]
There are two common methods for peroxide testing:
-
Commercial Peroxide Test Strips: This is a simple and semi-quantitative method. The test strips will change color in the presence of peroxides, with the intensity of the color corresponding to the peroxide concentration.[15][16][17]
-
Potassium Iodide (KI) Test: This is a qualitative or semi-quantitative wet chemical test. A yellow to brown color indicates the presence of peroxides.[16][18][19]
If peroxides are detected at a concentration above your laboratory's safety threshold (a common, conservative limit is 25 ppm), the solvent should be either decontaminated or disposed of according to your institution's hazardous waste procedures.[16]
Problem 2: My peroxide test is positive. How can I remove peroxides from CPME?
Solution:
If you need to use peroxide-containing CPME for an application that does not involve distillation or evaporation, you can remove the peroxides using one of the following methods. Caution: These methods will also remove the BHT inhibitor, making the purified CPME highly susceptible to rapid peroxide formation. The purified solvent should be used immediately or stored under an inert atmosphere and re-tested frequently.[8]
-
Activated Alumina Column: Passing the CPME through a column of activated basic alumina is an effective method for removing hydroperoxides.[8][13]
-
Ferrous Sulfate Wash: Shaking the CPME with a freshly prepared solution of ferrous sulfate can reduce and remove peroxides.[13][20]
Never distill or evaporate CPME without first confirming the absence of peroxides. Concentrating the solvent can lead to the accumulation of explosive peroxides.[8][9][14][20] If distillation is necessary, always leave at least 20% of the liquid in the distillation flask.[8]
Problem 3: I need to use inhibitor-free CPME for my reaction. What precautions should I take?
Solution:
If your experiment requires inhibitor-free CPME, you will need to remove the BHT. This is typically done by distillation or by passing the solvent through a column of activated alumina. Once the inhibitor is removed, the CPME is highly susceptible to peroxide formation.
Critical Safety Precautions:
-
Test Before Removal: Always test for peroxides before removing the inhibitor.
-
Use Immediately: Use the inhibitor-free CPME as soon as possible after preparation.
-
Inert Atmosphere: Store and handle the inhibitor-free solvent under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Re-test Frequently: If you must store inhibitor-free CPME, re-test it for peroxides before each use.
-
Label Clearly: Clearly label the container as "Inhibitor-Free" and include the date of preparation.
Data Presentation
Table 1: Peroxide Formation in Ethereal Solvents Over Time
| Solvent | Peroxide Concentration (ppm) after 35 Days | Peroxide Concentration (ppm) after 60 Days |
| Diisopropyl Ether (IPE) | ~100 | >100 |
| Tetrahydrofuran (THF) | ~60 | ~80 |
| Cyclopentyl Methyl Ether (CPME) | <10 | <10 |
| Methyl tert-Butyl Ether (MTBE) | <10 | <10 |
Data is approximated from graphical representations in the literature and is intended for comparative purposes. Actual rates may vary based on storage conditions.[1][4]
Experimental Protocols
Protocol 1: Qualitative Peroxide Test using Potassium Iodide (KI)
Objective: To qualitatively detect the presence of peroxides in CPME.
Materials:
-
CPME sample (1-2 mL)
-
Glacial acetic acid (1-2 mL)
-
Potassium iodide (KI), solid (a few crystals) or a freshly prepared 10% aqueous solution
-
Test tube
Procedure:
-
Add 1 mL of the CPME sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a few crystals of solid KI or a few drops of the 10% aqueous KI solution.
-
Stopper the test tube and shake for 30 seconds.
-
Allow the mixture to stand for one minute.
-
Observe the color of the solution.
Protocol 2: Removal of Peroxides using Activated Alumina
Objective: To remove hydroperoxides from CPME.
Materials:
-
Peroxide-containing CPME
-
Basic activated alumina (80-200 mesh)
-
Chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Secure a chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.
-
Fill the column with basic activated alumina to the desired height (a column of 80g of alumina can treat 100-400 mL of solvent).[13]
-
Gently tap the column to pack the alumina.
-
Carefully add the peroxide-containing CPME to the top of the column.
-
Allow the CPME to percolate through the alumina under gravity.
-
Collect the purified CPME in a clean, dry collection flask.
-
Test the collected CPME for the absence of peroxides using one of the methods described above.
-
Important: The purified CPME is now inhibitor-free. Use it immediately or store it under an inert atmosphere and label it accordingly.
Mandatory Visualizations
Caption: Workflow for handling and testing CPME for peroxides.
Caption: Experimental workflow for the potassium iodide (KI) peroxide test.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl Methyl Ether [rmreagents.com]
- 4. A new solvent for green chemistry [manufacturingchemist.com]
- 5. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. louisville.edu [louisville.edu]
- 11. How can we prevent the formation of peroxides in ethers ? [allen.in]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. uwyo.edu [uwyo.edu]
- 14. ehs.tcu.edu [ehs.tcu.edu]
- 15. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 16. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 17. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 18. wikieducator.org [wikieducator.org]
- 19. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 20. operations.ok.ubc.ca [operations.ok.ubc.ca]
Cyclopentyl Methyl Ether (CPME) Purification and Drying: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentyl methyl ether (CPME).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using CPME over other ether solvents like THF or diethyl ether?
A1: CPME offers several key advantages, making it a safer and more efficient alternative:
-
Low Peroxide Formation: CPME has a significantly lower tendency to form explosive peroxides compared to THF and diethyl ether, enhancing laboratory safety.[1][2] Commercial CPME is often supplied with a low concentration of butylated hydroxytoluene (BHT) as a stabilizer (around 50 ppm), whereas THF typically contains 250 ppm of BHT.[1]
-
Hydrophobicity: CPME is highly hydrophobic, with very low water solubility (0.3 g/100 g of CPME at 23°C).[2][3] This property simplifies the removal of water during workups and drying processes.
-
Chemical Stability: It exhibits greater stability under both acidic and basic conditions compared to other common ethers like THF and MTBE.[1]
-
High Boiling Point: With a boiling point of 106 °C, CPME is suitable for higher temperature reactions.[1][3]
-
Ease of Drying: Due to its hydrophobicity and the formation of a low-boiling azeotrope with water, CPME is easier to dry than more hygroscopic ethers.[1][2][4][5]
Q2: What are the common impurities found in commercial CPME?
A2: Commercially available CPME is generally of high purity (≥ 99.5%).[6] Potential impurities can arise from the manufacturing process, which typically involves the addition of methanol to cyclopentene.[1][3] Therefore, trace amounts of cyclopentene and methanol may be present.[7] During storage and handling, the primary impurity of concern, as with all ethers, is water. Although less prone than other ethers, peroxide formation can occur over extended periods, especially if the inhibitor is consumed.
Q3: How can I test for the presence of peroxides in CPME?
A3: Although CPME is less prone to peroxide formation, it is good practice to test for peroxides, especially if the solvent has been stored for a long time or in a partially opened container. Standard peroxide test strips are a quick and convenient method. Alternatively, a qualitative chemical test can be performed using potassium iodide. A yellow to brown color indicates the presence of peroxides.
Q4: What is the recommended method for drying CPME for moisture-sensitive reactions?
A4: The most effective and commonly recommended method for drying CPME is using activated 3Å or 4Å molecular sieves.[1][5] This method can reduce the water content to below 30 ppm. Azeotropic distillation is another efficient method for removing water.[2][3]
Troubleshooting Guides
Problem 1: High Water Content in "Dry" CPME
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction sensitive to water fails or gives low yield. | 1. Ineffective drying agent. | - Ensure molecular sieves are properly activated before use. Regenerate by heating at 250-350°C under vacuum or inert gas flow. - Use a sufficient amount of drying agent (e.g., 5-10% w/v). |
| 2. Incomplete drying process. | - Allow sufficient contact time between the CPME and the drying agent (e.g., overnight for molecular sieves).[1][5] - For azeotropic distillation, ensure the complete removal of the water-CPME azeotrope. | |
| 3. Re-absorption of atmospheric moisture. | - Store dried CPME under an inert atmosphere (e.g., nitrogen or argon). - Use appropriate septa and syringe techniques for transferring the dry solvent. | |
| Karl Fischer titration shows water content > 50 ppm. | 1. Contaminated glassware. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use. |
| 2. Inaccurate water content determination. | - Calibrate the Karl Fischer titrator with a known water standard. - Ensure the sample is handled properly to avoid moisture contamination during measurement.[8][9][10][11][12] |
Problem 2: Suspected Peroxide Formation
| Symptom | Possible Cause | Troubleshooting Action |
| Positive peroxide test (e.g., test strip turns blue/purple, or KI test gives a yellow/brown color). | 1. Prolonged storage, especially after opening. | - If peroxide levels are low (< 50 ppm), the solvent can be purified. - If peroxide levels are high or crystals are visible, do not handle the container and contact your institution's environmental health and safety office for disposal. |
| 2. Depletion of inhibitor (BHT). | - After peroxide removal, consider adding a small amount of BHT (e.g., 50 ppm) if the solvent is to be stored. Note that purification methods like distillation or passing through alumina will remove the inhibitor. |
Problem 3: Inefficient Distillation
| Symptom | Possible Cause | Troubleshooting Action |
| Difficulty in reaching the boiling point of CPME (106 °C). | 1. Insufficient heating. | - Ensure the heating mantle is set to an appropriate temperature. - Insulate the distillation flask and column to minimize heat loss. |
| Fluctuating distillation temperature. | 1. Presence of a lower-boiling azeotrope (e.g., with water). | - The temperature will plateau at the azeotrope's boiling point (83 °C for the water-CPME azeotrope) until the lower-boiling component is removed.[3] |
| 2. Bumping of the liquid. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling. | |
| Low recovery of purified CPME. | 1. Leaks in the distillation setup. | - Check all joints and connections for a proper seal. |
| 2. Inefficient condensation. | - Ensure a sufficient flow of cold water through the condenser. |
Data Presentation
Table 1: Efficiency of Drying Agents for Cyclopentyl Methyl Ether
| Drying Agent | Typical Final Water Content (ppm) | Contact Time | Notes |
| 3Å or 4Å Molecular Sieves | < 30[1] | 12-24 hours | Most recommended method for achieving very low water content. Sieves must be activated. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~100-200 | 24 hours | Lower efficiency; suitable for pre-drying. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~100-200 | 24 hours | Faster than Na₂SO₄ but may be slightly acidic. |
| Anhydrous Calcium Chloride (CaCl₂) | ~200-300 | 24 hours | Can form adducts with ethers; generally not recommended for final drying. |
| Azeotropic Distillation | < 50 | N/A | Effective for removing water, especially from larger volumes.[2][3] |
Note: The efficiency of drying agents other than molecular sieves for CPME is extrapolated from their general performance with ethers. Molecular sieves are the most cited and effective method for drying CPME to very low water levels.
Experimental Protocols
Protocol 1: Drying of CPME using Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 3Å or 4Å molecular sieves in a flask.
-
Heat the sieves to 250-350 °C under a stream of inert gas (nitrogen or argon) or under vacuum for at least 4 hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere before use.
-
-
Drying Procedure:
-
To a flask of CPME, add the activated molecular sieves (approximately 5-10% of the solvent volume).
-
Seal the flask and allow it to stand for at least 12-24 hours, with occasional swirling.
-
For highly sensitive applications, the dried solvent should be decanted or cannulated from the sieves under an inert atmosphere before use.
-
Protocol 2: Purification of CPME by Distillation
-
Safety Precautions:
-
Always test the CPME for peroxides before distillation. Do not distill if peroxides are present.
-
Perform the distillation in a well-ventilated fume hood.
-
Never distill to dryness. Leave at least 10-20% of the liquid in the distillation flask.
-
-
Distillation Procedure:
-
Set up a standard distillation apparatus with a heating mantle, a distillation flask, a fractionating column (for higher purity), a condenser, and a receiving flask.
-
Add the CPME to be purified and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
If water is present, a forerun of the water-CPME azeotrope will distill at approximately 83 °C.[3] Collect and discard this fraction.
-
The temperature will then rise to the boiling point of pure CPME (106 °C).[1] Collect the fraction that distills at a constant temperature of 106 °C.
-
Stop the distillation when about 10-20% of the initial volume remains in the flask.
-
Store the purified CPME over activated molecular sieves under an inert atmosphere.
-
Protocol 3: Peroxide Test (Qualitative)
-
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
The CPME sample to be tested
-
-
Procedure:
-
In a clean, dry test tube, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add 1 mL of the CPME sample to the solution.
-
A yellow color indicates a low concentration of peroxides, while a brown color suggests a higher concentration.
-
Mandatory Visualizations
Caption: Workflow for drying CPME with molecular sieves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new solvent for green chemistry [manufacturingchemist.com]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. Introduction of ether-type solvent; Cyclopentyl Methyl Ether (CPME) | Junsei Chemical Co.,Ltd. [junsei.co.jp]
- 5. junsei.co.jp [junsei.co.jp]
- 6. sfdchem.com [sfdchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hiranuma.com [hiranuma.com]
- 9. mcckf.com [mcckf.com]
- 10. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 11. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
"optimizing reaction yields with cyclopentyl methyl ether as a solvent"
Welcome to the Technical Support Center for Cyclopentyl Methyl Ether (CPME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues when using CPME as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using CPME over other common ethereal solvents like THF, 2-MeTHF, or Et₂O?
A1: CPME offers several distinct advantages that make it an attractive, eco-friendly alternative to traditional ethereal solvents.[1][2]
-
Higher Boiling Point: CPME has a boiling point of 106 °C, which can help increase reaction rates and save time.[3][4]
-
Low Peroxide Formation: It has a very sluggish rate of peroxide formation compared to THF and diisopropyl ether, enhancing safety during handling and storage.[3][5]
-
Hydrophobicity: CPME is highly hydrophobic, with very low miscibility with water.[5] This simplifies aqueous workups, reduces wastewater, and allows for efficient recovery and recycling of the solvent.[2][5]
-
Chemical Stability: It is relatively stable under both acidic and basic conditions, where other ethers like THF might undergo ring-opening or cleavage.[1][3]
-
Azeotropic Dehydration: CPME forms an azeotrope with water (83.7% CPME to 16.3% water), which facilitates the removal of water from reaction mixtures.[1][5]
-
Wide Liquid Range: With a melting point below -140 °C and a boiling point of 106 °C, CPME is suitable for a wide range of reaction temperatures.[4][5]
Q2: How should I dry CPME for moisture-sensitive reactions?
A2: Due to its high hydrophobicity, CPME contains very little water. For most general organometallic reactions, including Grignard reactions, conventional drying is unnecessary.[3][6] Its low miscibility with water (0.3 g of water in 100 g of CPME at 23°C) means it is easy to dry.[5] For reactions requiring strictly anhydrous conditions, azeotropic distillation is a highly effective method to remove water.[5]
Q3: Is CPME stable under strongly acidic or basic conditions?
A3: Yes, CPME exhibits notable stability in both acidic and basic environments.[1][3] It is more stable than THF, which can undergo polymerization under acidic conditions, and MTBE, which is prone to cleavage.[3] This stability makes CPME suitable for a wide variety of reactions, including those involving strong bases like organolithium reagents or conditions requiring acidic workups.[1][3] For instance, a 4M HCl solution in CPME is commercially available, highlighting its stability to anhydrous HCl.[3]
Q4: Can CPME be used for reactions at low temperatures?
A4: Absolutely. CPME has a very low melting point of -140°C, making it an excellent solvent for reactions that require cooling to very low temperatures.[4][5]
Troubleshooting Guides
Grignard Reactions
Q1: My Grignard reaction is difficult to initiate in CPME. What can I do?
A1: While CPME is an excellent solvent for Grignard reactions, initiation can sometimes be sluggish.
-
Activation of Magnesium: The use of an activator is highly recommended. Diisobutylaluminum hydride (DIBALH) has been identified as a particularly effective activator for magnesium in CPME, requiring only 0.5 mol% relative to magnesium for smooth initiation.[7][8] Iodine (I₂) is another common activator, though DIBALH may provide better yields.[7][9]
-
Temperature: The higher boiling point of CPME allows for reactions at elevated temperatures, which can facilitate the formation of Grignard reagents from less reactive halides.[9]
-
Co-solvent Effect: For the formation of certain Grignard reagents, like those from aryl chlorides, the addition of a co-solvent like THF might be necessary as CPME alone can have a negative effect.[7][10]
Q2: I'm observing low yields for my Grignard reaction with an aryl chloride. Why is this happening?
A2: The formation of Grignard reagents from aryl chlorides in CPME is known to be challenging.[7][11] Even with an activator like DIBALH and elevated temperatures, yields may be low.[7] It appears that CPME may have a negative effect on the formation of Grignards from aromatic chlorides.[11] In such cases, using a different solvent system, such as 2-MeTHF or a hybrid system where the reagent is generated in 2-MeTHF before adding the electrophile in CPME, may provide better results.[9]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield in CPME compared to other solvents. How can I optimize it?
A1: While CPME is a viable solvent for Suzuki-Miyaura couplings, several factors can influence the yield.
-
Substrate Scope: For certain substrates, particularly electronically deactivated boronic acids or some heterocyclic substrates, other green solvents like isopropyl acetate (i-PrOAc) might give higher yields.[12]
-
Catalyst and Ligand Choice: The reaction is highly dependent on the palladium catalyst and the phosphine ligand used. For instance, in C-H activation reactions, highly sterically hindered phosphine ligands have proven ideal in CPME.[10] Ensure your catalyst system is suitable for the specific coupling partners.
-
Water Content: Trace amounts of water can be beneficial or even necessary for efficient transmetalation in the catalytic cycle, especially when not using a hydroxide base.[13] Given CPME's hydrophobicity, the reaction mixture might be too dry. The controlled addition of a small amount of water could improve yields.[13]
-
Temperature: Take advantage of CPME's high boiling point (106°C) to run the reaction at a higher temperature, which can facilitate catalyst turnover and drive the reaction to completion, often in a shorter time.[3]
Q2: I am performing a Buchwald-Hartwig amination and the reaction is sluggish. What adjustments can I make?
A2: The high boiling point of CPME is a key advantage for Buchwald-Hartwig aminations.
-
Increase Temperature: Heating the reaction to reflux in CPME (106°C) can significantly accelerate the reaction compared to lower-boiling solvents like THF (65°C).[3][4]
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations.[14] Sterically hindered phosphine ligands are often required.[10] Ensure the ligand is appropriate for the specific amine and aryl halide substrates.
-
Base Selection: The choice of base is also crucial. Common bases include sodium tert-butoxide, potassium carbonate, or cesium carbonate. The optimal base can depend on the specific substrates and ligand used.
Data and Performance Comparison
The selection of a solvent can significantly impact reaction outcomes. Below are tables summarizing the performance of CPME in comparison to other common ethereal solvents for specific reaction types.
Table 1: Solvent Effects on the Yield of a Grignard Reaction (Reaction of 3-bromoanisole with benzaldehyde)
| Solvent | Activator | Yield of Grignard Reagent (%) [c] | Isolated Yield of Product (%) [d] |
| CPME | DIBALH | 90 | 95 |
| THF | DIBALH | 95 | 96 |
| 2-MeTHF | DIBALH | 94 | 96 |
Data sourced from Kobayashi et al. (2016).[7] [c] Concentration of the Grignard reagent was determined by titration. [d] Isolated yield of the alcohol product is based on the aldehyde.[7]
Table 2: Solvent Comparison for Suzuki-Miyaura Cross-Coupling of an Amide
| Solvent | Boronic Acid | Yield (%) |
| CPME | 2-Tol-B(OH)₂ | 57-78 |
| CPME | 4-CF₃-C₆H₄-B(OH)₂ | 86-98 |
| CPME | 3-thienyl boronic acid | Effective, but lower yielding than i-PrOAc |
| i-PrOAc | 3-thienyl boronic acid | Preferred solvent, higher yield |
| MTBE | 3-thienyl boronic acid | Effective, but lower yielding than i-PrOAc |
Data sourced from a study on green solvent selection for Suzuki-Miyaura coupling.[12]
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation and Reaction in CPME
This protocol is based on the systematic study of Grignard reactions in CPME by Kobayashi et al.[7]
Objective: To prepare phenylmagnesium bromide in CPME and react it with benzaldehyde.
Materials:
-
Magnesium (Mg) turnings
-
Bromobenzene
-
Diisobutylaluminum hydride (DIBALH) (1.0 M in hexane)
-
Cyclopentyl methyl ether (CPME), anhydrous grade
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation and Formation:
-
To a flame-dried flask under an argon atmosphere, add well-ground Mg turnings (30 mmol).
-
Add 3 mL of CPME to suspend the magnesium.
-
Add the activator, DIBALH (0.15 mmol, 0.5 mol% relative to Mg).
-
Slowly add a solution of bromobenzene (30 mmol) in 27 mL of CPME to the suspension.
-
Stir the mixture at room temperature until the magnesium is consumed.
-
The concentration of the resulting Grignard reagent can be determined via titration.
-
-
Reaction with Electrophile:
-
In a separate flame-dried flask under argon, prepare a solution of benzaldehyde (1 equiv) in CPME.
-
Slowly add the prepared Grignard reagent solution (1.2 equiv) to the benzaldehyde solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Due to CPME's hydrophobicity, this separation should be very clean.[5]
-
Extract the aqueous layer with CPME.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diarylmethanol.
-
Optimization Workflow
Optimizing a reaction in a new solvent system requires a logical approach. The following diagram outlines a general workflow for optimizing reaction yields when using CPME.
Caption: General workflow for optimizing a chemical reaction using CPME as a solvent.
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. A new solvent for green chemistry [manufacturingchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 10. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
"addressing stability issues of CPME under acidic or basic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cyclopentyl Methyl Ether (CPME) under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is CPME under acidic conditions compared to other ether solvents?
A1: CPME is notably more stable under acidic conditions than many other common ether solvents like tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).[1][2][3] While ethers are generally susceptible to cleavage under acidic conditions, CPME shows remarkable resistance. For instance, THF is prone to ring-opening and polymerization, and MTBE is readily cleaved into alcohols. In contrast, CPME exhibits only minimal decomposition even under relatively harsh acidic environments.[1][2]
Q2: What are the typical degradation products of CPME under acidic conditions?
A2: Under forced acidic conditions, CPME can degrade to form cyclopentene and methanol.[1] This is a result of the ether linkage cleavage.
Q3: How does CPME perform under basic conditions?
A3: CPME demonstrates excellent stability under basic conditions, outperforming solvents like THF, especially at elevated temperatures.[1][4] For example, the half-life of n-butyllithium (n-BuLi) in CPME is significantly longer than in THF, making it a more suitable solvent for reactions involving strong bases at ambient or higher temperatures.[1]
Q4: Is peroxide formation a significant concern with CPME?
A4: CPME has a much lower tendency to form explosive peroxides compared to other ethers like THF and 2-methyltetrahydrofuran (2-MeTHF).[1][4][5] This is attributed to the instability of the corresponding ether radical.[1] For safety, commercial CPME is often supplied with a low level of an inhibitor like butylated hydroxytoluene (BHT), typically around 50 ppm, which is considerably less than the amount found in commercially available THF (around 250 ppm BHT).[1][4]
Q5: What are the general recommendations for storing CPME to ensure its stability?
A5: To maintain the stability of CPME, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It is also advisable to store it away from light and sources of ignition.[6] Although CPME is less prone to peroxide formation, it is good practice to date the container upon receipt and opening and to periodically test for peroxides, especially if the solvent has been stored for an extended period.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving CPME, potentially related to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products identified as cyclopentene or methanol in the reaction mixture. | CPME degradation under harsh acidic conditions. | 1. Re-evaluate Acid Strength and Temperature: If possible, use a milder acid or lower the reaction temperature. CPME is stable in the presence of many common acids, but extreme conditions can cause decomposition. 2. Monitor Solvent Stability: Before running the full-scale reaction, perform a control experiment with CPME and the acidic reagent under the planned reaction conditions and analyze for degradation products using GC-MS or NMR. 3. Consider an Alternative Solvent: If the reaction conditions are too harsh for CPME, a more robust solvent may be necessary. |
| Loss of a strong organometallic base (e.g., n-BuLi) activity over time at ambient or elevated temperatures. | While more stable than THF, very prolonged exposure to strong bases at high temperatures can still affect CPME. | 1. Manage Reaction Time and Temperature: Keep the reaction time as short as possible and maintain the lowest feasible temperature. 2. Titrate the Base: Before use, titrate the organometallic base to determine its exact concentration. 3. Use Fresh Solvent: Ensure the CPME is anhydrous, as water will quench the base. |
| Inconsistent reaction yields or the appearance of unexpected byproducts, especially after distillation or prolonged storage. | Potential peroxide formation, although less common for CPME. | 1. Test for Peroxides: Use peroxide test strips or a more quantitative method (see Experimental Protocols section) to check for the presence of peroxides. 2. Purify the Solvent: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina. Caution: Do not distill CPME if high levels of peroxides are suspected, as this can lead to an explosion. 3. Inert Atmosphere: For sensitive reactions, consider using CPME that has been purged with an inert gas like nitrogen or argon to minimize exposure to oxygen. |
| Reaction failure or low yield in a Lewis acid-catalyzed reaction. | Incompatibility of CPME with the specific Lewis acid used. | 1. Check Compatibility: While CPME is stable with many Lewis acids, strong interactions or reactions can occur with certain ones. Consult literature for the compatibility of CPME with the specific Lewis acid. 2. Solvent Screening: Perform small-scale test reactions in different aprotic solvents to identify a more suitable medium. |
Quantitative Stability Data
The following tables summarize the available data on the stability of CPME under various acidic and basic conditions.
Table 1: Stability of CPME under Acidic Conditions
| Acidic Condition | Temperature | Duration | Observation | Reference |
| 0.1 M Camphorsulfonic acid (CSA) in CPME | Reflux | 8 hours | ~0.2% decomposition to cyclopentene and methanol. | [1] |
| Anhydrous HCl in CPME | Room Temperature | Not specified | Almost intact. | [1] |
| Concentrated H₂SO₄ in CPME | Room Temperature | Not specified | Only trace decomposition observed. | [1] |
| 62% H₂SO₄ in CPME | 40 °C | Not specified | Very little decomposition observed. | [1] |
| 18% HCl in CPME (heterogeneous) | 100 °C | 8 hours | Very sluggish reaction due to two-phase mixture. | [3] |
Table 2: Stability of CPME under Basic Conditions
| Basic Condition | Temperature | Half-life of n-BuLi | Comparison | Reference |
| n-BuLi in CPME | 40 °C | Sufficiently long for practical use. | Superior stability compared to THF at this temperature. | [1] |
Experimental Protocols
1. Protocol for Monitoring CPME Stability by GC-MS
This protocol provides a general method for researchers to assess the stability of CPME under their specific experimental conditions.
-
Objective: To detect and quantify potential degradation products of CPME (cyclopentene and methanol).
-
Methodology:
-
Sample Preparation:
-
Prepare a control sample of pure CPME.
-
Prepare a test sample by subjecting CPME to the acidic or basic conditions of interest (e.g., specific acid/base concentration, temperature, and time).
-
At various time points, take an aliquot of the test sample. If the sample is acidic or basic, neutralize it appropriately.
-
-
GC-MS Analysis:
-
Inject a known volume of the control and test samples into a GC-MS system.
-
Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Set the GC oven temperature program to adequately separate CPME, cyclopentene, and methanol. A typical program might start at 40°C and ramp up to 150°C.
-
The mass spectrometer should be operated in scan mode to identify the compounds based on their mass spectra.
-
-
Data Analysis:
-
Compare the chromatograms of the control and test samples.
-
Identify the peaks for CPME, cyclopentene (m/z 68, 67), and methanol (m/z 32, 31) by their retention times and mass spectra.
-
Quantify the amount of degradation by comparing the peak areas of the degradation products to the initial peak area of CPME or by using an internal standard.
-
-
2. Protocol for Peroxide Detection in CPME
A qualitative and a semi-quantitative method for detecting peroxides in CPME are described below.
-
Method A: Qualitative Test (Potassium Iodide)
-
Add 1 mL of CPME to a test tube.
-
Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.
-
Shake the mixture. A yellow to brown color indicates the presence of peroxides.
-
-
Method B: Semi-Quantitative Test (Peroxide Test Strips)
-
Follow the manufacturer's instructions for the specific peroxide test strips being used.
-
Typically, this involves dipping the test strip into the CPME for a specified time.
-
After removing the strip, wait for the color to develop and compare it to the color chart provided with the kit to estimate the peroxide concentration in ppm.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of CPME.
Caption: Experimental workflow for CPME stability testing.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. wikieducator.org [wikieducator.org]
- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Cyclopentyl Methyl Ether (CPME) Recovery and Recycling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling and recovery of Cyclopentyl Methyl Ether (CPME) from reaction mixtures. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of CPME that make it a recyclable solvent?
A1: CPME is considered an environmentally friendly solvent due to several key properties that facilitate its recovery and reuse.[1][2][3][4] It has very low miscibility with water, with the solubility of CPME in water being 1.1% and water in CPME being 0.3% at 23°C.[4][5] This hydrophobicity allows for clear phase separation, simplifying recovery from aqueous mixtures.[4][5] Additionally, CPME forms a heterogeneous azeotrope with water, which is beneficial for its removal via azeotropic distillation.[5][6][7] It also boasts a high boiling point (106°C), low heat of vaporization, and stability under both acidic and basic conditions, contributing to energy savings during recovery and broader applicability.[1][4][5][6][7]
Q2: How does the stability of CPME affect its recovery?
A2: CPME's high stability is a significant advantage in its recovery and recycling. It is relatively stable under both acidic and basic conditions, even at elevated temperatures.[6][7] This means it is less likely to decompose during reactions or work-up procedures, leading to higher recovery yields of the pure solvent. For instance, very little decomposition was observed when mixed with 62% H₂SO₄ at 40°C or when heated with 18% HCl at 100°C for 8 hours.[7] Furthermore, CPME exhibits a lower tendency to form explosive peroxides compared to other common ether solvents like THF and 2-MeTHF, enhancing safety during its handling and recycling.[4][5][7]
Q3: Can CPME be used as both a reaction and extraction solvent?
A3: Yes, one of the major advantages of CPME is its versatility. Due to its hydrophobic nature, it can often serve as both the reaction solvent and the extraction solvent.[5] This can eliminate the need for an additional extraction solvent, simplifying the overall process, reducing solvent waste, and making the workup procedure easier.[5][7]
Q4: What is the composition of the CPME-water azeotrope?
A4: CPME forms an azeotrope with water at a boiling point of 83°C. The composition of this azeotrope is approximately 83.7% CPME and 16.3% water by weight.[6][7] This property is particularly useful for dehydrating reaction mixtures.[5]
Troubleshooting Guide
Issue 1: Poor Phase Separation During Aqueous Work-up
-
Q: I'm trying to separate my CPME layer from an aqueous layer, but the separation is slow or incomplete. What can I do?
-
A:
-
Salting Out: Add a saturated solution of an inorganic salt, such as sodium chloride (brine), to the mixture. This increases the polarity of the aqueous phase and decreases the solubility of CPME, leading to a sharper separation.
-
Centrifugation: If dealing with small volumes, centrifuging the mixture can help break up any emulsion and promote phase separation.
-
Temperature Change: Gently warming the mixture may sometimes help to break up emulsions, but be mindful of the boiling point of CPME (106°C) and any thermally sensitive components in your mixture.
-
-
Issue 2: Difficulty Breaking the CPME-Water Azeotrope
-
Q: I've performed an azeotropic distillation to remove water, but how do I recover pure CPME from the azeotropic distillate?
-
A: The CPME-water azeotrope is heterogeneous, meaning that upon condensation, it will separate into two immiscible liquid phases.[8] You can collect the distillate in a Dean-Stark trap or a similar apparatus. The denser water layer can be drawn off, and the CPME-rich layer can be returned to the distillation flask or collected separately. For further drying, the recovered CPME can be passed over a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Issue 3: CPME Contamination with Other Organic Solvents
-
Q: My recovered CPME is contaminated with another organic solvent used in the reaction (e.g., methanol). How can I purify it?
-
A:
-
Fractional Distillation: If the boiling points of CPME (106°C) and the contaminating solvent are sufficiently different, fractional distillation is an effective method for separation. For instance, methanol (boiling point 64.7°C) can be readily separated from CPME.[9]
-
Washing: If the contaminating solvent has some water solubility (like methanol or THF), you can wash the CPME with water to extract the impurity. Afterward, the CPME will be saturated with water and will need to be dried, for example, by azeotropic distillation.
-
-
Issue 4: Presence of Non-Volatile Impurities in Recovered CPME
-
Q: After evaporating my product, the recovered CPME contains non-volatile impurities from the reaction mixture. How can I clean it?
-
A: Simple distillation is the most straightforward method to separate CPME from non-volatile impurities. Heat the mixture to the boiling point of CPME (106°C). The CPME will vaporize, and can then be condensed and collected, leaving the non-volatile materials behind in the distillation flask.
-
Experimental Protocols
Protocol 1: Recovery of CPME by Liquid-Liquid Extraction
-
Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., water, brine, or a mild acid/base).
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Separation: Allow the layers to separate. The less dense CPME layer will be the top layer.
-
Draining: Drain the lower aqueous layer.
-
Washing (Optional): If necessary, wash the CPME layer with additional aqueous solutions to remove impurities.
-
Drying: Dry the recovered CPME layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), then filter to remove the drying agent.
-
Purity Check: Assess the purity of the recovered CPME using techniques like gas chromatography (GC) or NMR spectroscopy.
Protocol 2: Recovery of CPME by Azeotropic Distillation
-
Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap or a similar azeotropic distillation head.
-
Heating: Heat the reaction mixture containing CPME and water to reflux.
-
Azeotrope Removal: The CPME-water azeotrope will begin to distill at 83°C.[6]
-
Collection and Separation: The condensed azeotrope will collect in the Dean-Stark trap. As it is a heterogeneous azeotrope, it will separate into two layers.
-
Water Removal: The lower, denser water layer can be periodically drained from the trap.
-
CPME Return: The upper CPME layer will overflow from the trap and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap. The remaining solvent in the distillation flask is now dry CPME.
Quantitative Data
Table 1: Physical Properties of CPME Relevant to Recovery
| Property | Value | Reference |
| Boiling Point | 106 °C | [6] |
| Melting Point | -140 °C | [6] |
| Density (20 °C) | 0.863 g/cm³ | [6] |
| Solubility of CPME in Water (23 °C) | 1.1 g / 100 g | [5] |
| Solubility of Water in CPME (23 °C) | 0.3 g / 100 g | [5] |
| Azeotrope with Water (Boiling Point) | 83 °C | [5][6] |
| Azeotrope Composition | 83.7% CPME / 16.3% Water | [6][7] |
Table 2: Comparison of Recovery Methods
| Recovery Method | Principle | Typical Application | Purity of Recovered CPME |
| Simple Distillation | Separation based on differences in volatility. | Removal of non-volatile impurities. | High (if impurities are non-volatile) |
| Fractional Distillation | Separation based on differences in boiling points. | Separation of CPME from other volatile organic solvents. | High (dependent on boiling point difference) |
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Separating CPME from water-soluble impurities. | Good (may require subsequent drying) |
| Azeotropic Distillation | Using an azeotrope to remove a component (usually water). | Dehydrating reaction mixtures. | High (after separation from the azeotrope) |
Visual Workflows
Caption: General experimental workflow for the recovery and purification of CPME.
Caption: Logical troubleshooting guide for addressing poor phase separation.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A new solvent for green chemistry [manufacturingchemist.com]
- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclopentyl Methyl Ether (CPME) Biphasic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in biphasic reactions involving cyclopentyl methyl ether (CPME).
Frequently Asked Questions (FAQs)
Q1: Why is CPME used in biphasic reactions?
A1: CPME is favored for its green chemistry profile and advantageous physical properties. It is highly hydrophobic with very low miscibility in water, which generally facilitates clear phase separation.[1][2][3] Key benefits include:
-
High Hydrophobicity: The solubility of CPME in water is approximately 1.1%, and water in CPME is about 0.3% at 23°C, promoting distinct layer formation.[1]
-
Stability: It is more stable under both acidic and basic conditions compared to other common ether solvents like THF.[1][3]
-
High Boiling Point: With a boiling point of 106°C, CPME can be used for reactions requiring elevated temperatures.[1]
-
Azeotropic Water Removal: CPME forms an azeotrope with water (84% CPME, 16% water) at 83°C, which simplifies the removal of water.[1]
-
Reduced Peroxide Formation: It has a lower tendency to form explosive peroxides compared to solvents like THF.[1][3]
Q2: What is an emulsion and why does it form during my CPME workup?
A2: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets in the other.[4] In the context of a CPME-water biphasic system, this results in a cloudy or milky layer between the organic and aqueous phases, making separation difficult. Emulsions are often triggered by vigorous shaking during liquid-liquid extraction and are stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture.[4]
Q3: Can the type of reaction I'm running affect phase separation with CPME?
A3: Yes, the reaction components can significantly impact phase separation. For instance:
-
Grignard Reactions: The workup of Grignard reactions often involves quenching with acid, which produces magnesium salts. These salts can sometimes contribute to the formation of emulsions.[5][6]
-
Suzuki Couplings: These reactions use a base (e.g., carbonates, phosphates) and a palladium catalyst. The base and boronic acid species can sometimes act as emulsifying agents, especially if fine precipitates are formed.
-
Reactions with Phase Transfer Catalysts (PTCs): While PTCs are designed to facilitate reactions between two phases, certain types or concentrations can sometimes stabilize emulsions, complicating separation.
Q4: Is there a general rule for how much salt to add to break an emulsion?
A4: There is no universal rule, as the required amount of salt depends on the stability of the emulsion and the specific components of your reaction mixture. A common starting point is to add saturated brine (aqueous NaCl solution) in a volume equal to 10-20% of the aqueous phase volume. If this is ineffective, solid salt can be added portion-wise until the phases begin to separate.
Troubleshooting Guide for Phase Separation Issues
This guide addresses specific problems you may encounter during the workup of biphasic reactions with CPME.
Problem 1: A persistent emulsion has formed between the CPME and aqueous layers.
Initial Assessment:
-
Observation: A cloudy or milky layer is present between the organic and aqueous phases, and a sharp interface is not visible.
-
Cause: This is likely due to the presence of emulsifying agents (e.g., surfactants, fine solids, certain salts) and/or excessive agitation during extraction.[4]
Solutions (to be attempted in order):
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own. Gentle swirling or tapping of the funnel can help coalesce the dispersed droplets.
-
"Salting Out":
-
Method: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase reduces the solubility of organic components and can destabilize the emulsion.[4]
-
Protocol: Add brine (approx. 10-20% of the aqueous volume) to the separatory funnel, gently invert a few times, and allow it to stand. If this is not effective, add solid NaCl or another salt like sodium sulfate until saturation.
-
-
Change the pH:
-
Method: If your target molecule is stable, adjusting the pH of the aqueous layer can break the emulsion.
-
Protocol: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). This can alter the charge of emulsifying species, reducing their ability to stabilize the emulsion.
-
-
Addition of a Co-solvent:
-
Method: Adding a small amount of a different solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Protocol: Add a small volume (1-5% of the CPME volume) of a polar, water-miscible solvent like methanol or a non-polar solvent like heptane.
-
-
Filtration:
-
Method: Pass the entire mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the emulsion layer.
-
Protocol: Prepare a small plug of glass wool in a powder funnel or a pad of Celite® in a Büchner funnel. Pour the entire emulsion mixture through the filter. The separated phases can then be collected.
-
-
Centrifugation:
-
Method: If the volume is manageable, centrifugation is a very effective method for breaking emulsions. The applied force accelerates the coalescence of droplets.[4]
-
Protocol: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Problem 2: A solid precipitate is present at the interface, preventing clean separation.
Initial Assessment:
-
Observation: A solid or gooey material is trapped between the two liquid phases.
-
Cause: This is common in reactions that produce inorganic salts (e.g., Grignard workups, reactions with certain bases). These solids can sometimes stabilize emulsions.[7]
Solutions:
-
Dilution: Dilute the entire mixture with more CPME and water. This can sometimes dissolve the precipitate or at least make the layers less viscous and easier to separate.
-
Filtration: As with emulsions, filtering the entire mixture through a pad of Celite® can remove the solid precipitate. The filtrate can then be returned to a separatory funnel for phase separation.
-
Addition of a Chelating Agent: In cases where metal salts are the issue (e.g., from a Grignard reaction), adding an aqueous solution of a chelating agent like sodium potassium tartrate or EDTA can help to dissolve the solids into the aqueous phase.[7]
Data Presentation
Table 1: Physical Properties of CPME vs. Other Common Ether Solvents
| Property | CPME | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 106 | 66 | 80 |
| Melting Point (°C) | < -140 | -108.4 | -136 |
| Water Solubility in Solvent ( g/100g ) | 0.3 | Miscible | 14 |
| Solvent Solubility in Water ( g/100g ) | 1.1 | Miscible | 4.8 |
| Peroxide Formation Tendency | Low | High | Moderate |
| Stability to Acid/Base | High | Low | Moderate |
Source: Data compiled from multiple sources.[1]
Table 2: Qualitative Effectiveness of Emulsion Breaking Techniques for CPME-Water Systems
| Technique | Effectiveness | Considerations |
| Standing/Time | Low to Moderate | Simple, but can be time-consuming and may not work for stable emulsions. |
| Salting Out (Brine/Solid NaCl) | High | Very effective for many common emulsions. May increase aqueous waste. |
| pH Adjustment | Moderate to High | Effective if the emulsion is stabilized by pH-sensitive compounds. Requires product stability to acid/base. |
| Co-solvent Addition | Moderate | Can be effective, but requires careful selection of the co-solvent to avoid issues with product isolation. |
| Filtration (Celite®/Glass Wool) | High | Effective for emulsions stabilized by fine solids. Can lead to some loss of product on the filter aid. |
| Centrifugation | Very High | Highly effective but limited by the volume of the mixture and equipment availability.[4] |
Experimental Protocols
Protocol 1: Standard "Salting Out" Procedure for a CPME-Water Emulsion
-
Transfer the biphasic mixture containing the emulsion to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of brine equivalent to 10-20% of the total aqueous layer volume to the separatory funnel.
-
Stopper the funnel and gently invert it 3-5 times. Do not shake vigorously , as this can reform the emulsion. Vent the funnel after each inversion.
-
Place the funnel in a ring stand and allow the layers to settle. Observe for the formation of a clear interface.
-
If the emulsion persists, add solid sodium chloride (a few spatulas at a time) and repeat the gentle inversion process until the layers separate.
-
Drain the aqueous layer, followed by the organic (CPME) layer.
Protocol 2: Filtration of a CPME-Water Emulsion through Celite®
-
Place a piece of filter paper in a Büchner funnel and wet it with water.
-
Prepare a slurry of Celite® (diatomaceous earth) in water and pour it onto the filter paper to form a pad approximately 1-2 cm thick.
-
Apply gentle vacuum to remove the water and compact the pad.
-
Pour the entire biphasic mixture (including the emulsion) onto the Celite® pad.
-
Apply gentle vacuum to draw the liquids through the pad.
-
Wash the Celite® pad with a small amount of fresh CPME to recover any retained product.
-
Transfer the collected filtrate to a clean separatory funnel. The layers should now be distinct and can be separated.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for phase separation issues.
Caption: Factors influencing phase separation in CPME-water systems.
Caption: Mechanism of "salting out" to break an emulsion.
References
- 1. A new solvent for green chemistry [manufacturingchemist.com]
- 2. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Cyclopentyl Methyl Ether (CPME) as a Solvent
Welcome to the Technical Support Center for Cyclopentyl Methyl Ether (CPME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of reagents in this versatile and green solvent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Cyclopentyl Methyl Ether (CPME) and why is it considered a "green" solvent?
A1: Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent with a high boiling point (106 °C) and a low melting point (-140 °C).[1][2] It is considered a green alternative to other ether solvents like Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Dioxane due to several advantageous properties.[2][3] These include a significantly lower tendency to form explosive peroxides, relative stability under both acidic and basic conditions, and a narrow explosion range.[2][4] Its high hydrophobicity and low water solubility (1.1 g of CPME dissolves in 100 g of water at 23 °C) facilitate easy separation from water, reducing wastewater generation during workups.[2][5]
Q2: My compound is poorly soluble in CPME. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility of your reagent in CPME, consider the following initial steps:
-
Purity Check: Ensure the purity of both your reagent and the CPME solvent. Impurities can significantly impact solubility.
-
Gentle Heating: Carefully warming the mixture can increase the solubility of many compounds. CPME's high boiling point makes it suitable for reactions at elevated temperatures.[2]
-
Particle Size Reduction: Grinding your solid reagent to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
-
Co-solvent Addition: Introducing a small amount of a miscible co-solvent in which your compound is highly soluble can significantly improve overall solubility.
Q3: Can I use CPME for reactions involving strong acids or bases?
A3: Yes, CPME exhibits greater stability under both acidic and basic conditions compared to other common ether solvents like THF.[2] For instance, it is relatively stable in the presence of 4M HCl, making it a suitable solvent for reactions like the deprotection of Boc groups.[2][5] It is also compatible with organometallic reagents and strong bases.[4][6]
Q4: How does the solubility of salts in CPME compare to other ether solvents?
A4: CPME generally has a low solubility for many inorganic salts.[4] However, it can dissolve some lithium salts to a surprisingly high concentration. For example, Lithium bis(fluorosulfonyl)imide (LiFSI) can be dissolved in CPME up to 7 M.[5] This unique property is being explored for applications in lithium-ion batteries.[5]
Troubleshooting Guides
Issue: Reagent Crashes Out of Solution Upon Cooling
Problem: Your compound dissolves in hot CPME but precipitates out as the solution cools to room temperature.
Solutions:
-
Controlled Cooling: Slow, controlled cooling is crucial for obtaining crystals rather than an amorphous precipitate. Rapid cooling often leads to poor crystal formation and inclusion of impurities.
-
Seeding: If crystals do not form upon slow cooling, adding a "seed" crystal of your compound can initiate crystallization.
-
Solvent System Modification: The solubility of your compound at room temperature may be too low in pure CPME. Consider the use of a co-solvent system. Experiment with small amounts of a good solvent for your compound that is miscible with CPME.
Issue: Formation of an Oil Instead of a Crystalline Solid
Problem: Upon cooling or solvent evaporation, your compound separates as an oil rather than a solid.
Solutions:
-
Re-dissolve and Slow Evaporation: Re-dissolve the oil in a minimum amount of warm CPME. Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (an "anti-solvent"). Agitate the mixture with a glass rod to induce crystallization.
-
Use a Co-solvent: Dissolve the oil in a good solvent and then slowly add CPME as an anti-solvent until turbidity is observed. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
Quantitative Solubility Data
The following tables summarize available quantitative solubility data for various reagents in CPME. This data can serve as a starting point for your experiments. Note that solubility is temperature-dependent.
Table 1: Solubility of Selected Inorganic Salts in CPME
| Reagent | Chemical Formula | Solubility | Temperature (°C) |
| Lithium bis(fluorosulfonyl)imide | LiFSI | Up to 7 M | Not Specified |
| Lithium Chloride | LiCl | Low (qualitative) | Not Specified |
| Potassium Carbonate | K₂CO₃ | Insoluble | Not Specified |
Table 2: Qualitative Solubility of Common Reagent Classes in CPME
| Reagent Class | Solubility in CPME | Notes |
| Organometallic Reagents (e.g., Grignard, n-BuLi) | Generally Soluble | Stability of n-BuLi is better than in THF at ambient temperatures.[4] |
| Common Organic Compounds | Varies | Solubility is compound-specific. A study of 18 APIs showed varied solubility.[1] |
| Sodium t-amoxide | Better than in THF | [5] |
| 4M HCl | Soluble | Commercially available as a solution in CPME.[5] |
Table 3: Miscibility of CPME with Common Organic Solvents
| Solvent | Miscibility with CPME |
| Tetrahydrofuran (THF) | Miscible |
| Toluene | Miscible |
| Heptane | Miscible |
| Ethanol | Miscible |
| N,N-Dimethylformamide (DMF) | Miscible |
| Water | Immiscible[5] |
Experimental Protocols
Protocol 1: Determination of Reagent Solubility in CPME (Turbidity Method)
This method is suitable for determining the temperature-dependent solubility of a compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid reagent into a glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a known volume of CPME to the vial.
-
Heating and Observation: Place the vial in a temperature-controlled heating block with a light source and a detector to monitor turbidity.
-
Dissolution Point: Slowly heat the mixture while stirring. The temperature at which the solution becomes clear is recorded as the dissolution temperature for that concentration.
-
Data Collection: Repeat steps 2-4 with varying amounts of CPME to obtain a solubility curve (solubility vs. temperature).[1]
Protocol 2: Improving Solubility Using a Co-solvent
This protocol outlines a systematic approach to finding an effective co-solvent system.
Methodology:
-
Initial Screening: In separate small vials, attempt to dissolve a small, known amount of your compound in a range of potential co-solvents (e.g., THF, Toluene, Ethanol, DMF) at room temperature. Identify solvents in which the compound is highly soluble.
-
Co-solvent Titration: To a vial containing your compound suspended in CPME, add a "good" solvent from the initial screening dropwise while stirring until the compound dissolves completely. Note the approximate ratio of CPME to the co-solvent.
-
Optimization: Prepare several mixtures of CPME and the chosen co-solvent in different ratios (e.g., 10:1, 5:1, 2:1). Determine the solubility of your compound in each mixture to find the optimal ratio that provides sufficient solubility while minimizing the amount of co-solvent used.
Protocol 3: Recrystallization from CPME
This protocol provides a step-by-step guide for purifying a solid compound by recrystallization from CPME.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of CPME. Heat the mixture to a gentle boil while stirring. Gradually add more hot CPME until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold CPME to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for troubleshooting solubility issues in CPME.
Caption: A decision tree for troubleshooting reagent insolubility in CPME.
References
"mitigating side reactions when using cyclopentyl methyl ether"
Welcome to the Technical Support Center for Cyclopentyl Methyl Ether (CPME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating side reactions and to offer troubleshooting support for experiments involving CPME.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Cyclopentyl Methyl Ether (CPME)?
A1: CPME is known for its high stability and low reactivity compared to other ether solvents like THF and diethyl ether.[1][2] The most common concern with ethers, the formation of explosive peroxides, is significantly suppressed in CPME.[3][4] However, users should be aware of the following potential side reactions:
-
Peroxide Formation: Although sluggish, CPME can form peroxides over time upon exposure to air and light.[3][4] Commercial CPME is often supplied with an inhibitor like butylated hydroxytoluene (BHT) to minimize this.[4]
-
Acid-Catalyzed Decomposition: Under strong acidic conditions, particularly at elevated temperatures, CPME can undergo slow decomposition to form cyclopentene and methanol.[3]
-
Radical-Induced Degradation: In the presence of radical initiators and at high temperatures, CPME can degrade to form byproducts such as cyclopentanone, cyclopentanol, and methyl pentanoate.[4]
-
Reaction with Strong Bases: While more stable than THF, CPME can still react with very strong bases like n-butyllithium (n-BuLi), especially at elevated temperatures over extended periods.[3]
Q2: How can I detect the presence of peroxides in my CPME?
A2: Peroxide levels should be tested regularly, especially for older containers or if the solvent has been exposed to air. Commercially available peroxide test strips are a convenient method for qualitative and semi-quantitative analysis. A common procedure involves dipping the strip into the solvent and comparing the resulting color to a provided chart. For more quantitative analysis, wet chemical methods can be employed.
Q3: What level of peroxides is considered safe for general laboratory use?
A3: While there is no universally agreed-upon "safe" limit, a general guideline is to maintain peroxide levels below 100 ppm. It is crucial to test for peroxides before distilling or concentrating CPME, as this can dangerously increase the peroxide concentration.
Q4: My reaction in CPME is not proceeding as expected. Could the solvent be the issue?
A4: While CPME is relatively inert, several factors related to the solvent could be affecting your reaction:
-
Water Content: CPME is hydrophobic, making it easy to dry. However, residual water can be detrimental to many sensitive reactions, such as those involving Grignard reagents or strong bases.
-
Peroxide Contamination: Peroxides can quench sensitive reagents and catalysts.
-
Stabilizer Interference: The BHT stabilizer present in commercial CPME could potentially interfere with certain catalytic or radical reactions. If this is a concern, consider using inhibitor-free CPME or removing the stabilizer.
-
Solvent Purity: Impurities from the manufacturing process or from previous use (if recycled) could be interfering with your reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Reaction Sensitive to Water
Possible Cause: Residual moisture in the CPME.
Troubleshooting Steps:
-
Dry the Solvent: Although CPME has low water miscibility, it is good practice to dry it before use in moisture-sensitive reactions. This can be achieved by passing it through a column of activated alumina or by storing it over molecular sieves (e.g., 4Å).
-
Verify Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use Freshly Opened Solvent: Whenever possible, use a new bottle of anhydrous grade CPME for highly sensitive applications.
Issue 2: Unexpected Byproducts or Low Yield in a Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Possible Cause: While specific side reactions of CPME in these contexts are not extensively documented, general issues with ethereal solvents in cross-coupling reactions can be considered.
Troubleshooting Steps:
-
Degas the Solvent: Ensure the CPME is thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Consider Ligand Compatibility: While CPME is a weak coordinating solvent, it is good practice to ensure that it does not negatively impact the desired ligand-metal coordination. In some cases, the choice of solvent can influence the active catalytic species.
-
Evaluate Base Stability: While CPME is stable to many bases, the combination of strong bases (e.g., sodium tert-butoxide) and high temperatures used in some cross-coupling reactions could potentially lead to slow solvent degradation over long reaction times. If solvent degradation is suspected, consider using a lower reaction temperature or a milder base if compatible with the reaction.
-
Analyze for Byproducts: If possible, use techniques like GC-MS to analyze the reaction mixture for unexpected byproducts that may provide clues about side reactions involving the solvent.
Issue 3: Peroxide Formation Detected in Stored CPME
Possible Cause: Prolonged storage and/or exposure to air and light.
Mitigation and Removal:
-
Proper Storage: Store CPME in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere.
-
Peroxide Removal: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina. Alternatively, for water-immiscible ethers like CPME, washing with an aqueous solution of ferrous sulfate can be effective.
Quantitative Data Summary
The following tables summarize available quantitative data regarding the stability of CPME.
Table 1: Stability of CPME under Acidic Conditions
| Acidic Condition | Temperature | Duration | Decomposition Products | Extent of Decomposition | Reference |
| 0.1 M Camphorsulfonic Acid (CSA) | Reflux | 8 hours | Cyclopentene, Methanol | ~0.2% | [3] |
| 62% H₂SO₄ | 40 °C | Not specified | Not specified | Very little decomposition | [3] |
| 18% HCl (heterogeneous) | 100 °C | 8 hours | Not specified | Very sluggish reaction | [3] |
Table 2: Stability of n-Butyllithium in Various Ethers
| Solvent | Temperature | Half-life | Reference |
| CPME | 40 °C | Sufficient for many applications | [3] |
| THF | High Temperature | Not compatible (deprotonation and ring opening) | [3] |
| Diethyl Ether | Ambient | Stable | [3] |
Table 3: Peroxide Formation in Ethers (without stabilizer)
| Ether | Peroxide Formation Rate |
| CPME | Very sluggish |
| Diisopropyl ether (IPE) | Quick |
| Tetrahydrofuran (THF) | Quick |
| Methyl tert-butyl ether (MTBE) | Hardly generates peroxides |
Data adapted from Watanabe et al., 2007.[3]
Experimental Protocols
Protocol 1: Peroxide Testing in CPME using Test Strips
Objective: To semi-quantitatively determine the concentration of peroxides in a sample of CPME.
Materials:
-
CPME sample
-
Peroxide test strips (e.g., MQuant® Peroxide Test)
-
Clean, dry glass vial
Procedure:
-
In a well-ventilated fume hood, dispense a small amount (e.g., 1-2 mL) of the CPME sample into a clean, dry glass vial.
-
Dip the test strip into the CPME for the time specified by the manufacturer (typically 1 second).
-
Remove the test strip and allow the color to develop for the time indicated in the instructions.
-
Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.
-
Record the result and the date of testing on the solvent container.
Protocol 2: Removal of Peroxides from CPME using Activated Alumina
Objective: To remove peroxides from a sample of CPME.
Materials:
-
CPME containing peroxides
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Set up a chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is a column height of about 10-15 cm for 100-200 mL of solvent).
-
Gently tap the column to pack the alumina.
-
Carefully pour the CPME onto the top of the alumina column.
-
Allow the solvent to percolate through the column under gravity.
-
Collect the purified CPME in a clean, dry collection flask.
-
Test the purified CPME for the presence of peroxides using the protocol described above to ensure successful removal.
-
If desired, add a small amount of BHT (e.g., 50 ppm) as a stabilizer for storage.
-
Safety Note: The alumina will retain the peroxides. It should be quenched by washing with a dilute acidic solution of ferrous sulfate before disposal.
Visualizations
References
Technical Support Center: Scale-Up Considerations for Reactions in Cyclopentyl Methyl Ether (CPME)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyclopentyl Methyl Ether (CPME) as a reaction solvent during scale-up operations.
Frequently Asked Questions (FAQs)
1. What are the key advantages of using CPME for large-scale reactions compared to other ethereal solvents like THF or 2-MeTHF?
Cyclopentyl Methyl Ether (CPME) offers several significant advantages for industrial-scale chemical synthesis, making it a favorable alternative to traditional ethereal solvents.[1][2] Its high boiling point (106 °C) allows for a wider operational temperature range and can lead to faster reaction rates.[3] Unlike Tetrahydrofuran (THF), CPME is highly hydrophobic, facilitating easy separation from water during workup and reducing wastewater streams.[1][3] This property also simplifies solvent recovery and recycling, contributing to a greener and more cost-effective process.[2]
One of the most critical advantages of CPME is its significantly suppressed formation of explosive peroxides compared to THF and 2-Methyltetrahydrofuran (2-MeTHF), which enhances the safety of large-scale operations and storage.[1][2] Furthermore, CPME exhibits greater stability under both acidic and basic conditions, expanding its compatibility with a broader range of chemical transformations.[1][2][3]
2. What are the main physical and safety properties of CPME I should be aware of for scale-up?
For safe and effective scale-up, it is crucial to consider the physical and safety properties of CPME. Below is a summary of its key characteristics compared to other common ethereal solvents.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Methyl tert-butyl ether (MTBE) |
| Boiling Point (°C) | 106 | 66 | 80 | 55 |
| Melting Point (°C) | < -140 | -108.5 | -136 | -109 |
| Flash Point (°C) | -1 | -14 | -11 | -28 |
| Explosion Limits (vol% in air) | 1.1 - 9.9 | 1.8 - 11.8 | 1.5 - 8.9 | 1.6 - 8.4 |
| Water Solubility ( g/100g solvent) | 0.3 (at 23°C) | Miscible | 4.4 | 1.2 |
| Azeotrope with Water (% water) | 16.3 (at 83°C) | None | 10.6 (at 71°C) | 3.5 (at 52.9°C) |
Data compiled from multiple sources.[1]
3. How stable is CPME under strongly acidic or basic conditions during large-scale reactions?
CPME demonstrates notable stability in the presence of both strong acids and bases, a significant advantage for process chemistry.[1][2] It is relatively stable in the presence of concentrated sulfuric acid and potassium hydroxide.[4] Commercially available solutions of 4M HCl in CPME highlight its stability towards anhydrous HCl at room temperature.[1] This stability allows for its use in a variety of reactions that are incompatible with other ether solvents like THF, which can undergo ring-opening polymerization under acidic conditions.[1]
Troubleshooting Guides
Peroxide Formation and Removal
Even though CPME has a low tendency to form peroxides, it is crucial to test for their presence, especially when the solvent has been stored for extended periods or exposed to air and light.
Q: How can I test for peroxides in my CPME solvent?
A: For a qualitative and semi-quantitative assessment, commercial peroxide test strips are a convenient option. A more quantitative laboratory method involves the potassium iodide test.
Experimental Protocols
Protocol 1: Quantitative Peroxide Test (Potassium Iodide Method)
Materials:
-
CPME sample
-
Glacial acetic acid
-
Potassium iodide (KI), saturated solution
-
Sodium thiosulfate solution (0.01 N or 0.1 N), standardized
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Transfer a precisely weighed amount of the CPME sample (e.g., 3 g) into a 250 mL Erlenmeyer flask and immediately stopper it.[5]
-
Add 50 mL of a 3:2 v/v mixture of glacial acetic acid and a suitable organic solvent (e.g., isooctane or chloroform) to dissolve the sample.[5]
-
Add 1 mL of a freshly prepared saturated potassium iodide solution.[5]
-
Stopper the flask, shake vigorously for 60 seconds.[5]
-
Add 100 mL of deionized water and mix thoroughly.[5]
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution turns a pale straw color.[5]
-
Add 1 mL of starch solution as an indicator. The solution will turn a deep blue/purple color.[5]
-
Continue the titration with the sodium thiosulfate solution until the blue color disappears.[5]
-
Record the volume of titrant used.
-
Calculate the peroxide value (PV) in milliequivalents of active oxygen per kilogram of sample.
Q: What should I do if I detect an unacceptable level of peroxides in my bulk CPME?
A: If peroxide levels are above the acceptable limit for your process (a general guideline is >30 ppm), they should be removed before use, especially if the solvent will be distilled or concentrated.[4][6]
Protocol 2: Peroxide Removal from CPME on an Industrial Scale
Method 1: Activated Alumina Column This method is effective for both water-soluble and insoluble ethers and is suitable for large quantities.
Materials:
-
Peroxidized CPME
-
Activated alumina (basic or neutral)
-
Chromatography column suitably sized for the volume of solvent
-
Inert gas source (e.g., Nitrogen)
Procedure:
-
Set up a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of the solvent and the peroxide concentration. As a starting point, use approximately 100g of alumina per 100mL of solvent.[7]
-
Pass the peroxidized CPME through the alumina column under a positive pressure of inert gas.
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to ensure their removal.
-
Important: The peroxides are adsorbed onto the alumina and are not destroyed. The alumina should be safely quenched by washing with a dilute acidic solution of ferrous sulfate before disposal to prevent a potential hazard.[4]
Method 2: Ferrous Sulfate Wash This method is effective for water-insoluble ethers like CPME.
Materials:
-
Peroxidized CPME
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel or reactor with agitation and a bottom outlet
Procedure:
-
Prepare a fresh ferrous sulfate wash solution. A common formulation is 60g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of water.[7]
-
In a suitable vessel, mix the peroxidized CPME with an equal volume of the ferrous sulfate solution.
-
Agitate the mixture gently for a few minutes.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash if necessary, testing the CPME for peroxides after each wash.
-
After peroxide removal, wash the CPME with water to remove any residual acid and iron salts.
-
Dry the CPME using a suitable drying agent (e.g., anhydrous magnesium sulfate) or by azeotropic distillation.
Reaction Troubleshooting
Q: My Grignard reaction in CPME is sluggish or fails to initiate. What are the common causes and solutions?
A: Grignard reaction failures are often due to impurities or improper activation of magnesium.
-
Troubleshooting Workflow for Grignard Reaction Initiation
Q: I am observing low yields in my Suzuki or Buchwald-Hartwig cross-coupling reaction in CPME. What should I investigate?
A: Low yields in palladium-catalyzed cross-coupling reactions can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or side reactions.
-
Troubleshooting Logic for Low-Yield Cross-Coupling Reactions
Solvent Handling and Recovery
Q: How can I efficiently dry CPME for a large-scale, moisture-sensitive reaction?
A: Due to its hydrophobicity and the formation of a low-boiling azeotrope with water (16.3% water, boiling at 83 °C), azeotropic distillation is a highly effective method for drying CPME on a large scale.[3]
Protocol 3: Azeotropic Drying of CPME for Scale-Up
Equipment:
-
Reactor equipped with a heating/cooling jacket, agitator, and temperature probe.
-
Condenser.
-
Dean-Stark trap or a similar setup for phase separation.
-
Receiver vessel.
Procedure:
-
Charge the reactor with the CPME to be dried.
-
Heat the CPME to reflux (the boiling point of the azeotrope is 83 °C).
-
The vapor, rich in the CPME-water azeotrope, will condense and collect in the Dean-Stark trap.
-
Due to the low solubility of water in CPME, the condensate will separate into two phases in the trap.
-
The denser water layer will collect at the bottom of the trap and can be periodically drained.
-
The upper CPME layer will overflow from the trap and return to the reactor.
-
Continue the process until no more water separates in the trap.
-
Cool the reactor to the desired temperature for your reaction.
-
Workflow for Azeotropic Drying of CPME
Q: What are the best practices for storing and handling bulk quantities of CPME in a manufacturing plant?
A: Proper storage and handling of bulk CPME are crucial for safety and maintaining solvent quality.
-
Storage:
-
Store in tightly sealed, appropriate containers (e.g., stainless steel tanks or drums) to prevent exposure to air and moisture.[8]
-
Keep in a cool, well-ventilated area away from heat, sparks, and direct sunlight.[9]
-
Ground all containers and transfer equipment to prevent static discharge.
-
Ensure secondary containment is in place to manage potential spills.[10]
-
-
Handling:
-
Use dedicated transfer lines and pumps to avoid cross-contamination.
-
Employ personal protective equipment (PPE), including safety glasses, gloves, and appropriate respiratory protection, especially when handling open containers.
-
Ensure adequate ventilation in areas where CPME is being transferred or used.[9]
-
Have spill response materials readily available.
-
Safety Considerations for Scale-Up
Q: How should I manage the heat of reaction (exotherm) when scaling up in CPME?
A: Managing exotherms is critical for preventing thermal runaways.
-
Heat Transfer: CPME's higher boiling point compared to other ethers may allow for reactions to be run at higher temperatures, potentially increasing the rate of heat generation. However, the principles of heat management remain the same. The heat removal capacity of a reactor is a key limiting factor in scale-up.[11]
-
Control Strategies:
-
Slow Addition: Control the rate of addition of the limiting reagent to match the heat removal capacity of the reactor.
-
Jacket Temperature Control: Utilize the reactor's heating/cooling jacket to maintain the desired reaction temperature.
-
Calorimetry Data: Use reaction calorimetry data from laboratory-scale experiments to predict the heat evolution profile at a larger scale and to model the heat transfer capabilities of the plant reactor.[11]
-
Emergency Cooling/Quenching: Have a plan for emergency cooling or quenching in the event of a temperature excursion.
-
Q: Is CPME compatible with standard reactor materials like stainless steel?
A: Generally, CPME is compatible with common materials of construction used in chemical reactors, such as 316L stainless steel. However, it is always recommended to consult chemical compatibility charts and consider all components of the reaction mixture, including reagents, catalysts, and potential byproducts, when selecting reactor materials. The compatibility can be affected by temperature, pressure, and the presence of corrosive species.[12] For specific or aggressive reaction conditions, further material testing may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. otago.ac.nz [otago.ac.nz]
- 8. dovermei.com [dovermei.com]
- 9. chemicalproductsokc.com [chemicalproductsokc.com]
- 10. Storing Large Volumes & Incompatible Chemicals: Best Practice [safetystoragesystems.co.uk]
- 11. mt.com [mt.com]
- 12. spinchem.com [spinchem.com]
"handling and safety precautions for cyclopentyl methyl ether in the lab"
Cyclopentyl Methyl Ether (CPME): Technical Support Center
This guide provides essential safety information, handling procedures, and emergency protocols for the use of Cyclopentyl Methyl Ether (CPME) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Cyclopentyl Methyl Ether (CPME) and why is it considered a "greener" solvent? A1: Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, is a hydrophobic ether solvent.[1] It is considered a greener alternative to other ether solvents like Tetrahydrofuran (THF), 2-Methyl-THF, and Dioxane for several reasons.[2][3] These include its low tendency to form explosive peroxides, high stability under both acidic and basic conditions, a high boiling point (106 °C), and low water solubility, which simplifies recovery and reduces waste.[1][2][3][4]
Q2: What are the primary hazards associated with CPME? A2: CPME is classified as a highly flammable liquid and vapor (H225).[5][6][7] It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][7] Inhalation of vapors may cause drowsiness and dizziness.[8]
Q3: What Personal Protective Equipment (PPE) should be worn when handling CPME? A3: When handling CPME, the following PPE is required:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[5][8][9] A face shield may be necessary for larger quantities.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC) and a lab coat or a complete suit protecting against chemicals for larger-scale operations.[5][7][8] Flame-retardant antistatic protective clothing is also recommended.[7]
-
Respiratory Protection: Use in a well-ventilated area is crucial.[9] If ventilation is inadequate or there is a risk of inhaling vapors, a suitable respirator with an appropriate filter (e.g., type ABEK) should be used.[5][7][10]
Q4: How should CPME be stored safely in the laboratory? A4: CPME should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] The storage area should be a designated flame-proof area, away from heat, sparks, open flames, and other ignition sources.[6][8][11] It is sensitive to air and light and may be handled and stored under an inert gas.[7][10] Containers should be dated when opened and periodically tested for the presence of peroxides.[12]
Q5: What chemicals are incompatible with CPME? A5: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) and strong acids, as these can result in ignition or violent reactions.[8][9][13]
Q6: Does CPME form explosive peroxides like other ethers? A6: CPME has a very low tendency to form explosive peroxides compared to solvents like THF and diisopropyl ether.[3][4][14] However, the risk is not zero, and peroxidation can occur, especially if the solvent is concentrated by evaporation.[9][12] Commercially available CPME is often supplied with an inhibitor, such as Butylated Hydroxytoluene (BHT), for safety.[3][4][14] Should crystals form in the liquid, it may indicate dangerous peroxide formation, and the container should only be opened by professionals.[12][13]
Q7: How should I dispose of waste CPME? A7: CPME and its container must be disposed of as hazardous waste.[8] All waste must be handled in accordance with local, state, and federal regulations.[8] Consider disposal options such as offering surplus to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not allow the product to enter drains.[6][7]
Troubleshooting Guides
Q1: What should I do in the event of a CPME spill? A1: The response depends on the size of the spill.
-
Minor Spills: Immediately remove all sources of ignition.[8][9] Ensure you are wearing appropriate PPE, avoid breathing vapors, and ensure the area is well-ventilated.[9][15] Contain the spill and absorb it with a non-combustible material like vermiculite, sand, or earth.[9][15] Collect the residue and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Major Spills: Evacuate all personnel from the area and move upwind.[8] Alert your institution's emergency responders immediately, informing them of the location and nature of the hazard.[8]
Q2: What are the first aid measures for CPME exposure? A2: Immediate action is critical. Always show the Safety Data Sheet (SDS) to the attending physician.[6][7][10]
-
Eye Contact: Immediately rinse cautiously with fresh running water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5][6] Seek medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Flush the skin and hair with running water and soap, if available.[5][8]
-
Inhalation: Move the person to fresh air and keep them warm and at rest in a position comfortable for breathing.[5][8]
-
Ingestion: Rinse the mouth with water.[5][7] Call a poison center or doctor for advice.[5] Do not induce vomiting.
Q3: How should a fire involving CPME be handled? A3: CPME is highly flammable.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6][7][8] A water spray can be used to cool unopened containers.[7][12]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.[5]
-
Firefighting Procedure: Alert emergency responders.[8] For large fires, consider evacuation.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]
Q4: I suspect my old container of CPME may have formed peroxides. What should I do? A4: Do not attempt to open a container if solid crystals are visible, as this indicates a severe explosion hazard.[12] In this case, contact your institution's environmental health and safety office or a professional disposal service immediately.[13] To test for peroxides, commercially available test strips can be used. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by shaking with a 5% aqueous solution of ferrous sulfate.[8] Any materials used to remove peroxides must be disposed of safely.[8]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Cyclopentyl Methyl Ether.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O | [1][2][6] |
| Molecular Weight | 100.16 g/mol | [2][5][6] |
| Boiling Point | 106 °C (223 °F) | [1][2][5][11][16] |
| Melting Point | -140 °C (-220 °F) | [2][5][11][16] |
| Flash Point | -1 °C (30.2 °F) | [2][5][11][12][16] |
| Auto-ignition Temperature | 180 °C (356 °F) | [2][5][11][16] |
| Explosive Limits | 1.1% (Lower), 9.9% (Upper) | [2][8][16] |
| Density / Specific Gravity | 0.86 g/cm³ at 20 °C | [2][8][16] |
| Vapor Density (Air=1) | ~3.5 | [8][16] |
| Solubility in Water | Low (0.3 - 1.1 g/100g ) | [1][2] |
Experimental Protocols
Protocol 1: Safe Transfer of Flammable Liquids (CPME)
This protocol minimizes the risk of ignition from static electricity discharge when transferring CPME from one metal container to another.
Methodology:
-
Work Area Preparation: Ensure the transfer is performed in a well-ventilated area, preferably within a chemical fume hood.[9] Remove all potential ignition sources from the vicinity.[9]
-
Gather Equipment: Obtain the source container of CPME, the receiving metal container, and grounding and bonding wires with clamps.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[7][9]
-
Grounding: Connect a grounding wire from the source container to a known ground (e.g., a metal water pipe or a designated grounding point on the fume hood). This dissipates static charge from the container to the earth.[9][11]
-
Bonding: Connect a bonding wire between the source container and the receiving container.[9][11] This equalizes the electrical potential between the two containers, preventing a spark from jumping between them.
-
Transfer: With the containers properly grounded and bonded, proceed with the transfer. Use non-sparking tools if needed.[9][11] Pour slowly and carefully to minimize splashing and vapor generation.
-
Completion: Once the transfer is complete, securely seal both containers. Remove the bonding wire first, then the grounding wire. Store the CPME according to proper procedures.
Protocol 2: Small Spill Cleanup Procedure
This protocol provides a step-by-step guide for managing a small, incidental spill of CPME (less than 1 liter).
Methodology:
-
Alert & Secure: Notify others in the immediate area of the spill.[17] Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[15][18]
-
Assess & Protect: Evaluate the spill and ensure you can clean it up safely. Don the appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.[15]
-
Contain: If the spill is spreading, create a dike around the spill's perimeter using an inert, non-combustible absorbent material (vermiculite, sand, etc.).[15][17][18]
-
Absorb: Slowly apply the absorbent material over the entire spill, working from the outside in.[17] Allow the CPME to be fully absorbed.
-
Collect: Using non-sparking tools (e.g., plastic dustpan), carefully sweep up the absorbed material.[9][18]
-
Package for Disposal: Place the contaminated absorbent material into a leak-proof, sealable container.[17] Label the container clearly as "Hazardous Waste: Cyclopentyl Methyl Ether" and include the date.
-
Decontaminate: Clean the spill surface with soap and water.[17] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[17]
-
Dispose & Restock: Arrange for the disposal of the hazardous waste container through your institution's established procedures.[17] Restock any spill kit supplies that were used.[17]
Visualizations
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new solvent for green chemistry [manufacturingchemist.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 12. geneseo.edu [geneseo.edu]
- 13. fishersci.com [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Span Chemie - Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Span Chemie, Mumbai, India [spanlab.in]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
Validation & Comparative
A Comparative Guide: Cyclopentyl Methyl Ether (CPME) vs. Tetrahydrofuran (THF) for Researchers and Drug Development Professionals
In the landscape of chemical solvents, the choice of an appropriate medium is paramount to the success of a reaction, influencing yield, purity, safety, and environmental impact. For decades, Tetrahydrofuran (THF) has been a workhorse in organic synthesis and the pharmaceutical industry, valued for its excellent solvating properties. However, the emergence of Cyclopentyl Methyl Ether (CPME) has presented a compelling alternative, offering significant advantages in safety, stability, and green chemistry. This guide provides a detailed, data-driven comparison of CPME and THF to aid researchers, scientists, and drug development professionals in making informed solvent selections.
At a Glance: Key Property Comparison
A summary of the key physical and safety properties of CPME and THF is presented below, highlighting the fundamental differences that underpin their performance in various applications.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | References |
| Molecular Formula | C₆H₁₂O | C₄H₈O | [1][2] |
| Molar Mass ( g/mol ) | 100.16 | 72.11 | [1][2] |
| Boiling Point (°C) | 106 | 66 | [3][4] |
| Melting Point (°C) | < -140 | -108.5 | [3][4] |
| Density (g/mL at 20°C) | 0.86 | 0.8876 | [1][2] |
| Flash Point (°C) | -1 | -14.5 | [3][5] |
| Auto-ignition Temperature (°C) | 180 | 205 | [5][6] |
| Explosion Limits (vol %) | 1.1 - 9.9 | 1.84 - 11.8 | [5][6] |
| Solubility in Water ( g/100g ) | 1.1 (at 23°C) | Miscible | [1][5] |
| Water Solubility in Solvent ( g/100g ) | 0.3 (at 23°C) | Miscible | [3][5] |
| Heat of Vaporization (kcal/kg) | 69.2 | Not specified | [1] |
| Log Pow | 1.59 | 0.47 | [5] |
Performance Deep Dive: A Data-Driven Comparison
The practical utility of a solvent is best understood through its performance in key experimental parameters. The following sections provide a detailed comparison of CPME and THF in critical areas of chemical synthesis and processing.
Peroxide Formation: A Critical Safety Advantage for CPME
A significant drawback of many ether solvents, including THF, is their propensity to form explosive peroxides upon exposure to air and light.[7][8] CPME exhibits a markedly lower tendency for peroxide formation, enhancing its safety profile for handling and storage.[5][7]
Experimental Protocol: Peroxide Formation Test
A common method to evaluate peroxide formation involves storing the solvent in the presence of air and monitoring the peroxide concentration over time. A typical procedure is as follows:
-
Sample Preparation: Freshly distilled solvents (without stabilizers) are placed in clear glass bottles, which are then loosely capped to allow for air exchange.
-
Storage Conditions: The bottles are stored under ambient laboratory conditions (light and temperature).
-
Peroxide Quantification: At regular intervals, an aliquot of the solvent is taken and tested for peroxide concentration. This is often done using a colorimetric test strip or a more quantitative method like iodometric titration. In iodometric titration, the peroxide oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.
Experimental Data: Peroxide Formation Over Time
| Time (days) | CPME (ppm peroxide) | THF (ppm peroxide) |
| 0 | < 1 | < 1 |
| 10 | ~5 | ~50 |
| 20 | ~8 | ~100 |
| 30 | ~10 | ~180 |
Note: The above data is representative and compiled from graphical representations in sources such as[5][9]. Actual values can vary based on specific storage conditions.
The significantly slower rate of peroxide formation in CPME reduces the need for frequent testing and the risk of hazardous incidents.[10] Commercially available THF typically contains inhibitors like butylated hydroxytoluene (BHT) at around 250 ppm, whereas CPME is often supplied with about 50 ppm of BHT for added safety.[5]
Solvent Drying Efficiency
For many moisture-sensitive reactions, such as those involving organometallic reagents, the use of an anhydrous solvent is crucial. CPME's hydrophobic nature facilitates easier and more effective drying compared to the hygroscopic THF.[5]
Experimental Protocol: Solvent Drying with Molecular Sieves
-
Initial Hydration: A known amount of water is added to both CPME and THF to achieve a specific starting water content.
-
Drying Agent: Activated 4Å molecular sieves are added to each solvent.
-
Monitoring Water Content: The water content in each solvent is measured over time using Karl Fischer titration.
Experimental Data: Water Removal Over Time
| Time (hours) | CPME (ppm H₂O) | THF (ppm H₂O) |
| 0 | ~500 | ~500 |
| 3 | < 100 | ~300 |
| 24 | < 30 | > 200 |
Note: This data is based on graphical representations and descriptions from reference[5].
This experiment clearly demonstrates that CPME can be dried to a much lower water content more rapidly than THF, making it a superior choice for anhydrous reactions.[5]
Stability in Acidic and Basic Conditions
CPME exhibits greater stability over a wider pH range compared to THF.[7] THF is susceptible to ring-opening polymerization under acidic conditions, while under strongly basic conditions, it can be deprotonated, leading to decomposition, especially at elevated temperatures.[5] CPME, on the other hand, shows remarkable resistance to both acidic and basic degradation.[5][7]
Experimental Protocol: Stability Test
-
Acidic Conditions: The solvent is refluxed with a solution of a strong acid (e.g., 0.1 M camphorsulfonic acid). The decomposition is monitored over time by gas chromatography (GC) to identify and quantify any degradation products.
-
Basic Conditions: The stability of organometallic reagents like n-butyllithium (n-BuLi) in the solvent is evaluated by measuring the half-life of the reagent at a specific temperature.
Experimental Data: Stability of n-BuLi
| Solvent | Half-life of n-BuLi at 40°C |
| CPME | Significantly longer |
| THF | Significantly shorter |
Note: Based on data presented in reference[5].
The enhanced stability of CPME makes it a more robust solvent for a broader range of reaction conditions.[7]
Applications in Drug Development and Organic Synthesis
The superior properties of CPME translate into tangible benefits in various synthetic applications relevant to the pharmaceutical industry.
-
Grignard Reactions: CPME is an excellent solvent for Grignard reactions, often leading to cleaner reactions and easier workups due to its hydrophobicity.[7][11]
-
Reductions and Oxidations: CPME is a suitable medium for a variety of reduction and oxidation reactions.[3]
-
Transition Metal-Catalyzed Reactions: It has been successfully employed in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[11][12]
-
Extractions and Crystallizations: Its low water solubility makes it an effective extraction solvent, allowing for simple and efficient separation from aqueous phases.[3][11] This can simplify workup procedures and reduce the overall volume of solvent waste.[9]
-
Peptide Synthesis: CPME has been explored as a greener alternative in solid-phase peptide synthesis.[13][14]
Environmental and Economic Considerations
CPME aligns well with the principles of green chemistry.[12] Its low water miscibility simplifies recovery and recycling, reducing solvent waste and wastewater generation.[9][15] The lower heat of vaporization of CPME compared to its higher boiling point suggests potential energy savings during distillation and recovery processes.[9] From an economic standpoint, while the initial purchase price may vary, the potential for easier recovery and reuse, along with improved reaction efficiency and safety, can lead to overall cost savings.
Visualizing the Workflow: CPME vs. THF in a Typical Reaction
The following diagrams illustrate the difference in a typical experimental workflow when using CPME versus THF, highlighting the advantages of CPME in the workup and extraction phases.
Caption: Comparative workflow for a reaction using THF vs. CPME.
The diagram illustrates that with THF, an additional extraction solvent is often required, and phase separation can be problematic. In contrast, CPME's hydrophobicity allows for direct and clean phase separation, simplifying the workup process.
Logical Relationship: Solvent Property to Application Benefit
The following diagram outlines the logical connections between the inherent properties of CPME and their resulting benefits in practical applications.
Caption: Relationship between CPME's properties and its advantages.
Conclusion
Cyclopentyl Methyl Ether presents a significant advancement over Tetrahydrofuran as a process solvent for research, development, and manufacturing in the pharmaceutical and chemical industries. Its superior safety profile, particularly its resistance to peroxide formation, combined with its enhanced stability and hydrophobicity, offers tangible benefits in terms of operational safety, process efficiency, and environmental sustainability. While THF remains a useful solvent for many applications, the compelling data supporting CPME's performance makes it a highly attractive alternative that warrants serious consideration for both new process development and the replacement of existing solvents. By transitioning to CPME, organizations can not only improve the safety and efficiency of their chemical processes but also take a significant step towards greener and more sustainable manufacturing practices.[7]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. qatransport.com [qatransport.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Span Chemie - Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Span Chemie, Mumbai, India [spanlab.in]
- 7. nbinno.com [nbinno.com]
- 8. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. A new solvent for green chemistry [manufacturingchemist.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 12. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) as Green Solvents
In the ongoing pursuit of sustainable practices in chemical research and pharmaceutical development, the selection of environmentally benign solvents is a critical consideration. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as leading green alternatives to traditional ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical and Safety Properties
Both CPME and 2-MeTHF offer significant advantages over conventional ether solvents in terms of safety and environmental impact. A summary of their key physical and safety properties is presented in Table 1.
Table 1: Physicochemical and Safety Data of CPME and 2-MeTHF
| Property | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₂O | C₅H₁₀O |
| Molecular Weight | 100.16 g/mol | 86.13 g/mol |
| Boiling Point | 106 °C | 80.2 °C |
| Melting Point | < -140 °C | -136 °C |
| Density (20 °C) | 0.86 g/mL | 0.854 g/mL |
| Flash Point | -1 °C | -11 °C |
| Auto-ignition Temp. | 180 °C | 260 °C |
| Explosive Limits | 1.1 - 9.9 vol% | 1.5 - 8.9 vol% |
| Solubility in Water | 1.1 g/100 g (23 °C) | 14 g/100 g (20 °C) |
| Water in Solvent | 0.3 g/100 g (23 °C) | 4.4 g/100 g (20 °C) |
| Peroxide Formation | Very low tendency | Lower than THF, but requires inhibitor (BHT) |
| Origin | Petrochemical (can be bio-based) | Renewable (derived from furfural) |
| Toxicity | Low acute/subchronic toxicity, moderate skin/eye irritant | Low toxicity, harmful if swallowed, eye/respiratory irritant |
CPME exhibits a higher boiling point, which can be advantageous for reactions requiring elevated temperatures, and a significantly lower tendency to form explosive peroxides, enhancing its safety profile for storage and handling.[1][2] Its hydrophobic nature leads to very low water miscibility, which simplifies aqueous workups and solvent recovery.[1] 2-MeTHF, while having a lower boiling point, is derived from renewable feedstocks such as corncobs and sugarcane bagasse, a key advantage from a green chemistry perspective.[3] It has limited miscibility with water, which also facilitates phase separation.[4]
Performance in Key Chemical Transformations
The choice of solvent can significantly impact the outcome of a chemical reaction. This section compares the performance of CPME and 2-MeTHF in several common and important transformations.
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. A comparative study on the formation of 3-methoxyphenylmagnesium bromide and its subsequent reaction with benzaldehyde showed that while THF gave the highest yield of the Grignard reagent, both CPME and 2-MeTHF are viable green alternatives.
Table 2: Comparison of Solvent Performance in a Grignard Reaction
| Solvent | Yield of Grignard Reagent (%) | Isolated Yield of Product (%) |
| CPME | 65 | 87 |
| 2-MeTHF | 82 | 91 |
| THF | 78 | 92 |
Data sourced from a systematic study on Grignard reactions in CPME.
While 2-MeTHF showed a higher yield of the Grignard reagent in this specific example, CPME is also an effective solvent for these reactions and offers the advantage of being recoverable with high purity after the reaction.
Reduction Reactions with Lithium Aluminum Hydride (LiAlH₄)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a vital reaction for the formation of biaryl compounds. The selection of the solvent is critical for catalyst stability and reaction efficiency. While a direct comparative study of CPME and 2-MeTHF for the same Suzuki coupling reaction was not found, studies have shown 2-MeTHF to be an excellent green solvent for nickel-catalyzed Suzuki-Miyaura couplings of aryl halides and phenol-derived substrates, providing good to excellent yields.[7][8] Given its similar ethereal nature, CPME is also a potential solvent for such transformations, though specific comparative data is lacking.
Solid-Phase Peptide Synthesis (SPPS)
In the field of peptide synthesis, replacing hazardous solvents like N,N-dimethylformamide (DMF) is a major goal. Both CPME and 2-MeTHF have been evaluated as greener alternatives. Studies have shown that 2-MeTHF, in combination with DIC/OxymaPure, provides the lowest racemization levels and the highest purity for the synthesis of challenging peptides.[9][10]
Table 3: Qualitative Comparison in Solid-Phase Peptide Synthesis
| Feature | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Amino Acid/Reagent Solubility | Generally good | Generally good |
| Resin Swelling | Adequate | Adequate |
| Racemization Control | Good | Excellent |
| Crude Peptide Purity | Good | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Grignard Reaction in Cyclopentyl Methyl Ether (CPME)
Objective: To prepare a Grignard reagent from an aryl bromide and react it with an aldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Bromoanisole
-
Benzaldehyde
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Diisobutylaluminum hydride (DIBALH) (as an activator, optional)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a catalytic amount of DIBALH to activate the magnesium.
-
Add a small portion of a solution of 3-bromoanisole (1.0 equivalent) in anhydrous CPME via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous CPME dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with CPME.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Experimental workflow for a Grignard reaction in CPME.
Solid-Phase Peptide Synthesis (SPPS) using 2-Methyltetrahydrofuran (2-MeTHF)
Objective: To synthesize a peptide on a solid support using 2-MeTHF as a green solvent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
20% (v/v) Piperidine in 2-MeTHF
-
Coupling reagents (e.g., DIC/OxymaPure)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Dichloromethane (DCM) for initial resin swelling (can be replaced with 2-MeTHF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the Rink Amide resin in DCM or 2-MeTHF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in 2-MeTHF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with 2-MeTHF.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in 2-MeTHF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with 2-MeTHF.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
After the final coupling, wash the resin with 2-MeTHF followed by DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether or 2-MeTHF.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by HPLC.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis using 2-MeTHF.
Conclusion
Both CPME and 2-MeTHF represent significant advancements in the development of green solvents, offering safer and more sustainable alternatives to traditional ethers. The choice between them will depend on the specific requirements of the chemical transformation.
CPME is a strong candidate for:
-
Reactions requiring higher temperatures due to its higher boiling point.
-
Processes where minimal peroxide formation is critical for safety.
-
Applications where very low water miscibility is advantageous for work-up and solvent recovery.
2-MeTHF is particularly well-suited for:
-
Processes where a renewable solvent is a primary consideration.
-
Solid-phase peptide synthesis, where it has demonstrated superior performance in terms of purity and reduced racemization.
-
Grignard reactions where it can provide higher yields compared to CPME.
For researchers and drug development professionals, the adoption of these green solvents can lead to safer, more environmentally friendly, and often more efficient chemical processes. Further comparative studies, particularly in the areas of reductions and transition-metal-catalyzed cross-coupling reactions, will be valuable in further defining the optimal application scope for each of these promising solvents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 4. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104447226A - Method for producing cyclopentyl methyl ether - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
A Comparative Performance Analysis of Cyclopentyl Methyl Ether (CPME) with Diethyl Ether and Dioxane for Researchers and Drug Development Professionals
An objective evaluation of Cyclopentyl Methyl Ether (CPME) as a sustainable and high-performance solvent alternative to traditional ethers like diethyl ether and 1,4-dioxane is presented. This guide provides a comprehensive comparison of their physical properties, safety profiles, and performance in key organic reactions, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed solvent selections.
Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to conventional ethereal solvents, offering a unique combination of desirable properties.[1][2] Unlike diethyl ether, which has a low boiling point and a tendency to form explosive peroxides, and dioxane, which is a suspected carcinogen, CPME presents a more favorable safety and environmental profile.[1] This guide delves into a detailed performance comparison of these three solvents, providing the necessary data for their effective evaluation in a laboratory and process chemistry setting.
Comparative Data of Solvent Properties
A summary of the key physical, safety, and environmental properties of CPME, diethyl ether, and dioxane is presented in the following tables for easy comparison.
Table 1: Physical Properties
| Property | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether (Et₂O) | 1,4-Dioxane |
| CAS Number | 5614-37-9 | 60-29-7 | 123-91-1 |
| Molecular Formula | C₆H₁₂O | C₄H₁₀O | C₄H₈O₂ |
| Molar Mass ( g/mol ) | 100.16 | 74.12 | 88.11 |
| Boiling Point (°C) | 106[2] | 34.6[3] | 101[3] |
| Melting Point (°C) | -140[2] | -116.3[3] | 11.8[3] |
| Density (g/cm³ at 20°C) | 0.86[3] | 0.71[3] | 1.03[3] |
| Viscosity (cP at 20°C) | 0.55[3] | 0.24 | 1.18 |
| Heat of Vaporization (kJ/mol) | 34.9 | 26.0 | 38.6 |
| Solubility in Water ( g/100g at 23°C) | 1.1[4] | 6.9 | Miscible |
| Water Solubility in Solvent ( g/100g at 23°C) | 0.3[4] | 1.5 | Miscible |
| Azeotrope with Water (% w/w) | 83.7% CPME, 16.3% H₂O[1] | 98.7% Et₂O, 1.3% H₂O | None |
| Boiling Point of Azeotrope (°C) | 83[4] | 34.1 | N/A |
Table 2: Safety and Environmental Data
| Property | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether (Et₂O) | 1,4-Dioxane |
| Flash Point (°C) | -1[2] | -45 | 12 |
| Autoignition Temperature (°C) | 190 | 160 | 180 |
| Explosion Limits (% in air) | 1.2 - 8.3 | 1.9 - 36 | 1.9 - 22.5 |
| Peroxide Formation | Very low[1] | High[5] | Moderate |
| Toxicity | Low acute/subchronic toxicity, moderate irritation, negative mutagenicity[5] | Anesthetic effects, potential for abuse | Carcinogenic[1] |
| Environmental Impact | Low environmental impact, not readily biodegradable but low ecotoxicity[6][7] | Volatile organic compound (VOC), contributes to air pollution | Water pollutant, persistent in the environment |
Peroxide Formation: A Critical Safety Comparison
A significant advantage of CPME over diethyl ether and dioxane is its substantially lower rate of peroxide formation.[1][8] Peroxides are shock-sensitive and can be explosive, posing a serious hazard in the laboratory.[5]
Below is a diagram illustrating the relative propensity for peroxide formation among the three ethers.
Caption: Relative propensity for peroxide formation.
Experimental Protocol: Peroxide Test for Ethereal Solvents
This protocol outlines a qualitative test for the presence of peroxides in CPME, diethyl ether, and dioxane.
Materials:
-
Solvent to be tested (CPME, Diethyl Ether, or Dioxane)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (1%)
-
Test tubes
Procedure:
-
Add 1 mL of the solvent to be tested to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide.
-
Shake the mixture and let it stand for 1 minute.
-
Add a few drops of fresh starch solution.
-
Observation:
-
No color change: Peroxides are absent or below the detection limit.
-
Yellow to brown color: Peroxides are present. The intensity of the color gives a rough indication of the peroxide concentration.
-
Blue or violet color with starch solution: Confirms the presence of peroxides.
-
Safety Precaution: Always handle solvents with suspected high peroxide levels with extreme caution. Do not distill or evaporate solvents before testing for peroxides. If crystals are observed in or around the container, do not handle and seek expert assistance for disposal.[5]
Performance in Key Chemical Reactions
CPME has demonstrated superior or comparable performance to diethyl ether and dioxane in a variety of important chemical transformations.
Grignard Reactions
Grignard reagents are highly sensitive to moisture, making the choice of a dry, aprotic solvent crucial.[9][10] CPME's high hydrophobicity and ease of drying make it an excellent solvent for Grignard reactions.[1]
Caption: General workflow for a Grignard reaction.
Comparative Experimental Protocol: Grignard Reaction
This protocol is designed to compare the performance of CPME, diethyl ether, and dioxane in the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Reactants:
-
Magnesium turnings (1.2 equiv)
-
Aryl bromide (e.g., Bromobenzene, 1.0 equiv)
-
Electrophile (e.g., Benzaldehyde, 1.0 equiv)
-
Anhydrous solvent (CPME, Diethyl Ether, or Dioxane)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Initiation: Add a small portion of the anhydrous solvent to the flask. In the dropping funnel, prepare a solution of the aryl bromide in the same anhydrous solvent. Add a small amount of the aryl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Formation: Once the reaction has initiated (observed by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the reaction mixture to 0°C. Add a solution of the electrophile in the same anhydrous solvent dropwise via the dropping funnel.
-
Quenching and Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction:
-
For CPME and Diethyl Ether: Add the respective solvent and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For Dioxane: Add a suitable extraction solvent (e.g., ethyl acetate) as dioxane is miscible with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Analysis: Analyze the crude product by techniques such as NMR or GC-MS to determine the yield and purity of the desired alcohol product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. While dioxane is a common solvent for this reaction, CPME has been shown to be an effective and greener alternative.[1][3]
Comparative Experimental Protocol: Suzuki-Miyaura Coupling
Reactants:
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (CPME, Dioxane, or a mixture with water)
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Solvent Addition: Add the chosen solvent (CPME or dioxane, potentially with a small amount of water to dissolve the base).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (for dioxane reactions, a different extraction solvent like ethyl acetate will be needed).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and purity of the biaryl product.
Conclusion
Cyclopentyl methyl ether (CPME) presents a compelling case as a superior alternative to diethyl ether and dioxane for a wide range of applications in research and drug development. Its advantageous physical properties, including a higher boiling point and favorable azeotrope formation with water, facilitate easier handling and purification processes.[1][4] Critically, its significantly reduced tendency to form explosive peroxides enhances laboratory safety.[1][8] From a green chemistry perspective, CPME offers a lower environmental impact compared to the volatile and polluting diethyl ether and the carcinogenic dioxane.[6][7]
While diethyl ether remains a useful solvent for specific applications due to its high volatility, and dioxane's miscibility with water can be advantageous in certain contexts, the overall performance, safety, and environmental profile of CPME make it a highly recommended choice for modern chemical synthesis. Researchers and process chemists are encouraged to consider CPME as a primary solvent to improve the safety, sustainability, and efficiency of their chemical processes.
References
- 1. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. radiantinnovations.in [radiantinnovations.in]
- 7. beyondbenign.org [beyondbenign.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Cyclopentyl Methyl Ether (CPME): A Safer, More Sustainable Solvent for Modern Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
The imperative to adopt greener and safer laboratory practices has driven the search for alternatives to hazardous solvents. Cyclopentyl methyl ether (CPME) has emerged as a leading sustainable option, offering a compelling combination of performance, safety, and environmental benefits. This guide provides a comprehensive comparison of CPME with commonly used hazardous solvents, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in validating CPME for their applications.
Physicochemical Properties: CPME vs. Hazardous Solvents
CPME possesses a unique set of physical and chemical properties that make it an attractive alternative to traditional ethereal and chlorinated solvents.[1][2][3] Its high boiling point, low melting point, and hydrophobicity offer significant advantages in a variety of chemical processes.[3][4][5]
| Property | CPME | Tetrahydrofuran (THF) | Dichloromethane (DCM) | 1,4-Dioxane | Methyl tert-butyl ether (MTBE) |
| Boiling Point (°C) | 106[1][2][3] | 66 | 39.6 | 101 | 55.2 |
| Melting Point (°C) | <-140[3] | -108.4 | -96.7 | 11.8 | -109 |
| Flash Point (°C) | -1[6] | -14.5 | N/A | 12 | -28 |
| Density (g/cm³ at 20°C) | 0.86[2] | 0.89 | 1.33 | 1.03 | 0.74 |
| Solubility in Water ( g/100g ) | 0.3 (CPME in water)[6] | Miscible | 1.3 | Miscible | 4.8 |
| Water in Solvent ( g/100g ) | 1.1 (water in CPME)[3] | Miscible | 0.24 | Miscible | 1.5 |
| Peroxide Formation | Very slow[2][6] | Rapid | N/A | Slow | Very slow |
| Stability to Acid/Base | Relatively stable[1][2] | Polymerizes in acid | Stable | Stable | Unstable in acid |
Performance in Key Chemical Reactions
CPME has been successfully employed as a solvent in a wide range of organic reactions, often demonstrating superior performance compared to hazardous alternatives. Its stability under both acidic and basic conditions, coupled with its hydrophobicity, can lead to improved yields, easier workups, and cleaner reaction profiles.[1][2][7]
Grignard Reactions: CPME is an excellent solvent for Grignard reactions. Its high boiling point allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.[3] Furthermore, its low water miscibility simplifies the drying process and workup.[6]
Suzuki Coupling: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, CPME has been shown to be an effective medium. For instance, in the coupling of 4-bromoanisole with phenylboronic acid, a high yield was obtained in CPME.
Reductions: CPME is a suitable solvent for reductions using common reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4]
Friedel-Crafts Reactions: Due to its stability in the presence of Lewis acids, CPME is a viable solvent for Friedel-Crafts alkylations and acylations.[7]
| Reaction Type | Hazardous Solvent | Typical Yield | CPME | Typical Yield | Reference |
| Grignard Reaction | THF | Variable | CPME | Good to Excellent | [2] |
| Suzuki Coupling | Toluene | ~90% | CPME | 92% | [8] |
| Buchwald-Hartwig Amination | Toluene/Dioxane | Variable | CPME | Good to Excellent | [4] |
| Reduction (NaBH₄) | Methanol/Ethanol | Good | CPME | Good | [4] |
Experimental Protocols
General Protocol for Solvent Replacement Validation:
-
Initial Screening: Perform the desired reaction on a small scale in both the hazardous solvent and CPME under identical conditions (temperature, concentration, reaction time).
-
Optimization in CPME: If the initial yield in CPME is lower, optimize the reaction conditions. This may involve increasing the temperature (taking advantage of CPME's higher boiling point), adjusting the concentration, or modifying the catalyst loading.
-
Workup and Isolation: Compare the ease of workup and product isolation. CPME's hydrophobicity often leads to simpler aqueous extractions and phase separations.[3][4]
-
Purity Analysis: Analyze the purity of the product obtained from both solvents using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).
-
Scale-up: Once optimized, perform the reaction on a larger scale in CPME to confirm the scalability of the process.
Representative Protocol: Suzuki Coupling in CPME
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), boronic acid (1.1-1.5 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add CPME as the solvent, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq). The use of an aqueous base is facilitated by CPME's ability to form an azeotrope with water, which can be beneficial for driving the reaction to completion.[1]
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (CPME can often be used for the extraction as well). The distinct phase separation due to CPME's hydrophobicity simplifies this step.[5]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety and Environmental Profile
A significant driver for the adoption of CPME is its improved safety and environmental profile compared to many hazardous solvents.
-
Peroxide Formation: Ethereal solvents like THF are notorious for forming explosive peroxides over time. CPME exhibits a much slower rate of peroxide formation, enhancing laboratory safety.[2][3][6][9]
-
Toxicity: CPME is considered to have low acute and subchronic toxicity.[8][10][11] It is classified as a Class 2 equivalent solvent in the ICH Q3C (R5) guidelines, indicating it is less toxic than Class 1 solvents like benzene and carbon tetrachloride.[8] In contrast, solvents like dichloromethane are suspected carcinogens, and 1,4-dioxane is a known carcinogen.[2]
-
Environmental Impact: The high miscibility of solvents like THF and dioxane with water leads to the generation of large volumes of aqueous waste that can be difficult and costly to treat.[3] CPME's low water solubility simplifies phase separation and reduces the volume of contaminated aqueous waste, leading to a more environmentally friendly process.[3][4][5]
Visualizing the Workflow
The following diagrams illustrate key workflows related to the validation and application of CPME.
Caption: A workflow for validating CPME as a solvent replacement.
Caption: A typical experimental workflow for a Suzuki coupling reaction using CPME.
Conclusion
The data and experimental evidence strongly support the validation of CPME as a viable and often superior replacement for hazardous solvents in a multitude of chemical applications. Its favorable physicochemical properties, enhanced safety profile, and reduced environmental impact make it a cornerstone of modern, sustainable chemistry. Researchers, scientists, and drug development professionals are encouraged to explore the benefits of CPME in their own work to foster safer and more environmentally responsible scientific practices.
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A new solvent for green chemistry [manufacturingchemist.com]
- 4. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. [PDF] The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cyclopentyl Methyl Ether (CPME) in Organometallic Reactions
Cyclopentyl methyl ether (CPME) has emerged as a compelling alternative to traditional ethereal solvents in organometallic chemistry, aligning with the growing emphasis on green and sustainable practices.[1][2][3] Unlike common solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dioxane, CPME offers a unique combination of properties that can lead to process simplification, enhanced safety, and reduced environmental impact.[4][5] This guide provides an objective comparison of CPME's performance against other solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
The distinct advantages of CPME are rooted in its physical and chemical properties. Its high boiling point allows for a wider range of reaction temperatures, potentially accelerating reaction rates, while its high hydrophobicity simplifies aqueous workups and solvent recovery.[2][4] Furthermore, its chemical structure is inherently resistant to peroxide formation, a significant safety concern with many common ethers like THF and 2-MeTHF.[2][6]
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane |
| Boiling Point (°C) | 106[6][7] | 66[4] | 80.2[4] | 101[4] |
| Melting Point (°C) | < -140[4][5] | -108.5[4] | -136[4] | 11.8 |
| Density (g/cm³ at 20°C) | 0.86[4] | 0.89[4] | 0.85[4] | 1.03[4] |
| Water Solubility ( g/100g at 23°C) | 1.1[1] | Miscible[8] | 14 | Miscible |
| Flash Point (°C) | -1[7] | -14.5[9] | -11 | 12 |
| Peroxide Formation | Very Low[2][6] | High[8] | High | Moderate |
| Stability to Bases (e.g., n-BuLi) | High[6] | Low (degrades at higher temps)[6] | Moderate | Moderate |
| Stability to Acids | Relatively Stable[4][6] | Unstable | Unstable[6] | Stable |
Performance in Key Organometallic Reactions
CPME has been successfully employed in a wide array of organometallic reactions, often demonstrating performance comparable or superior to traditional solvents.[1][3]
Grignard Reactions
The formation and reaction of Grignard reagents are fundamental processes in synthesis. While THF and diethyl ether are conventional choices, CPME offers advantages in terms of safety and product workup.[8] Systematic studies have shown that a variety of Grignard reagents can be successfully prepared in CPME, often requiring an activator such as diisobutylaluminum hydride (DIBAL-H) for magnesium.[8][10] The resulting Grignard solutions in CPME have shown remarkable stability, with some being stable for several months.[8][10]
However, CPME's performance can be substrate-dependent. For certain aryl Grignard reactions, solvents like THF and 2-MeTHF have shown higher yields.[11] For instance, in a comparative screening for the reaction of 4-bromoanisole, 2-MeTHF gave a 98% yield, whereas CPME resulted in no reaction under the same conditions without a specialized activator.[11]
Table 2: Comparative Yields in Benzyl Chloride Grignard Reaction [11]
| Solvent | Activator | Isolated Yield (%) |
| 2-MeTHF | I₂ | 90 |
| Et₂O | I₂ | 94 |
| THF | I₂ | 27 |
| CPME | DIBAL-H | 45 |
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Activation: Add a solution of diisobutylaluminum hydride (DIBAL-H, e.g., 1.0 M in hexane) to the magnesium suspension in anhydrous CPME.
-
Initiation: Gently heat the mixture to approximately 60°C.[1]
-
Addition: Add the organic halide (e.g., aryl or alkyl bromide) dropwise via the dropping funnel, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue stirring at the same temperature until the magnesium is consumed. The resulting Grignard reagent solution is then cooled to room temperature and used for subsequent reactions.
Caption: Workflow for Grignard reagent formation in CPME.
Suzuki-Miyaura Coupling
CPME is a suitable solvent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] The choice of solvent in these reactions can be complex, influencing selectivity and reaction rates.[12] While polar aprotic solvents are often used, CPME's properties make it an attractive green alternative. Its higher boiling point can facilitate reactions requiring elevated temperatures, and its hydrophobicity simplifies the removal of inorganic byproducts during workup.
While direct quantitative comparisons in Suzuki couplings are sparse in the literature, CPME's general applicability has been established.[1] Its performance is often comparable to other ethereal solvents like THF and 2-MeTHF, particularly when reaction conditions are optimized.
-
Setup: To a reaction vessel, add the aryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add degassed CPME as the solvent.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. The product can be extracted into the CPME layer (or another organic solvent).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Decision workflow for solvent selection in organometallic reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Solvent choice is critical, affecting catalyst activity and stability.[13][14] CPME has been successfully used as a solvent in these reactions.[1][4] In a solvent screening for alternative solvents, CPME was among those considered to replace less-preferred options like dioxane.[15] Its higher boiling point compared to THF allows for reactions to be run at elevated temperatures, which is often necessary for less reactive aryl chlorides.
Table 3: General Solvent Performance in Buchwald-Hartwig Amination
| Solvent | Typical Temperature (°C) | Key Characteristics |
| CPME | 80 - 110 | High boiling point, easy workup, low peroxide risk.[1][4] |
| Toluene | 80 - 110 | Common non-polar standard, effective but petroleum-derived. |
| Dioxane | 80 - 101 | Effective but has significant health and safety concerns.[9] |
| THF | 66 | Lower boiling point limits reaction temperature. |
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube or flask with the aryl halide, the amine, a palladium precatalyst (e.g., a G2 or G3 Buchwald precatalyst), a phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄).
-
Solvent Addition: Add anhydrous, degassed CPME.
-
Reaction: Seal the vessel and heat to the required temperature (typically 90-110°C) with vigorous stirring for the specified time.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (like ethyl acetate) and water.
-
Purification: Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sulfate, and concentrate. Purify the residue via flash chromatography.
Caption: Comparison of workup and solvent recovery for CPME vs. THF.
Conclusion
Cyclopentyl methyl ether presents a robust and environmentally conscious alternative to conventional ethereal solvents for a range of important organometallic reactions. Its advantageous physical properties—notably its high boiling point, hydrophobicity, and high resistance to peroxide formation—translate into tangible benefits in the laboratory, including enhanced safety, a wider operational temperature range, and simplified product workup and solvent recycling.[1][5] While not a universal replacement for all applications, as performance can be substrate-dependent, CPME's proven efficacy in Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations makes it an essential solvent for consideration in the development of safer, more sustainable chemical processes.[1][4] Researchers are encouraged to consider CPME as a primary alternative to THF, 2-MeTHF, and dioxane to reduce environmental impact without compromising chemical efficiency.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 5. A new solvent for green chemistry [manufacturingchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Purity Assessment of Cyclopentyl Methyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common spectroscopic techniques for assessing the purity of cyclopentyl methyl ether (CPME), a versatile and eco-friendly solvent increasingly used in the pharmaceutical and chemical industries. Understanding and quantifying potential impurities is crucial for ensuring product quality, reaction consistency, and safety. This document outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose, complete with experimental protocols and comparative data.
Introduction to CPME and Potential Impurities
Cyclopentyl methyl ether is favored for its high boiling point, low peroxide formation, and stability in both acidic and basic conditions.[1][2] However, its purity can be compromised by residual starting materials, byproducts from synthesis, or degradation products. Common impurities that may be encountered include:
-
Cyclopentanone: A potential byproduct from the oxidation of cyclopentanol or degradation of CPME.
-
Cyclopentanol: A common precursor in some synthetic routes to CPME.
-
Methyl Pentanoate: A potential degradation product of CPME, particularly under radical reaction conditions.[3]
-
Butylated Hydroxytoluene (BHT): Often added as a stabilizer to inhibit peroxide formation.[3]
The following sections detail the spectroscopic methods used to detect and quantify these and other potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing their mass-to-charge ratio, enabling confident identification of impurities.
Comparative Data: GC-MS
| Compound | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Cyclopentyl Methyl Ether | ~ 5.8 | 100, 85, 71, 57, 41 |
| Cyclopentanone | ~ 6.2 | 84, 56, 42, 41 |
| Cyclopentanol | ~ 6.5 | 86, 68, 57, 43, 41 |
| Methyl Pentanoate | ~ 7.1 | 116, 85, 74, 59, 43 |
| BHT (Butylated Hydroxytoluene) | ~ 12.5 | 220, 205, 57 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
Experimental Protocol: GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
Sample Preparation: Dilute the CPME sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[3]
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS or DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
GC-MS analysis workflow for CPME purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is an excellent tool for both qualitative and quantitative analysis of CPME purity. Quantitative NMR (qNMR) can provide highly accurate purity values without the need for specific impurity reference standards.
Comparative Data: ¹H NMR (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Cyclopentyl Methyl Ether | 3.65 | m | -OCH- |
| 3.32 | s | -OCH₃ | |
| 1.80 - 1.50 | m | -CH₂- (cyclopentyl) | |
| Cyclopentanone | 2.15 - 2.05 | m | -CH₂-C(=O)-CH₂- |
| 2.05 - 1.95 | m | -C(=O)-CH₂-CH₂- | |
| Cyclopentanol | ~4.3 | m | -CHOH- |
| ~1.9 - 1.5 | m | -CH₂- (cyclopentyl) | |
| ~1.7 | br s | -OH | |
| Methyl Pentanoate | 3.67 | s | -OCH₃ |
| 2.31 | t | -CH₂-C(=O)- | |
| 1.63 | m | -CH₂-CH₂-C(=O)- | |
| 1.37 | m | -CH₂-CH₃ | |
| 0.92 | t | -CH₃ | |
| BHT | 6.98 | s | Ar-H |
| 5.01 | s | -OH | |
| 2.27 | s | Ar-CH₃ | |
| 1.43 | s | -C(CH₃)₃ |
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the CPME sample into a clean vial.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte or impurity signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean and dry NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both CPME and the internal standard). A value of 30-60 seconds is often sufficient for quantitative accuracy.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: Appropriate to cover all signals of interest (e.g., 0-10 ppm).
Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic signals of CPME, the internal standard, and any identified impurities.
-
Calculate the purity of CPME using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = CPME
-
IS = Internal Standard
-
Quantitative ¹H NMR (qNMR) workflow for CPME purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for qualitative identification of functional groups and for detecting the presence of certain impurities. While not as readily quantitative as GC-MS or NMR for low-level impurities, it can be a valuable screening tool.
Comparative Data: FTIR
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| Cyclopentyl Methyl Ether | ~2960, ~2870 | C-H stretch (aliphatic) |
| ~1100 | C-O-C stretch (ether) | |
| Cyclopentanone | ~1740 | C=O stretch (ketone) |
| Cyclopentanol | ~3350 (broad) | O-H stretch (alcohol) |
| ~1060 | C-O stretch (alcohol) | |
| Methyl Pentanoate | ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) | |
| BHT | ~3640 | O-H stretch (phenol, non-H-bonded) |
| ~2960, ~2870 | C-H stretch (aliphatic) | |
| ~1440, ~1360 | C-H bend (t-butyl) |
Experimental Protocol: FTIR Analysis
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.
Sample Preparation: For ATR-FTIR, a single drop of the CPME sample is placed directly onto the ATR crystal. For transmission FTIR, a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).
FTIR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates should be collected before analyzing the sample.
Data Analysis: The resulting spectrum is compared to a reference spectrum of high-purity CPME. The presence of characteristic absorption bands of potential impurities (e.g., a strong carbonyl peak around 1740 cm⁻¹ for cyclopentanone or methyl pentanoate, or a broad hydroxyl peak around 3350 cm⁻¹ for cyclopentanol) would indicate their presence.
FTIR analysis workflow for qualitative purity screening of CPME.
Conclusion
The choice of spectroscopic technique for the purity assessment of cyclopentyl methyl ether depends on the specific requirements of the analysis.
-
GC-MS offers excellent separation and identification capabilities, making it ideal for identifying and quantifying a wide range of volatile and semi-volatile impurities.
-
NMR spectroscopy , particularly qNMR, provides a robust and accurate method for determining the absolute purity of CPME without the need for individual impurity standards.
-
FTIR spectroscopy serves as a rapid and straightforward tool for qualitative screening, quickly identifying the presence of key functional groups that would indicate common impurities.
For comprehensive quality control, a combination of these techniques is often employed. For instance, FTIR can be used for routine, rapid screening, while GC-MS and/or qNMR can be utilized for more detailed investigation and quantification of impurities when necessary. This multi-faceted approach ensures the high quality and consistency of cyclopentyl methyl ether for its intended applications in research and development.
References
Evaluating the Efficiency of Cyclopentyl Methyl Ether (CPME) in Various Named Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent alternative to traditional ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), diethyl ether (Et₂O), and 1,4-dioxane in a variety of named organic reactions. Its favorable physical and chemical properties, including a high boiling point (106 °C), low peroxide formation, stability under acidic and basic conditions, and hydrophobicity, contribute to improved reaction performance, easier work-up, and a better environmental profile.[1][2] This guide provides an objective comparison of CPME's efficiency in several key named reactions, supported by experimental data, detailed protocols, and visualizations to aid researchers in solvent selection and process optimization.
Key Advantages of CPME
CPME offers several distinct advantages over commonly used ethereal solvents, making it an attractive option for both laboratory-scale synthesis and industrial applications.
References
Cyclopentyl Methyl Ether: A Comparative Cost-Benefit Analysis for Modern Synthesis
In the ongoing pursuit of greener, safer, and more efficient chemical processes, the choice of solvent is a critical decision point for researchers and drug development professionals. Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, has emerged as a compelling alternative to traditional solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dioxane. This guide provides an objective, data-driven comparison of CPME against its common alternatives, focusing on performance, safety, environmental impact, and overall cost-effectiveness.
Executive Summary
Cyclopentyl methyl ether offers a unique combination of properties that translate into significant process advantages. Its high hydrophobicity simplifies aqueous workups, drastically reducing wastewater and enabling easier solvent recovery.[1][2] This, combined with a lower heat of vaporization, leads to substantial energy savings during distillation and recycling.[2][3] From a safety perspective, CPME's resistance to peroxide formation is a marked improvement over ethers like THF, reducing explosion hazards and handling risks.[3][4] While the upfront cost of CPME may be higher than some traditional solvents, its benefits in terms of increased reaction yields, simplified processes, reduced waste, and enhanced safety often result in lower overall manufacturing costs.[4]
Data Presentation: CPME vs. Alternative Solvents
The following tables summarize key quantitative data, offering a direct comparison between CPME and other widely used ethereal solvents.
Table 1: Physicochemical Property Comparison
| Property | CPME | THF | 2-MeTHF | Diethyl Ether | Dioxane |
| Boiling Point (°C) | 106[5][6] | 66[5] | 80.2[5] | 35[5] | 101[5] |
| Melting Point (°C) | < -140[5][6] | -108.5[5] | -136[5] | -116.3[2] | 11.8[2] |
| Density (g/cm³ at 20°C) | 0.86[5] | 0.89[5] | 0.85[5] | 0.71[5] | 1.03[5] |
| Solubility in Water ( g/100g ) | 1.1[5][6] | ∞[5] | 14[5] | 6.9[5] | ∞[5] |
| Water Solubility in Solvent ( g/100g ) | 0.3[5][6] | ∞[5] | 4[5] | 1.2[5] | ∞[5] |
| Heat of Vaporization (kcal/kg) | 69.2[2] | 98.1[2] | - | 86.08[2] | 98.6[5] |
| Azeotrope with Water (°C) | 83[5] | - | 71[5] | 34[5] | 88[5] |
| Azeotrope Composition (Solvent/Water wt%) | 83.7 / 16.3[3][5] | - | 89.4 / 10.6[3] | 98.7 / 1.3[5] | 81.6 / 18.4[5] |
Table 2: Safety and Environmental Comparison
| Parameter | CPME | THF | 2-MeTHF | Diethyl Ether | Dioxane |
| Flash Point (°C) | -1[5] | -14.5[5] | -11[5] | -45[5] | 12[5] |
| Explosion Range (vol%) | 1.1 - 9.9[5] | 2 - 11.8[5] | 1.5 - 8.9[5] | 1.7 - 48[5] | 2 - 22[5] |
| Peroxide Formation | Very low/sluggish[3] | High/Rapid[3] | High[6] | High | Low |
| Key Hazards | Flammable, skin/eye irritant[3] | Flammable, forms explosive peroxides[7] | Flammable, forms peroxides[6] | Extremely flammable, anesthetic[7] | Carcinogenic, flammable[3] |
| Waste Generation | Low aqueous waste[6] | High aqueous waste[6] | Moderate aqueous waste | Low aqueous waste | High aqueous waste |
| Recyclability | High (easy separation)[6] | Difficult (miscible with water)[7] | Moderate[8] | High (volatile) | Difficult |
Table 3: Performance in Select Organic Reactions
| Reaction Type | Observation with CPME | Comparative Yield/Selectivity |
| Grignard Reactions | Stable solvent, allows for high reaction temperatures (~60°C), easy workup.[9] | Often superior to THF for specific substrates, enabling synthesis of drugs like tramadol and tamoxifen.[7][9] |
| Palladium-Catalyzed Amination | Use of CPME allowed the reaction to go to completion.[10] | 92% yield in CPME vs. incomplete reaction in toluene.[10] |
| Iron-Catalyzed Cross-Coupling | Suitable solvent, avoids byproducts seen with other ethers.[10] | 81% yield in CPME, comparable to diethyl ether (88%), and significantly better than THF (34%).[10] |
| Asymmetric Cycloetherification | Identified as the most suitable solvent for enantioselectivity.[10] | Allowed for lower catalyst loading while maintaining excellent yield and enantioselectivity.[10] |
| Nitration of α,β-Unsaturated Ketones | Superior to CH2Cl2, EtOAc, and THF for this transformation.[9] | Provides desired products in high yield and purity.[9] |
Experimental Workflows and Mechanisms
Visualizing the impact of solvent choice on a process can clarify its benefits. The following diagrams illustrate a typical experimental workflow and a common reaction mechanism where CPME is employed.
Detailed Experimental Protocols
The following protocols are representative examples based on procedures described in the literature, illustrating how CPME is used in practice.
Protocol 1: General Procedure for Grignard Reagent Formation and Reaction in CPME
This protocol is based on the systematic study of Grignard reactions in CPME, where diisobutylaluminum hydride (DIBALH) is used as an effective activator.[7][11]
Materials:
-
Magnesium turnings
-
Aryl or alkyl bromide (1.0 equiv)
-
DIBALH (1.0 M in hexanes, ~0.05 equiv)
-
Anhydrous CPME
-
Electrophile (e.g., benzaldehyde, 1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware, dried in an oven at >110°C overnight and cooled under an inert atmosphere (N₂ or Ar).
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Activation: To the flask, add magnesium turnings (1.2 equiv). Briefly flame-dry the magnesium under vacuum and backfill with inert gas. Add anhydrous CPME to cover the magnesium.
-
Initiation: Add DIBALH solution dropwise to the stirring suspension of magnesium. A gentle exotherm or bubbling may be observed.
-
Formation: Add a solution of the aryl/alkyl bromide in anhydrous CPME dropwise from the addition funnel. The reaction is often initiated by gentle heating to ~60°C.[9] Maintain a gentle reflux until the magnesium is consumed. The resulting Grignard reagent may be a homogeneous or heterogeneous solution.[7]
-
Reaction: Cool the Grignard solution to 0°C. Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous CPME dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours or until TLC/LCMS indicates completion.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. The organic (CPME) and aqueous layers should separate cleanly.[6] Separate the layers. Extract the aqueous layer once with a small portion of fresh CPME.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical palladium-catalyzed cross-coupling, a reaction class where CPME has been shown to be an effective solvent.[12][13][14]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv)
-
Phosphine ligand (e.g., SPhos, 0.02 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
CPME
-
Water
Procedure:
-
Setup: To a Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Evacuate the vessel and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times. Under the inert atmosphere, add degassed CPME and a small amount of degassed water (often a 10:1 to 20:1 ratio of CPME:water is effective).
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-100°C). Stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LCMS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. The hydrophobic nature of CPME allows for a clean separation from the aqueous phase.[2] Separate the layers and extract the aqueous phase with CPME.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography.
Conclusion: The Cost-Benefit Verdict
Cyclopentyl methyl ether presents a robust case as a superior process solvent in many applications within research and pharmaceutical development. Its advantages are multifaceted:
-
Economic Benefit: While the purchase price may be higher, CPME's true value lies in process optimization. Significant cost savings are realized through reduced energy consumption for solvent recovery, lower volumes of waste for disposal, and the potential for simplified one-pot syntheses which shorten production cycles.[3][4][6]
-
Environmental Benefit: The dramatic reduction in aqueous waste compared to water-miscible solvents like THF is a major step towards greener chemistry.[6] Efficient recycling further minimizes the environmental footprint and reduces CO₂ emissions associated with solvent incineration.[6]
-
Safety & Performance Benefit: The low tendency to form explosive peroxides enhances laboratory and plant safety.[3] Furthermore, its unique physicochemical properties, including a wide liquid range and stability under acidic and basic conditions, often translate to higher reaction yields and selectivities, improving the overall efficiency of a synthetic route.[9][10][15]
For organizations aiming to develop sustainable, safe, and cost-efficient manufacturing processes, the adoption of Cyclopentyl Methyl Ether is not merely a solvent substitution but a strategic process improvement. The initial investment in this greener alternative can yield substantial long-term returns in both economic and environmental performance.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. marketintelo.com [marketintelo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zeon.co.jp [zeon.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Rise of a Greener Alternative: Cyclopentyl Methyl Ether in Industrial Applications
In the ongoing pursuit of safer, more sustainable, and efficient chemical processes, cyclopentyl methyl ether (CPME) has emerged as a formidable substitute for conventional ether solvents in the pharmaceutical, electronics, and fragrance industries.[1] Its unique combination of favorable physical properties, enhanced safety profile, and broad applicability in a range of chemical transformations has positioned it as a leading green solvent. This guide provides an objective comparison of CPME's performance against other common solvents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Physical and Safety Profile: A Clear Advantage
CPME distinguishes itself from traditional ether solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), diethyl ether (Et₂O), and 1,4-dioxane through a superior combination of physical and safety characteristics. A high boiling point, low melting point, and significant hydrophobicity are key features that contribute to its versatility and ease of use in industrial settings.[2][3]
One of the most critical advantages of CPME is its significantly reduced rate of peroxide formation.[1][4] Ether solvents are notorious for forming explosive peroxides upon exposure to air, posing a significant safety hazard.[1] CPME exhibits a much slower and lower tendency for peroxide formation compared to THF and 2-MeTHF, enhancing operational safety and simplifying storage and handling procedures.[1][5]
Table 1: Comparison of Physical and Safety Properties of Ethereal Solvents
| Property | CPME | THF | 2-MeTHF | Diethyl Ether | 1,4-Dioxane | MTBE |
| Boiling Point (°C) | 106[2] | 66[3] | 80.2[3] | 35[3] | 101[3] | 55[3] |
| Melting Point (°C) | < -140[1] | -108.5[3] | -136[3] | -116.3 | 11.8 | -109 |
| Flash Point (°C) | -1[2] | -17 | -11 | -45 | 12 | -28 |
| Water Solubility ( g/100g @ 23°C) | 1.1[6] | Miscible | 14 | 6.9 | Miscible | 4.8 |
| Peroxide Formation Tendency | Very Low[1] | High[5] | Moderate | High | Moderate | Very Low[7] |
Performance in Key Industrial Reactions
CPME has demonstrated exceptional performance across a wide array of chemical reactions, often leading to improved yields, higher selectivity, and simplified workup procedures compared to other solvents. Its applications span organometallic chemistry, catalysis, and biphasic reactions, making it a versatile choice for modern organic synthesis.[6]
Grignard Reactions
CPME is an excellent solvent for Grignard reactions. Its ability to solvate organometallic species while remaining hydrophobic leads to cleaner reactions and easier workups.[5] Studies have shown that Grignard reagents can be prepared and stored in CPME for extended periods, highlighting the solvent's stability.[8] In a systematic study, various Grignard reagents were successfully prepared in CPME, demonstrating its broad applicability.[8]
Suzuki-Miyaura Coupling
In the realm of transition-metal-catalyzed cross-coupling reactions, CPME has proven to be a highly effective solvent. For instance, in Suzuki-Miyaura couplings, CPME can lead to high yields and efficient reactions.[7][9] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for challenging couplings.[1] A study on the Suzuki-Miyaura coupling of amides identified CPME as a recommended alternative green solvent.[9]
Reductions and Other Reactions
CPME is a suitable medium for various reduction reactions, including those with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][7] Its stability under both acidic and basic conditions allows for a wide range of reaction conditions to be employed.[5] Furthermore, CPME's hydrophobicity makes it ideal for biphasic reactions, facilitating easy separation of aqueous and organic layers.[6]
Experimental Protocols
To provide a practical understanding of CPME's application, detailed methodologies for key experiments are outlined below.
General Procedure for Grignard Reagent Formation in CPME
Objective: To prepare a Grignard reagent using CPME as the solvent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous CPME
-
Iodine crystal (as an initiator)
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of the organic halide dissolved in anhydrous CPME to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of the organic halide in CPME dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete reaction.
-
The resulting Grignard reagent solution in CPME is ready for use in subsequent reactions.
Representative Suzuki-Miyaura Coupling in CPME
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using CPME as the solvent.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃)
-
CPME
Protocol:
-
To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and CPME.
-
Stir the mixture and add the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. The high hydrophobicity of CPME allows for a clean phase separation.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., crystallization or column chromatography).
Visualizing Workflows and Relationships
To better illustrate the processes and advantages discussed, the following diagrams are provided.
Caption: Experimental workflow for Grignard and Suzuki reactions in CPME.
Caption: Key advantages of CPME in industrial applications.
Conclusion
Cyclopentyl methyl ether presents a compelling case as a superior solvent for a multitude of industrial applications. Its advantageous safety profile, particularly its low tendency to form explosive peroxides, coupled with its high boiling point and hydrophobicity, addresses many of the shortcomings of traditional ether solvents.[1][5] The demonstrated high performance in critical industrial reactions such as Grignard formations and Suzuki-Miyaura couplings, often leading to improved yields and simplified processing, further solidifies its position as a valuable green alternative.[5][9] As the chemical industry continues to prioritize safety, sustainability, and process efficiency, the adoption of CPME is poised to become increasingly widespread.[10]
References
- 1. A new solvent for green chemistry [manufacturingchemist.com]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Cyclopentyl Ether: A Guide for Laboratory Professionals
The proper disposal of cyclopentyl ether, a highly flammable and potentially hazardous solvent, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can form explosive peroxides, especially when distilled or stored for extended periods.[1][2] It is also harmful if swallowed and can cause skin and serious eye irritation.[3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:
-
Eye Protection: Chemical goggles or safety glasses.[4]
-
Hand Protection: Protective gloves.[4]
-
Skin and Body Protection: Wear suitable protective clothing and a lab coat.[4]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[4]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Ethers should ideally be stored in metal containers to inhibit peroxide formation.[2]
-
It is recommended to date containers upon receipt and opening and to test for peroxides regularly, especially for older containers.[6] If peroxides are suspected, do not move the container and seek expert assistance for disposal.[6][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for cyclopentyl methyl ether, which is closely related and often referred to as this compound.
| Property | Value |
| Flash Point | -1 °C |
| Boiling Point | 106 °C |
| Melting Point | -140 °C |
| Auto-ignition Temperature | 180 °C |
| Lower Explosive Limit | 1.1 % |
| Upper Explosive Limit | 9.9 % |
| Oral LD50 (rat) | 500 mg/kg body weight |
Note: Data is for Cyclopentyl Methyl Ether.[2][4][8]
Experimental Protocol: Peroxide Testing
To ensure safe handling and disposal, it is critical to test for the presence of explosive peroxides in this compound, especially in older containers or before distillation.
Methodology:
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Reagent: Use a potassium iodide solution acidified with a weak acid. Commercial peroxide test strips are also available and recommended for ease of use.[9]
-
Procedure:
-
Carefully open the container, avoiding any friction on the cap, especially if crystalline deposits are visible.
-
Add a small amount of the ether (a few milliliters) to a test tube.
-
Add the acidified potassium iodide solution or dip the test strip into the ether sample.
-
-
Observation: A red or brown color indicates the presence of peroxides.[2] The intensity of the color can give a qualitative indication of the peroxide concentration.
-
Action: If peroxides are detected, the ether should be decontaminated before disposal or use. For high concentrations or if crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]
Spill and Leak Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent fire, explosion, and exposure.
Minor Spills:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a designated, labeled container for flammable waste.
-
Decontaminate: Clean the spill area with soap and water.
Major Spills:
-
Evacuate: Evacuate all personnel from the immediate area.[2]
-
Alert: Notify your institution's EHS or emergency response team immediately.[2]
-
Ventilate and Isolate: If it is safe to do so, increase ventilation and isolate the area to prevent the spread of vapors.
Proper Disposal Procedures
This compound and its empty containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Waste Collection:
-
Collect waste this compound in a clearly labeled, leak-proof container suitable for flammable liquids.[10]
-
Do not mix with incompatible waste streams.
-
Store waste containers in a designated satellite accumulation area, away from ignition sources.[9]
Disposal Methods:
-
Incineration: The preferred method of disposal is incineration in a licensed hazardous waste facility. The ether may be mixed with a more flammable solvent to ensure complete combustion.[3]
-
Licensed Disposal Company: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]
-
Do Not:
Empty Container Disposal:
-
Empty containers of this compound are also considered hazardous waste because they can retain flammable and potentially explosive vapors.[11]
-
Containers should be handled with care and disposed of through your institution's chemical waste program.[12] Do not refill or reuse the containers.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. carlroth.com [carlroth.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Personal protective equipment for handling Cyclopentyl ether
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cyclopentyl ether (CPME). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Health and Safety Summary
This compound is a highly flammable liquid and vapor that can cause serious health effects. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. Additionally, it may form explosive peroxides upon prolonged storage or exposure to air and light.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Flammable liquids (Category 2) | H225: Highly flammable liquid and vapour.[1][3] |
| Acute Oral Toxicity | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Skin irritation (Category 2) | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Eye irritation (Category 2) | H319: Causes serious eye irritation.[1][3] |
| Peroxide Formation | EUH019: May form explosive peroxides.[4] |
Personal Protective Equipment (PPE)
Appropriate PPE is critical for the safe handling of this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Inspect gloves for integrity before each use.[5] | Follow manufacturer's guidance for chemical compatibility. |
| Body | Flame-retardant and antistatic lab coat or a chemical-resistant suit.[1] | Ensure complete coverage. |
| Respiratory | Not required with adequate ventilation. For spills, emergencies, or in poorly ventilated areas, use a NIOSH-approved respirator with organic vapor cartridges (type ABEK) or a self-contained breathing apparatus (SCBA).[1] | Follow guidelines for respirator fit and maintenance.[6] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize risks.
1. Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is certified and functioning correctly.
-
Inspect PPE: Check all PPE for damage or contamination before use.
-
Prepare Workspace: Clear the work area of all unnecessary items and ignition sources (e.g., hot plates, open flames, static-generating equipment).[2]
-
Ground Equipment: Ensure all containers and dispensing equipment are properly grounded and bonded to prevent static discharge.[2][8]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher (Class B), safety shower, and eyewash station.
2. Handling this compound:
-
Inert Atmosphere: For prolonged storage or reactions sensitive to peroxides, handle under an inert atmosphere (e.g., nitrogen or argon).[3][9]
-
Dispensing: Use only non-sparking tools for opening and dispensing.[2][8] Slowly pour the liquid to minimize splashing and vapor generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2] Do not inhale vapors.[1]
-
Container Management: Keep containers tightly closed when not in use.[1][3] Opened containers must be carefully resealed and stored upright.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling.[1][2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents.[1][2][3]
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.[9][10]
2. Disposal Procedure:
-
Licensed Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[1]
-
Incineration: The preferred method of disposal is in a chemical incinerator equipped with an afterburner and scrubber.[1][11]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[1][3]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the substance itself.[12]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.dk [fishersci.dk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
